Somatostatin-28 (1-14)
Description
BenchChem offers high-quality Somatostatin-28 (1-14) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Somatostatin-28 (1-14) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C61H105N23O21S |
|---|---|
Molecular Weight |
1528.7 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C61H105N23O21S/c1-29(72-48(93)32(63)27-85)47(92)80-38(25-43(64)87)53(98)82-40(28-86)54(99)81-39(26-44(65)88)58(103)84-23-10-14-41(84)55(100)73-30(2)46(91)75-36(18-24-106-4)49(94)74-31(3)57(102)83-22-9-15-42(83)56(101)78-34(13-8-21-71-61(68)69)50(95)77-35(16-17-45(89)90)52(97)76-33(12-7-20-70-60(66)67)51(96)79-37(59(104)105)11-5-6-19-62/h29-42,85-86H,5-28,62-63H2,1-4H3,(H2,64,87)(H2,65,88)(H,72,93)(H,73,100)(H,74,94)(H,75,91)(H,76,97)(H,77,95)(H,78,101)(H,79,96)(H,80,92)(H,81,99)(H,82,98)(H,89,90)(H,104,105)(H4,66,67,70)(H4,68,69,71) |
InChI Key |
YKMRYZBEFKSJLC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Somatostatin-28(1-14): Structure, Generation, and Functional Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-28(1-14) is the 14-amino acid N-terminal fragment generated during the post-translational processing of prosomatostatin (B1591216) to somatostatin-14. While its parent molecules, somatostatin-14 (SS-14) and somatostatin-28 (SS-28), are potent, biologically active hormones with well-defined roles in neuroendocrine signaling, the independent function of Somatostatin-28(1-14) is not well-established. Current evidence suggests it may not interact with classical somatostatin (B550006) receptors. This guide provides a comprehensive overview of the structure and generation of Somatostatin-28(1-14), places it within the functional context of the broader somatostatin system, and details the experimental protocols used to characterize these peptides. Quantitative data for the biologically active forms, SS-14 and SS-28, are provided for reference.
Introduction to the Somatostatin System
Somatostatin is a critical inhibitory neuropeptide and hormone that regulates a vast array of physiological processes, including the secretion of growth hormone, insulin, and glucagon, as well as neurotransmission and cell proliferation.[1][2] It is synthesized from a 116-amino acid precursor, preprosomatostatin.[3][4] Cleavage of a signal peptide from this precursor yields the 92-amino acid prosomatostatin.[3] Tissue-specific enzymatic processing of prosomatostatin gives rise to two primary active forms: Somatostatin-14 (SS-14) and the N-terminally extended Somatostatin-28 (SS-28).[5] The processing of SS-28 can further yield SS-14 and the N-terminal fragment, Somatostatin-28(1-14).[6]
Structure and Generation of Somatostatin-28(1-14)
Amino Acid Sequence
Somatostatin-28(1-14) is a dodecapeptide with the following primary structure[7]:
-
Sequence: H-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-OH
-
One-Letter Sequence: SANSNPAMAPRERK
-
Molecular Formula: C₆₁H₁₀₅N₂₃O₂₁S₁
-
Molecular Weight: 1528.71 g/mol
Biosynthesis from Prosomatostatin
The generation of SS-28(1-14) is a direct result of the differential proteolytic processing of prosomatostatin. This processing is a highly regulated, tissue-specific event mediated by prohormone convertase enzymes.[8][9]
-
Preprosomatostatin to Prosomatostatin: The initial 116-amino acid translation product, preprosomatostatin, is directed to the endoplasmic reticulum, where its 24-amino acid signal peptide is removed to form prosomatostatin.[3][5]
-
Prosomatostatin Processing: Prosomatostatin is then transported to the Golgi apparatus and secretory granules, where it undergoes further cleavage.
-
Cleavage at a monobasic site (Arg) yields the full-length Somatostatin-28 .
-
Cleavage at a dibasic site (Arg-Lys) within SS-28 separates the C-terminal Somatostatin-14 from the N-terminal Somatostatin-28(1-14) .[8]
-
The diagram below illustrates this hierarchical processing pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Somatostatin - Wikipedia [en.wikipedia.org]
- 3. High biological activity of the synthetic replicates of somatostatin-28 and somatostatin-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin-14 and somatostatin-28 inhibit calcium currents in rat neocortical neurons. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Somatostatin-28 (1-14) - LKT Labs [lktlabs.com]
The Biological Role of Somatostatin-28(1-14): An N-Terminal Fragment Defining the Action of Somatostatin-28
Abstract
Somatostatin-28(1-14) is the 14-amino acid N-terminal fragment of the hormone Somatostatin-28 (SS-28). While historical and direct binding studies indicate that the Somatostatin-28(1-14) fragment itself is biologically inactive at classical somatostatin (B550006) receptors (SSTRs), its presence as an N-terminal extension to the core Somatostatin-14 (SS-14) sequence confers unique and critical properties to the parent SS-28 molecule. This technical guide elucidates the biological role of Somatostatin-28(1-14) by examining its origin, its contribution to the distinct physiological functions of SS-28, and its utility as an experimental tool to unravel the endogenous functions of SS-28. We provide a comprehensive overview of the biosynthesis of somatostatin peptides, comparative quantitative data on SS-28 and SS-14 activity, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction and Biosynthesis
Somatostatin is a key inhibitory peptide hormone that regulates a multitude of physiological processes, including endocrine and exocrine secretion, neurotransmission, and cell proliferation.[1] It is produced from a common 116-amino acid precursor, preprosomatostatin.[2][3] Cleavage of a signal peptide yields the 92-amino acid prosomatostatin (B1591216).[4] Tissue-specific proteolytic processing of prosomatostatin then generates the two primary active forms: the 14-amino acid Somatostatin-14 (SS-14) and the 28-amino acid Somatostatin-28 (SS-28).[2][4][5] SS-28 is an N-terminally extended version of SS-14, with the Somatostatin-28(1-14) fragment constituting this extension.[6] While SS-14 is the predominant form in the hypothalamus and pancreas, SS-28 is the major product in the gastrointestinal tract, suggesting distinct physiological roles.[2][4]
The Functional Role of the Somatostatin-28(1-14) Moiety
The primary biological significance of the Somatostatin-28(1-14) sequence is derived from its inclusion in the full SS-28 peptide. Direct binding studies on rat adrenal cortical membranes have shown that the N-terminal fragments SS-28(1-14) and SS-28(1-12) are inactive, failing to compete with radiolabeled SS-14 or SS-28 for binding to somatostatin receptors.[7] This indicates that the fragment does not act as an independent ligand at these receptors.
Instead, the role of the (1-14) sequence is to modulate the activity of the parent molecule, SS-28. This is most clearly demonstrated in the regulation of Growth Hormone (GH) and insulin (B600854).
Regulation of Growth Hormone (GH) Secretion
The most definitive evidence for the physiological role of the endogenous peptide containing the SS-28(1-14) sequence comes from immunoneutralization studies. Administration of a specific antiserum raised against the Somatostatin-28(1-14) fragment promptly and significantly enhances the concentration of GH in the plasma of chickens and rats.[8][9] This demonstrates that an endogenous peptide containing this sequence—logically SS-28—is physiologically involved in the tonic inhibition of GH release.[8] Compared to SS-14, SS-28 exhibits a markedly longer duration of inhibitory action on spontaneous GH release (90 minutes for SS-28 vs. 30 minutes for SS-14 in rats).[10][11]
Regulation of Pancreatic Hormone Secretion
SS-28 is a potent physiological modulator of nutrient-stimulated insulin release.[12][13] Studies have shown that SS-28 has a more prolonged inhibitory effect on insulin release than SS-14.[10][11] While both peptides inhibit glucagon (B607659), SS-14 is generally considered a more potent inhibitor of glucagon secretion, whereas SS-28 predominantly inhibits insulin secretion, an effect potentially mediated by its higher affinity for the SSTR5 receptor subtype.[14]
Mechanism of Action: Receptor Binding and Signaling
The biological effects of SS-28 are mediated through a family of five G-protein coupled receptors (GPCRs), SSTR1 through SSTR5.[2] While SS-14 binds with high affinity to all five subtypes, SS-28 also binds to all five but shows a preferential affinity for SSTR5.[2][4][14] The distinct binding profiles of SS-28 and SS-14, conferred by the N-terminal extension of SS-28, underlie their different pharmacological effects.
Upon binding, SSTRs couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This is a primary mechanism for their inhibitory effects on hormone secretion.[2] Other downstream signaling events include the modulation of ion channels, such as the activation of potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, and the activation of protein phosphatases like phosphotyrosine phosphatase (PTP).[2][3][15]
Quantitative Data Summary
The distinct biological activities of SS-28 and SS-14 are rooted in their differential binding affinities for the SSTR subtypes. The following tables summarize key quantitative data from the literature.
Table 1: Comparative Binding Affinities (Ki, nM) of Somatostatin Peptides for Human SSTR Subtypes
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
|---|---|---|---|---|---|
| Somatostatin-14 | 1.6 | 0.2 | 0.6 | 1.6 | 1.1 |
| Somatostatin-28 | 2.1 | 0.3 | 0.8 | 3.0 | 0.1 |
| Somatostatin-28(1-14) | Inactive | Inactive | Inactive | Inactive | Inactive |
Note: Ki values are compiled from various sources and may vary based on experimental conditions. "Inactive" for Somatostatin-28(1-14) is based on competitive binding assays in rat adrenal cortical membranes.[7]
Table 2: Comparative Functional Potency (IC50, nM) and Effects
| Effect | Peptide | Potency (IC50, nM) | Duration of Effect (in vivo) | Target |
|---|---|---|---|---|
| GH Inhibition | Somatostatin-14 | - | ~30 min | Rat Pituitary |
| Somatostatin-28 | - | ~90 min | Rat Pituitary | |
| Insulin Inhibition | Somatostatin-14 | - | ~45 min | Rat Pancreas |
| Somatostatin-28 | - | ~60 min | Rat Pancreas | |
| Glucagon Inhibition | Somatostatin-14 | 0.5 | Similar to SS-28 | Mouse Islets |
| Somatostatin-28 | 1.2 | Similar to SS-14 | Mouse Islets |
Note: Data compiled from multiple studies and represents approximate or relative values.[10][11][14]
Experimental Protocols
The elucidation of the biological role of Somatostatin-28(1-14) and its parent molecule relies on several key experimental techniques.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of ligands like SS-28 for specific SSTR subtypes.
1. Membrane Preparation:
-
Culture cells stably expressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells) to ~80-90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Harvest cells by scraping into a centrifuge tube and pellet at 500 x g for 5 minutes.
-
Resuspend the pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with a protease inhibitor cocktail).
-
Homogenize the cell suspension on ice using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei.
-
Transfer the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4), determine protein concentration (e.g., via BCA assay), and store at -80°C.[1][2]
2. Competitive Binding Reaction:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled ligand (e.g., 1 µM SS-14 or SS-28).
-
Competitive Binding: 50 µL of competitor ligand (e.g., SS-28(1-14) or other test compounds) at various concentrations.
-
-
Add 50 µL of a radiolabeled ligand (e.g., [¹²⁵I-Tyr¹¹]SS-14) at a concentration near its Kd to all wells.
-
Add 150 µL of the membrane preparation (containing 5-50 µg of protein) to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[1]
3. Separation and Quantification:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Wash the filters four times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation fluid, and count the radioactivity using a scintillation counter.[2]
4. Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the average total and competitive binding counts.
-
Plot specific binding versus the log concentration of the competitor ligand to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[2]
In Vivo Immunoneutralization of Endogenous SS-28
This protocol is designed to assess the physiological role of endogenous SS-28 by blocking its function with a specific antibody.
1. Antibody Preparation:
-
Generate a specific polyclonal or monoclonal antibody against Somatostatin-28(1-14). The peptide is typically conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization.
-
Purify the IgG fraction from the antiserum or ascites fluid.
-
Validate antibody specificity to ensure it binds to SS-28 but not SS-14. This can be done via a peptide competition assay (e.g., ELISA or RIA).
2. Animal Model:
-
Use adult animals (e.g., 4 to 8-week-old cockerels or adult rats) equipped with chronic indwelling cannulas for stress-free blood sampling and administration of substances.[8]
3. Administration and Sampling:
-
Divide animals into a control group (receiving non-immune serum) and a treatment group (receiving the anti-SS-28(1-14) antiserum).
-
Administer a defined volume or dose of the antiserum/control serum either intravenously or intramuscularly. The magnitude of the response may be dose-dependent.[8]
-
Collect blood samples at baseline and at specified time points post-injection (e.g., 15, 30, 60, 90, 120 minutes).
4. Hormone Quantification:
-
Separate plasma from blood samples and store at -20°C or lower until analysis.
-
Quantify the concentration of Growth Hormone in the plasma samples using a specific and validated Radioimmunoassay (RIA).
Growth Hormone Radioimmunoassay (RIA)
RIA is a highly sensitive technique used to quantify hormone levels based on competitive binding principles.
1. Principle:
-
A fixed amount of radiolabeled GH (e.g., ¹²⁵I-GH) competes with the unlabeled GH in the plasma sample for a limited number of binding sites on a specific anti-GH antibody. The amount of radiolabeled GH bound to the antibody is inversely proportional to the concentration of unlabeled GH in the sample.
2. Procedure Outline:
-
Standard Curve: Prepare a series of standards with known concentrations of unlabeled GH.
-
Incubation: In assay tubes, combine the standard or unknown plasma sample, a fixed amount of ¹²⁵I-GH, and a specific anti-GH primary antibody. Incubate to allow competitive binding to reach equilibrium.
-
Separation: Add a secondary antibody (precipitating antibody) to separate the antibody-bound GH from free GH. Centrifuge to pellet the antibody-antigen complexes.
-
Quantification: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Analysis: Plot a standard curve of radioactivity versus the concentration of the GH standards. Determine the GH concentration in the unknown samples by interpolating their radioactivity values on the standard curve.[10]
Conclusion
The biological role of Somatostatin-28(1-14) is uniquely defined by its context as the N-terminal extension of Somatostatin-28. While evidence suggests it is inactive as an independent ligand at somatostatin receptors, its presence is fundamental to the distinct pharmacological profile of SS-28, including its prolonged inhibitory effects on growth hormone and insulin secretion. Furthermore, the Somatostatin-28(1-14) sequence has been an invaluable scientific tool, enabling the development of specific antibodies for immunoneutralization experiments. These studies have been pivotal in confirming the physiological role of endogenous Somatostatin-28 as a key tonic inhibitor of growth hormone secretion, highlighting that the true significance of this fragment lies in the unique biological capabilities it imparts to its parent molecule.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Active immunoneutralization of somatostatin in the sheep: effects on gastrointestinal somatostatin expression, storage and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Blocking with immunizing peptide protocol [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. A monoclonal antibody to somatostatin with potent in vivo immunoneutralizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
The Dawn of a Deeper Somatostatin Story: Unraveling the Discovery and History of Somatostatin-28 (1-14)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006), a key regulator of endocrine and neuroendocrine function, exists in two primary bioactive forms: the 14-amino acid peptide (Somatostatin-14) and its N-terminally extended 28-amino acid counterpart (Somatostatin-28). While the discovery of Somatostatin-14 in 1973 marked a pivotal moment in neuroendocrinology, the subsequent identification and characterization of Somatostatin-28 and its processing byproducts have unveiled a more intricate regulatory system. This technical guide provides an in-depth exploration of the discovery and history of a significant, yet often overlooked, product of prosomatostatin (B1591216) processing: the N-terminal fragment, Somatostatin-28 (1-14). We will delve into the key experiments, the researchers who spearheaded these discoveries, and the evolving understanding of the complex biological roles of prosomatostatin-derived peptides.
The Precursor's Debut: The Discovery of Prosomatostatin (Somatostatin-28)
The story of Somatostatin-28 (1-14) begins with the discovery of its parent molecule. In 1980, an octacosapeptide, which was named pro-somatostatin, was isolated from porcine hypothalamic extracts.[1][2] This newly identified peptide was found to possess potent inhibitory effects on the release of growth hormone and prolactin in vitro and cross-reacted with antisera against Somatostatin-14, suggesting it was a precursor.[1][2] This finding was a crucial step, indicating that Somatostatin-14 was likely derived from a larger prohormone.
Subsequent research confirmed that Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28) are both generated from a common 92-amino acid precursor, prosomatostatin, which itself is derived from a 116-amino acid pre-prosomatostatin.[3] The differential processing of prosomatostatin in various tissues—with SS-14 being predominant in the central nervous system and pancreatic δ-cells, and SS-28 being the major form in the gastrointestinal tract—hinted at distinct physiological roles for these peptides.[3]
Unmasking the N-Terminal Fragments: The Emergence of Somatostatin-28 (1-14)
With the establishment of Somatostatin-28 as a key player, scientific inquiry turned towards understanding its metabolic fate and the potential bioactivity of its cleavage products. The processing of prosomatostatin into either SS-14 or SS-28 suggested that other peptide fragments might also be generated.
The search for these fragments led to the characterization of peptides derived from the N-terminus of Somatostatin-28. Seminal work in the early to mid-1980s by researchers including Benoit, Ling, and Guillemin, began to shed light on these previously unknown molecules. Through the use of highly specific radioimmunoassays (RIAs) and high-performance liquid chromatography (HPLC), scientists were able to identify and quantify various prosomatostatin-derived peptides in tissue extracts and secretions.
One of the key discoveries in this line of research was the identification of a dodecapeptide, Somatostatin-28 (1-12), in the pancreas and hypothalamus.[4][5] Further investigations, utilizing sequence-specific radioimmunoassays directed against both Somatostatin-28 (1-12) and Somatostatin-28 (1-14), allowed for the detailed characterization of the processing of prosomatostatin in different tissues.[6] These studies revealed the presence of not only SS-14 and SS-28, but also N-terminal fragments, confirming that the processing of prosomatostatin was a complex cascade yielding multiple potential signaling molecules.
While a singular "discovery" paper for Somatostatin-28 (1-14) is not as prominent as that for SS-14 or SS-28, its identification was an integral part of the broader investigation into prosomatostatin processing. The development and application of a specific radioimmunoassay for Somatostatin-28 (1-14) were instrumental in confirming its existence and enabling the study of its distribution and potential functions.
Experimental Protocols: The Methodologies That Uncovered the Fragments
The identification and characterization of Somatostatin-28 (1-14) and other prosomatostatin-derived peptides were reliant on a combination of sophisticated biochemical techniques.
Tissue Extraction and Peptide Purification
The initial step in isolating these peptides involved the extraction from tissues like the hypothalamus, pancreas, and intestine.
-
Extraction: Tissues were typically homogenized in acidic solutions (e.g., 2 M acetic acid) to inactivate endogenous proteases and solubilize the peptides.[7]
-
Purification: A multi-step purification process was then employed, often involving:
-
Gel Filtration Chromatography (e.g., Sephadex G-50): To separate peptides based on their molecular size.[7]
-
Immunoaffinity Chromatography: Using antibodies specific to somatostatin to selectively capture somatostatin-like immunoreactive peptides.[8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC was crucial for the final purification of individual peptides to homogeneity, allowing for their chemical characterization.[4][8][9]
-
Peptide Characterization
Once purified, the structure and identity of the peptides were determined using several methods:
-
Amino Acid Analysis: To determine the amino acid composition of the purified peptide.[4][8]
-
Protein Sequencing: Edman degradation was used to determine the N-terminal amino acid sequence of the peptides.
-
Mass Spectrometry: To confirm the molecular weight and sequence of the isolated peptides.
Quantification and Detection
-
Radioimmunoassay (RIA): The development of specific RIAs was paramount for the detection and quantification of Somatostatin-28 (1-14) and other fragments in various biological samples. This technique relies on the competition between a radiolabeled peptide and the unlabeled peptide in the sample for binding to a specific antibody.[6][10][11][12]
| RIA Parameter | Typical Value/Range | Reference |
| Sensitivity | 10-20 pg/ml | [11] |
| Intra-assay CV | 9.1% - 12.8% | [13] |
| Inter-assay CV | 14% - 30% | [13] |
| Antibody Dilution | 1:100,000 | [13] |
| CV: Coefficient of Variation |
Signaling Pathways and Biological Significance
The processing of prosomatostatin is a highly regulated process that results in the generation of multiple bioactive peptides. The differential processing in various tissues suggests that the resulting fragments, including Somatostatin-28 (1-14), may have specific biological roles.
References
- 1. Isolation and structure of pro-somatostatin: a putative somatostatin precursor from pig hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structure of pro-somatostatin: a putative somatostatin precursor from pig hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fragments of prosomatostatin isolated from a human pancreatic tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin-28 [1-12]-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptides derived from cleavage of prosomatostatin at carboxyl- and amino-terminal segments. Characterization of tissue and secreted forms in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of prosomatostatin from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and chemical characterization of somatostatin-28 from rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of a specific radioimmunoassay for somatostatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alpco.com [alpco.com]
- 13. Radioimmunoassay for octapeptide analogs of somatostatin: measurement of serum levels after administration of long-acting microcapsule formulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Somatostatin-28 (1-14)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the peptide Somatostatin-28 (1-14). It details the peptide's core sequence, its biosynthetic origins from the precursor preprosomatostatin, and its relationship to the biologically active hormones Somatostatin-28 (SS-28) and Somatostatin-14 (SS-14). While Somatostatin-28 (1-14) is primarily recognized as the N-terminal fragment of SS-28 and is often utilized in immunological applications, this guide focuses on the well-characterized biological activity and signaling pathways of its parent molecule, SS-28, to provide a functional context. We present quantitative data on receptor binding affinities, detailed experimental protocols for key assays, and visual diagrams of critical pathways and workflows to support researchers in the fields of endocrinology, neurobiology, and oncology.
Core Peptide Information: Somatostatin-28 (1-14)
Somatostatin-28 (1-14) is a 14-amino acid peptide fragment derived from the N-terminus of Somatostatin-28.[1]
-
Sequence (Three-Letter Code): Ser - Ala - Asn - Ser - Asn - Pro - Ala - Met - Ala - Pro - Arg - Glu - Arg - Lys[2]
-
Molecular Formula: C₆₁H₁₀₅N₂₃O₂₁S[2]
-
Molecular Weight: Approximately 1528.71 g/mol [2]
-
CAS Registry Number: 79243-10-0[2]
The primary utility of the Somatostatin-28 (1-14) fragment in research has been in the development of specific antibodies that can distinguish the full Somatostatin-28 molecule from Somatostatin-14, as the latter lacks this N-terminal sequence.[1]
Biosynthesis of Somatostatin (B550006) Peptides
Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28) are biologically active peptides that originate from a common 116-amino acid precursor, preprosomatostatin.[3] This precursor undergoes proteolytic cleavage to produce prosomatostatin (B1591216). Through tissue-specific enzymatic processing, prosomatostatin is then cleaved to generate either the 28-amino acid peptide (SS-28) or the 14-amino acid peptide (SS-14).[3] SS-14 is the C-terminal portion of SS-28.
Biological Activity and Receptor Interaction of Somatostatin-28
Somatostatin-28 exerts its physiological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[4] These receptors are widely distributed throughout the body, including the central nervous system and the gastrointestinal tract.[5] While both SS-14 and SS-28 bind to SSTRs 1 through 4 with high affinity, SSTR5 shows a preferential binding affinity for SS-28.[6] In functional assays, SS-28 is often found to be more potent and longer-acting than SS-14 in inhibiting the secretion of hormones like growth hormone.[7]
Quantitative Data: Receptor Binding Affinity
The binding affinities of Somatostatin-28 and Somatostatin-14 for various somatostatin receptor subtypes are summarized below. These values, typically expressed as dissociation constants (Kd) or inhibition constants (Ki), are compiled from various studies and may differ based on the experimental conditions and cell lines used. A lower value indicates higher binding affinity.
| Receptor Subtype | Ligand | Binding Affinity (Kd or Ki, nM) | Cell Line / Tissue |
| SSTR (Undifferentiated) | SS-14 | 1.1 ± 0.04 | AtT-20 Mouse Pituitary Tumor Cells |
| SSTR (Undifferentiated) | SS-28 | 0.08 ± 0.06 | AtT-20 Mouse Pituitary Tumor Cells |
| SSTR2 | SS-14 | 0.23 | Recombinant Human SSTR2 |
| SSTR2 | SS-28 | ~Similar to SS-14 | Recombinant Human SSTR2 |
| SSTR4 | SS-14 | High Affinity | Recombinant SSTR4 |
| SSTR4 | SS-28 | Slightly Lower Affinity than SS-14 | Recombinant SSTR4 |
| SSTR5 | SS-14 | 0.88 | Recombinant Human SSTR5 |
| SSTR5 | SS-28 | 0.37 | Recombinant Human SSTR5 |
Note: Data compiled from multiple sources.[8][9][10][11] The binding characteristics of the SS-28 (1-14) fragment itself are not well-defined, and it is not believed to be the primary binding domain.
Somatostatin Receptor Signaling Pathways
Upon ligand binding, SSTRs couple to inhibitory G-proteins (Gαi), triggering a cascade of intracellular signaling events.[4] The primary and most well-documented pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[12] This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA).
Beyond the cAMP pathway, SSTR activation can also:
-
Modulate Ion Channels: Activate potassium (K+) channels, leading to membrane hyperpolarization, and inhibit voltage-gated calcium (Ca2+) channels, reducing calcium influx.[4]
-
Activate Phosphatases: Stimulate phosphotyrosine phosphatases (PTPs) like SHP-1 and SHP-2.[12]
-
Influence MAPK Pathway: Modulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which can impact cell proliferation and survival.[12]
These signaling events collectively contribute to the inhibitory effects of somatostatin on hormone secretion and cell growth.[13]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the interaction of ligands like Somatostatin-28 with their receptors and to quantify downstream signaling events.
Radioligand Receptor Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., Somatostatin-28) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[14][15]
Methodology:
-
Membrane Preparation: Culture cells stably expressing the desired SSTR subtype. Harvest the cells and prepare cell membranes through homogenization and centrifugation.[16] Resuspend the final membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]SS-14), and varying concentrations of the unlabeled competitor ligand (Somatostatin-28).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[16]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding). This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Measurement Assay (Competitive ELISA)
This assay quantifies the intracellular concentration of cAMP, which is typically decreased upon SSTR activation. It is a competitive immunoassay where cAMP in the sample competes with a known amount of enzyme-labeled cAMP for binding to a limited number of anti-cAMP antibody sites.[17]
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate. To measure inhibition, first stimulate the cells with an adenylyl cyclase activator like forskolin to increase basal cAMP levels. Then, treat the cells with various concentrations of the test compound (e.g., Somatostatin-28).
-
Cell Lysis: Terminate the reaction and lyse the cells by adding a lysis buffer, often containing 0.1 M HCl, which also inactivates phosphodiesterases that would otherwise degrade cAMP.[17]
-
ELISA Plate Setup: Add the cell lysates and a series of cAMP standards to the wells of a microplate pre-coated with a goat anti-rabbit IgG antibody.
-
Competitive Reaction: Add a fixed amount of HRP-conjugated cAMP and a rabbit anti-cAMP polyclonal antibody to each well. Incubate for approximately 2 hours at room temperature, during which the cAMP from the sample competes with the HRP-cAMP for binding to the primary antibody.[18][19]
-
Washing and Detection: Wash the plate to remove unbound components. Add a chromogenic substrate for HRP (e.g., TMB). The enzyme converts the substrate to a colored product.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of cAMP in the original sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the cAMP concentration in the experimental samples.
ERK1/2 Phosphorylation Assay (Cell-Based ELISA)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key event in the MAPK signaling pathway that can be modulated by SSTR activation.
Methodology:
-
Cell Culture and Treatment: Seed adherent cells in a 96-well microplate and allow them to grow to confluence. Treat the cells with the test compound (e.g., Somatostatin-28) for a specified time.[20][21]
-
Fixation and Permeabilization: Remove the treatment media and fix the cells by adding a 4% formaldehyde solution. Wash the cells, then add a quenching buffer (e.g., containing H₂O₂) to inhibit endogenous peroxidase activity. Permeabilize the cells and block non-specific antibody binding sites with a blocking buffer.[22][23]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (e.g., anti-phospho-ERK1 (T202/Y204) / ERK2 (T185/Y187)). This is typically done overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the wells to remove unbound primary antibody. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody and incubate for 1-2 hours at room temperature.
-
Detection: After a final wash, add a chromogenic or fluorogenic HRP substrate. The enzyme will catalyze a reaction that produces a measurable signal.
-
Normalization (Optional but Recommended): To account for variations in cell number per well, the signal for phosphorylated ERK can be normalized to the total protein content. This is often done by staining the cells with a dye like Janus Green after the initial signal is read.
-
Data Analysis: Subtract the background signal from all wells. Normalize the phospho-ERK signal to the total protein signal for each well. Plot the normalized signal against the concentration of the test compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Receptor binding of somatostatin-28 is tissue specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. High biological activity of the synthetic replicates of somatostatin-28 and somatostatin-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific high affinity binding sites for somatostatin-28 on pancreatic beta-cells: differences with brain somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Somatostatin receptors: from signaling to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. content.abcam.com [content.abcam.com]
- 18. s3.amazonaws.com [s3.amazonaws.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bioassaysys.com [bioassaysys.com]
- 23. resources.rndsystems.com [resources.rndsystems.com]
An In-depth Technical Guide to Somatostatin-28 (1-14) Gene and Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 (SST-28) and its N-terminal fragment, Somatostatin-28 (1-14), are crucial peptide hormones involved in a wide array of physiological processes. Encoded by the SST gene, these peptides are key regulators of endocrine and exocrine secretion, neurotransmission, and cell proliferation.[1][2] This technical guide provides a comprehensive overview of the gene and protein expression of Somatostatin-28 (1-14), detailing its biosynthesis, regulation, and the signaling pathways it modulates. Furthermore, this document offers detailed experimental protocols for the quantification of SST mRNA and Somatostatin-28 (1-14) protein, alongside structured quantitative data on their expression in various human tissues.
Gene and Protein Overview
The SST gene encodes a 116-amino acid precursor protein known as preprosomatostatin.[3] Following the cleavage of a 24-amino acid signal peptide, the resulting 92-amino acid prosomatostatin (B1591216) undergoes tissue-specific post-translational processing by prohormone convertases such as furin, PC1, and PC2.[3][4] This differential cleavage gives rise to two primary biologically active forms: the 14-amino acid somatostatin-14 (S-14) and the 28-amino acid somatostatin-28 (S-28).[5] Somatostatin-28 (1-14) is the N-terminal fragment of SST-28.
Gene Regulation
The expression of the SST gene is tightly controlled by a variety of transcription factors and epigenetic mechanisms. Key transcription factors that bind to the promoter region of the SST gene include CREB, deltaCREB, Gfi-1, Nkx3-1, and PPAR-gamma.[6] Additionally, transcription factors such as MNX1, HHEX, and NKX2.2 have been shown to regulate SST expression in specific cell types.[7] Epigenetic modifications, including DNA methylation and histone modifications, also play a significant role in controlling SST gene transcription.[8]
Protein Processing and Isoforms
The differential processing of prosomatostatin results in a tissue-specific distribution of S-14 and S-28. S-14 is the predominant form in the central nervous system and the pancreatic delta-cells, while S-28 is the major product in the gastrointestinal tract.[9][10] The generation of S-14 occurs via cleavage at a dibasic Arg-Lys site, whereas S-28 is produced by cleavage at a monobasic Arg residue.[5]
Quantitative Data on Gene and Protein Expression
The expression of the SST gene and the concentration of Somatostatin-28 (1-14) protein vary significantly across different human tissues. The following tables summarize the available quantitative data.
SST Gene Expression in Human Tissues
The following table presents the normalized mRNA expression levels of the SST gene in various human tissues, as reported in the Genotype-Tissue Expression (GTEx) database. The values are provided in normalized Transcripts Per Million (nTPM).
| Tissue | nTPM (Median) |
| Stomach | 141.6 |
| Duodenum | 136.3 |
| Pancreas | 85.2 |
| Small Intestine (Terminal Ileum) | 45.7 |
| Colon (Transverse) | 21.9 |
| Adrenal Gland | 15.4 |
| Pituitary | 10.1 |
| Hypothalamus | 8.7 |
| Thyroid | 3.5 |
| Lung | 0.8 |
| Spleen | 0.6 |
| Liver | 0.4 |
| Kidney (Cortex) | 0.3 |
| Heart (Left Ventricle) | 0.2 |
| Skeletal Muscle | 0.1 |
Data sourced from the Human Protein Atlas, which combines data from the HPA and GTEx projects.[6]
Somatostatin-28 (1-14) Protein Concentration in Human Tissues
Quantitative data for Somatostatin-28 (1-14) protein concentration in various human tissues is limited. The table below provides a summary of available data, primarily from studies on plasma and pancreatic tissue.
| Tissue/Fluid | Concentration | Reference |
| Fasting Human Plasma | 4.8 ± 1.9 pg/mL | [11] |
| Post-prandial Human Plasma (120 min) | 29.9 ± 7.2 pg/mL | [11] |
| Rat Pancreas (S-28(1-12) LI) | 1.56 pmol/mg protein | [12] |
Note: Data for solid tissues are scarce and often reported as immunoreactivity rather than absolute concentration.
Signaling Pathways
Somatostatin-28 (1-14) and other somatostatin (B550006) peptides exert their biological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[13] Upon ligand binding, these receptors couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] This is a primary mechanism for their inhibitory effects on hormone secretion.[14]
Beyond cAMP modulation, SSTR activation also leads to the regulation of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[13] Furthermore, somatostatin receptors can modulate the MAPK/ERK pathway, often leading to anti-proliferative effects.[15]
Experimental Protocols
This section provides detailed methodologies for the quantification of SST mRNA and Somatostatin-28 (1-14) protein.
Quantification of SST mRNA by RT-qPCR
This protocol outlines the steps for quantifying SST mRNA from tissue samples using reverse transcription quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Tissue sample
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., SuperScript IV, Invitrogen)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Forward and reverse primers for human SST (e.g., Forward: 5'-AGCAGACTCCGTCAGTTTCTGC-3', Reverse: 5'-CTTGGCCAGTTCCTGTTTCTGC-3')
-
Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize 20-30 mg of tissue in lysis buffer provided in the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction.
-
Include an on-column DNase I digestion step to remove contaminating genomic DNA.
-
Elute RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by gel electrophoresis or using an automated system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis:
-
In a nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add reverse transcriptase buffer, DTT, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate according to the manufacturer's instructions (e.g., 50°C for 50 minutes, followed by inactivation at 70°C for 15 minutes).
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Add 2 µL of diluted cDNA to each well of a qPCR plate.
-
Add the qPCR reaction mix to each well.
-
Run the qPCR program on a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the SST gene and the reference gene.
-
Calculate the relative expression of SST mRNA using the ΔΔCt method.
-
Quantification of Somatostatin-28 (1-14) by ELISA
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of Somatostatin-28 (1-14) in biological samples.
Materials:
-
Microplate pre-coated with an antibody specific for Somatostatin-28 (1-14)
-
Somatostatin-28 (1-14) standard
-
Biotinylated Somatostatin-28 (1-14)
-
Streptavidin-HRP conjugate
-
Wash buffer
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute standards and prepare serial dilutions according to the kit manufacturer's instructions.
-
Dilute samples as necessary.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to each well.
-
Add 50 µL of biotinylated Somatostatin-28 (1-14) to each well.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash each well 4 times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate and wash each well 4 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Somatostatin-28 (1-14) in the samples by interpolating their absorbance values on the standard curve.
-
Detection of Somatostatin-28 (1-14) by Western Blot
This protocol details the detection of Somatostatin-28 (1-14) in tissue lysates by Western blotting.
Materials:
-
Tissue lysate
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against Somatostatin-28 (1-14)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare tissue lysates in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Localization of Somatostatin-28 (1-14) by Immunohistochemistry
This protocol provides a method for the immunohistochemical (IHC) localization of Somatostatin-28 (1-14) in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Somatostatin-28 (1-14)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded ethanol solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval buffer (e.g., by heating in a microwave or water bath).
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Mounting:
-
Incubate with DAB substrate until the desired stain intensity develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a coverslip using mounting medium.
-
Conclusion
This technical guide has provided a comprehensive overview of the gene and protein expression of Somatostatin-28 (1-14). The regulation of the SST gene is complex, involving a multitude of transcription factors and epigenetic modifications. The differential processing of prosomatostatin leads to a tissue-specific distribution of its bioactive products, which in turn activate a cascade of intracellular signaling events with profound physiological consequences. The detailed experimental protocols provided herein offer a robust framework for the accurate quantification and localization of SST mRNA and Somatostatin-28 (1-14) protein, facilitating further research into their roles in health and disease and aiding in the development of novel therapeutic strategies targeting the somatostatin system.
References
- 1. medium.com [medium.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Immunohistochemistry Procedure [sigmaaldrich.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Tissue expression of SST - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. gene-quantification.de [gene-quantification.de]
- 9. biocompare.com [biocompare.com]
- 10. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 11. Plasma somatostatin 28 increases in response to feeding in man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high molecular weight form of somatostatin-28 (1-12)-like immunoreactive substance without somatostatin-14 immunoreactivity in the rat pancreas. Evidence that somatostatin-14 synthesis can occur independently of somatostatin-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 15. cancer.wisc.edu [cancer.wisc.edu]
The Enigmatic N-Terminus: A Technical Guide to the Physiological Effects of Somatostatin-28 (1-14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-28 (SS-28) is a well-characterized peptide hormone with potent inhibitory effects on endocrine and exocrine secretion. While the physiological roles of the full-length peptide and its C-terminal fragment, Somatostatin-14 (SS-14), have been extensively studied, the biological significance of the N-terminal fragment, Somatostatin-28 (1-14), remains largely unexplored. This technical guide synthesizes the currently available, albeit limited, scientific evidence on the physiological effects of Somatostatin-28 (1-14). We delve into the processing of its precursor, prosomatostatin (B1591216), and present the preliminary findings that suggest a potential role for this N-terminal fragment in the regulation of growth hormone secretion. This document also outlines hypothetical experimental approaches and signaling pathways to stimulate further research into this enigmatic peptide.
Introduction: The Somatostatin (B550006) Family and Prohormone Processing
Somatostatin is a key regulatory peptide hormone that exists in two primary bioactive forms: a 14-amino acid peptide (SS-14) and a 28-amino acid peptide (SS-28). Both are derived from the precursor protein, preprosomatostatin, through a series of proteolytic cleavages. Tissue-specific processing of the intermediate, prosomatostatin, gives rise to the differential distribution of SS-14 and SS-28 throughout the body. SS-14 is the predominant form in the central nervous system and the pancreas, while SS-28 is the major form in the gastrointestinal tract.[1]
The processing of prosomatostatin can also yield other peptide fragments, including the N-terminal fragment of SS-28, namely Somatostatin-28 (1-14). Studies have shown that prosomatostatin is processed to SS-14 and SS-28 via separate biosynthetic pathways.[2] The generation of other fragments, such as SS-28(1-12) in the rat brain and a peptide homologous to SS-28(1-13) called "thrittene" in the mammalian gut, suggests that N-terminal fragments of SS-28 are endogenously produced and may possess independent biological activity.[3][4]
Figure 1: Biosynthetic Pathway of Somatostatin Peptides.
Physiological Effects of Somatostatin-28 (1-14)
Direct research on the physiological effects of Somatostatin-28 (1-14) is sparse. The majority of studies focus on the complete SS-28 molecule. However, a key study provides compelling, albeit indirect, evidence for a role in growth hormone regulation.
Regulation of Growth Hormone Secretion
An in vivo study in fowl demonstrated that immunoneutralization of endogenous Somatostatin-28(1-14)-like peptides with a specific antiserum led to a prompt and significant increase in plasma growth hormone (GH) concentrations.[5] The magnitude of this GH response was dependent on the dose of the antiserum administered.[5] Furthermore, in an in vitro setting, the presence of the anti-Somatostatin-28(1-14) antiserum increased the release of GH from chicken pituitary glands that were incubated with intact hypothalami.[5] These findings strongly suggest that an endogenous peptide resembling Somatostatin-28 (1-14) is physiologically involved in the tonic inhibition of GH secretion in this species.[5]
Table 1: Summary of In Vivo Effects of Somatostatin-28 (1-14) Immunoneutralization in Fowl
| Species | Experimental Approach | Measured Parameter | Observed Effect | Reference |
| Cockerels (4-8 weeks old) | Intravenous or intramuscular administration of anti-Somatostatin-28(1-14) antiserum | Plasma Growth Hormone (GH) concentration | Prompt and dose-dependent increase | [5] |
| Chicken | Incubation of pituitary glands with intact hypothalami in the presence of anti-Somatostatin-28(1-14) antiserum | Growth Hormone (GH) release | Increased | [5] |
Receptor Binding and Signaling Pathways: A Hypothesized Mechanism
Currently, there is no direct evidence identifying a specific receptor for Somatostatin-28 (1-14) or elucidating its downstream signaling cascade. The parent molecule, Somatostatin-28, exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[6] These receptors are coupled to inhibitory G proteins (Gi/o), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Other signaling events include the modulation of calcium and potassium ion channels and the activation of protein phosphatases.[6][7]
It is plausible that if Somatostatin-28 (1-14) possesses biological activity, it may interact with one or more of the known SSTRs or a yet unidentified receptor. A hypothetical signaling pathway, based on the known mechanisms of somatostatin action, is depicted below.
Figure 2: Hypothetical Signaling Pathway for Somatostatin-28 (1-14).
Proposed Experimental Protocols for Future Research
To elucidate the physiological effects of Somatostatin-28 (1-14), a systematic experimental approach is required. The following are proposed methodologies based on standard practices in peptide hormone research.
Radioligand Receptor Binding Assay
This assay would determine the binding affinity of Somatostatin-28 (1-14) for the five known somatostatin receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Culture cells stably expressing a specific human SSTR subtype (SSTR1-5). Harvest the cells and prepare cell membranes through homogenization and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14) and varying concentrations of unlabeled Somatostatin-28 (1-14) as a competitor.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the concentration of Somatostatin-28 (1-14) that inhibits 50% of the specific binding of the radioligand (IC50) to determine its binding affinity.
Figure 3: Experimental Workflow for a Radioligand Receptor Binding Assay.
In Vitro Bioassay: Growth Hormone Release from Pituitary Cells
This assay would directly test the effect of Somatostatin-28 (1-14) on GH secretion.
Methodology:
-
Primary Pituitary Cell Culture: Isolate and culture primary anterior pituitary cells from rats.
-
Stimulation and Treatment: Stimulate GH release with a secretagogue such as Growth Hormone-Releasing Hormone (GHRH). Treat the cells with varying concentrations of Somatostatin-28 (1-14).
-
Sample Collection: Collect the culture medium at specified time points.
-
Quantification of GH: Measure the concentration of GH in the culture medium using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Determine the dose-response relationship for the inhibitory effect of Somatostatin-28 (1-14) on GHRH-stimulated GH release.
Conclusion and Future Directions
The physiological role of Somatostatin-28 (1-14) is a nascent field of research with intriguing preliminary findings pointing towards a potential role in the neuroendocrine regulation of growth hormone. The endogenous production of this and similar N-terminal fragments of Somatostatin-28 warrants a more in-depth investigation into their biological activities. Future research should focus on:
-
Receptor Identification: Determining the specific receptor(s) through which Somatostatin-28 (1-14) exerts its effects.
-
Signaling Pathway Elucidation: Characterizing the intracellular signaling cascades activated by this peptide.
-
In Vivo Studies: Conducting comprehensive in vivo studies in mammalian models to confirm and expand upon the initial findings in fowl, and to explore its effects on other physiological systems.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of Somatostatin-28 (1-14) to understand the structural determinants of its activity.
A thorough understanding of the physiological effects of Somatostatin-28 (1-14) will not only complete our knowledge of the somatostatin system but may also open new avenues for the development of novel therapeutic agents targeting a range of endocrine and other disorders.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Somatostatin-14, somatostatin-28, and prosomatostatin[1-10] are independently and efficiently processed from prosomatostatin in the constitutive secretory pathway in islet somatostatin tumor cells (1027B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Processing of prosomatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Somatostatin-28(1-14) immunoneutralization stimulates growth hormone secretion in fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Electrophysiological effects of somatostatin-14 and somatostatin-28 on mammalian central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Somatostatin-28(1-14) in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-28(1-14), a biologically active fragment of Somatostatin-28, is an important neuromodulator in the central nervous system (CNS). This document provides a comprehensive technical overview of its core aspects, including its biosynthesis, distribution, and interaction with somatostatin (B550006) receptors. Detailed signaling pathways and its role in various neurological functions and disorders are elucidated. This guide also presents quantitative data on receptor binding affinities and its effects on neurotransmitter release in structured tables. Furthermore, it offers detailed experimental protocols for key research methodologies and visualizes complex biological processes and workflows through Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Somatostatin, a cyclic peptide hormone, plays a crucial regulatory role throughout the body, including the central nervous system.[1] It exists in two primary active forms: Somatostatin-14 (SS-14) and the N-terminally extended Somatostatin-28 (SS-28).[2] Both are derived from the precursor protein preprosomatostatin.[3] Somatostatin-28(1-14) is the N-terminal fragment of SS-28. While SS-14 is predominant in the nervous system, SS-28 is more biologically active in the endocrine pancreas.[3] Within the CNS, somatostatin and its derivatives act as neurotransmitters or neuromodulators, influencing a wide array of physiological processes such as motor activity, sleep, sensory perception, and cognitive functions.[4] Their actions are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[5] Dysregulation of the somatostatinergic system has been implicated in several neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[6]
Biosynthesis and Distribution in the CNS
The journey of Somatostatin-28(1-14) begins with the synthesis of its precursor, preprosomatostatin, a 116-amino acid peptide.[3] This precursor undergoes proteolytic cleavage to yield the 92-amino acid prosomatostatin (B1591216).[3] Tissue-specific enzymatic processing of prosomatostatin then generates either SS-28 or the shorter SS-14.[3] SS-28 is produced by cleavage at a monobasic arginine residue, while SS-14 results from cleavage at a dibasic arginine-lysine pair.[3] The fragment Somatostatin-28(1-12) has also been identified in the brain.[7]
Somatostatin peptides are widely distributed throughout the CNS, with dense expression in the cortex, hippocampus, amygdala, hypothalamus, and various limbic and sensory systems.[6] The relative abundance of SS-28 and SS-14 varies across different brain regions, reflecting differential processing of the somatostatin precursor.[4]
Table 1: Relative Proportions of Immunoreactive Somatostatin Forms in Rat Brain Regions [4]
| Brain Region | Precursor (Mr 15,000) (%) | Somatostatin-28 (SS-28) (%) | Somatostatin-14 (S-14) (%) |
| Hypothalamus | 25 | 45 | 30 |
| Cortex | 30 | 35 | 35 |
| Striatum | 40 | 20 | 40 |
| Hippocampus | 20 | 50 | 30 |
| Brainstem | 35 | 30 | 35 |
| Spinal Cord | 50 | 15 | 35 |
Note: The percentages represent the proportion of each somatostatin form relative to the total immunoreactive somatostatin in that specific brain region.
Receptor Interactions and Signaling Pathways
The biological effects of Somatostatin-28(1-14) are mediated by its binding to the five somatostatin receptor subtypes (SSTR1-5).[5] These receptors are GPCRs that couple to various intracellular signaling cascades, primarily through inhibitory G-proteins (Gi/Go).[2]
Receptor Binding Affinities
Both SS-14 and SS-28 bind to all five SSTR subtypes with high, nanomolar affinity.[1] However, there are notable differences in their binding profiles. SS-28 generally exhibits a higher affinity for SSTR5 compared to SS-14.[1] The binding affinities of Somatostatin-28 for the human somatostatin receptor subtypes are summarized below.
Table 2: Binding Affinities (Ki in nM) of Somatostatin-28 for Human SSTR Subtypes
| Receptor Subtype | Somatostatin-28 Ki (nM) | Reference |
| hSSTR1 | ~Sub-nanomolar | [1] |
| hSSTR2 | ~Sub-nanomolar | [1] |
| hSSTR3 | Intermediate affinity | [1] |
| hSSTR4 | ~Sub-nanomolar | [1] |
| hSSTR5 | High affinity (5-10 fold higher than SS-14) | [1] |
Signaling Pathways
Upon ligand binding, SSTRs initiate a cascade of intracellular events. The most common signaling pathway involves the inhibition of adenylyl cyclase by the α-subunit of the Gi/Go protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, reduces the activity of protein kinase A (PKA).
Another critical signaling mechanism is the modulation of ion channel activity. The βγ-subunits of the G-protein can directly interact with and modulate the function of potassium and calcium channels. Activation of SSTRs often leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.[8] Concurrently, SSTR activation can inhibit voltage-gated calcium channels, which reduces calcium influx and subsequently inhibits neurotransmitter release.[8]
Somatostatin receptors can also signal through other pathways, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) cascade.[2]
Role in Neurotransmitter Release
Somatostatin-28(1-14) plays a significant role in modulating the release of various neurotransmitters in the CNS, including dopamine (B1211576), glutamate, and GABA. This modulation is a key mechanism through which it influences neuronal activity and circuit function.
Table 3: Effects of Somatostatin Peptides on Neurotransmitter Release in the CNS
| Neurotransmitter | Brain Region | Effect of Somatostatin | Quantitative Data | Reference |
| Dopamine | Striatum | Increase | SS-14 was more effective than SS-28 in producing a dose-dependent increase. | [9] |
| Glutamate | Hippocampus | Inhibition | Somatostatin-induced inhibition is proposed to involve sst2, sst1, and sst4 receptors. | [10] |
| GABA | Cortex | Stimulation of release | GABA (1-300 µM) increased spontaneous SRIF-LI outflow in a concentration-dependent manner. | [11] |
Involvement in Neurological Disorders
Given its widespread distribution and diverse functions, it is not surprising that alterations in the somatostatinergic system are associated with several neurological and psychiatric conditions. Reduced levels of somatostatin have been observed in the brain and cerebrospinal fluid of patients with Alzheimer's disease, Parkinson's disease, and major depression.[6] This suggests that somatostatin-expressing neurons may be particularly vulnerable in these disorders.[4] The anxiolytic and anticonvulsant properties of somatostatin also point to its potential role in anxiety and seizure disorders.[12]
Experimental Protocols
Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity of Somatostatin-28(1-14) to its receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing a specific human SSTR subtype.
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.[1]
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a radiolabeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14) at a concentration close to its Kd.
-
Add varying concentrations of unlabeled Somatostatin-28(1-14) as a competitor.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand with a saturating concentration of unlabeled ligand).[1]
-
-
Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
-
Immunohistochemistry (IHC)
IHC is used to visualize the distribution of Somatostatin-28(1-14) in brain tissue.
Methodology:
-
Tissue Preparation:
-
Fix freshly dissected brain tissue in 4% paraformaldehyde.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue in xylene and embed in paraffin.
-
Section the paraffin-embedded tissue at 5-8 µm thickness and mount on slides.[13]
-
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitope (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).[13]
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate with a primary antibody specific for Somatostatin-28(1-14) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB.[13]
-
-
Visualization:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides.
-
Observe the staining under a microscope.[13]
-
Whole-Cell Patch Clamp Electrophysiology
This technique is used to study the effects of Somatostatin-28(1-14) on the electrical properties of neurons, such as ion channel currents.
Methodology:
-
Cell Preparation:
-
Prepare acute brain slices or cultured neurons from the brain region of interest.
-
Place the preparation in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).
-
-
Patch Pipette and Recording:
-
Fabricate a glass micropipette and fill it with an internal solution mimicking the intracellular environment.
-
Approach a neuron with the micropipette under visual control and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.[11]
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the membrane potential at a specific voltage and record the currents flowing across the membrane in response to voltage steps.
-
In current-clamp mode, inject a known current and record the changes in membrane potential.
-
Apply Somatostatin-28(1-14) to the bath and record its effects on the measured currents or voltage.[11]
-
-
Data Analysis:
-
Analyze the recorded traces to determine changes in ion channel properties, such as current amplitude, activation, and inactivation kinetics, in the presence and absence of Somatostatin-28(1-14).
-
Logical Relationships and Biosynthesis
The production of Somatostatin-28(1-14) is intricately linked to the broader somatostatin system, originating from a common precursor and undergoing differential processing to yield multiple active peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Local control of striatal dopamine release [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcellular distribution of somatostatin-14, somatostatin-28 and somatostatin-28 (1-12) in rat brain cortex and comparisons of their respective binding sites in brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dopamine-somatostatin interactions in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Somatostatin, a Presynaptic Modulator of Glutamatergic Signal in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gamma-Aminobutyric acid (GABA) stimulates somatostatin release following activation of a GABA uptake carrier located on somatostatin nerve endings of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. par.nsf.gov [par.nsf.gov]
The Role of Somatostatin-28(1-14) in the Gastrointestinal Tract: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 (SS-28), a 28-amino acid peptide hormone, is a crucial regulator of physiological functions within the gastrointestinal (GI) tract. Processed from the precursor prosomatostatin, SS-28 is the predominant form of somatostatin (B550006) found in the intestinal mucosal cells, distinguishing it from its shorter counterpart, somatostatin-14 (SS-14), which is more abundant in the stomach, pancreas, and nervous system.[1][2] This differential distribution suggests distinct physiological roles, with SS-28 acting as a key player in the intricate network of gut signaling. This technical guide provides a comprehensive overview of the functions, underlying mechanisms, and experimental methodologies related to Somatostatin-28 and its N-terminal fragment, Somatostatin-28(1-14), in the gastrointestinal tract.
Physiological Functions of Somatostatin-28 in the Gastrointestinal Tract
Somatostatin-28 exerts a predominantly inhibitory influence on a wide array of gastrointestinal processes, including hormone secretion, gastric acid production, motility, and blood flow.[3][4]
Inhibition of Hormone Secretion
SS-28 is a potent inhibitor of the release of several key gastrointestinal hormones. This regulation is critical for maintaining metabolic homeostasis and coordinating the digestive process.
-
Gastrin: SS-28 significantly suppresses the secretion of gastrin, a hormone that stimulates gastric acid production.[5]
-
Insulin (B600854) and Glucagon (B607659): In the pancreas, SS-28 modulates glucose metabolism by inhibiting the release of both insulin and glucagon.[5][6]
-
Glucagon-Like Peptide-1 (GLP-1): SS-28 plays a crucial role in regulating the secretion of the incretin (B1656795) hormone GLP-1 from intestinal L-cells, thereby influencing glucose-dependent insulin release.[7]
Regulation of Gastric Acid Secretion
By inhibiting gastrin release and likely through direct effects on parietal cells, SS-28 is a powerful inhibitor of gastric acid secretion.[8][9] This function is vital in preventing excessive acidification of the stomach and duodenum.
Modulation of Gastrointestinal Motility
SS-28 influences the contractility of smooth muscle in the GI tract, generally leading to a decrease in motility. This includes delayed gastric emptying and reduced intestinal transit, which can affect nutrient absorption and transit time.[10][11]
Effects on Splanchnic Blood Flow
Somatostatin and its analogs can induce vasoconstriction of the splanchnic circulation, leading to a reduction in blood flow to the gastrointestinal organs.[12][13] This effect is clinically relevant in the management of variceal bleeding.
Quantitative Data on the Effects of Somatostatin-28
The following tables summarize the quantitative effects of Somatostatin-28 on various gastrointestinal functions, compiled from multiple studies. It is important to note that experimental conditions, species, and methodologies can influence the observed values.
| Function | Parameter | Species | Dose/Concentration | Effect | Reference |
| Gastric Acid Secretion | 50% Inhibition (ID50) | Dog | 400 pmol/kg/h | Inhibition of peptone meal-stimulated acid secretion | [8] |
| Gastrin Release | Inhibition | Dog | Molar basis | S28 more potent than S14 | [5] |
| Insulin Release | Inhibition | Dog | Molar basis | S28 more potent than S14 | [5] |
| Glucagon Release | Inhibition | Dog | Molar basis | S28 more potent than S14 | [5] |
| GLP-1 Secretion | Inhibition | Porcine Ileum | 10⁻⁸ mol/L | Inhibition to 38 ± 10% of basal secretion | [14] |
| Splanchnic Blood Flow | Estimated Hepatic Blood Flow | Human (Normal) | 250 µg/h | 27% decline | [12] |
| Gastric Emptying | Solid Meal | Human | 30 µg and 100 µg octreotide (B344500) (analog) | Delayed emptying | [10] |
Signaling Pathways of Somatostatin-28
Somatostatin-28 exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[15] While SS-14 binds to all subtypes with high affinity, SS-28 exhibits a preferential affinity for SSTR5.[3] The activation of these receptors triggers a cascade of intracellular signaling events, primarily mediated by inhibitory G proteins (Gi/o).[15]
The principal signaling pathways include:
-
Inhibition of Adenylyl Cyclase: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is a key mechanism for the inhibition of hormone secretion.[16]
-
Modulation of Ion Channels:
-
Calcium (Ca²⁺) Channels: SS-28 can inhibit voltage-gated Ca²⁺ channels, leading to a reduction in calcium influx and subsequently inhibiting cellular processes like hormone exocytosis.[17][18]
-
Potassium (K⁺) Channels: Activation of SSTRs can lead to the opening of inwardly rectifying potassium channels, causing membrane hyperpolarization and reducing cell excitability.[19]
-
-
Activation of Protein Phosphatases: Somatostatin can stimulate phosphotyrosine phosphatase activity, which may play a role in its anti-proliferative effects.[20]
Below are diagrams illustrating the general signaling pathway of Somatostatin-28 and a more detailed view of the SSTR5-mediated pathway.
Caption: General signaling pathway of Somatostatin-28 in the gastrointestinal tract.
Caption: Detailed SSTR5-mediated signaling cascade in a gastrointestinal cell.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of Somatostatin-28(1-14) in the gastrointestinal tract.
Protocol 1: Radioimmunoassay (RIA) for Somatostatin-28
This protocol outlines the steps for quantifying SS-28 levels in tissue extracts.
Materials:
-
Tissue of interest (e.g., intestinal mucosa)
-
Homogenization buffer (e.g., 2 M acetic acid with protease inhibitors)
-
Anti-SS-28 primary antibody
-
Radiolabeled SS-28 (e.g., ¹²⁵I-Tyr-SS-28)
-
Standard SS-28 solutions of known concentrations
-
Secondary antibody (for precipitation)
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA)
-
Gamma counter
Procedure:
-
Tissue Homogenization:
-
Excise and snap-freeze the tissue in liquid nitrogen.
-
Weigh the frozen tissue and homogenize in 10 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Assay Setup:
-
Set up assay tubes for total counts, non-specific binding (NSB), standards, and samples.
-
Add assay buffer to all tubes.
-
Add standard solutions or tissue extracts to the respective tubes.
-
Add the primary anti-SS-28 antibody to all tubes except total counts and NSB.
-
Add the radiolabeled SS-28 to all tubes.
-
Incubate at 4°C for 24 hours.
-
-
Precipitation and Counting:
-
Add the secondary antibody to precipitate the antibody-antigen complexes.
-
Incubate and then centrifuge to pellet the complexes.
-
Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the standard SS-28.
-
Determine the concentration of SS-28 in the samples by interpolating their binding values on the standard curve.
-
References
- 1. Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin in epithelial cells of intestinal mucosa is present primarily as somatostatin 28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Role of Somatostatin in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of somatostatin-14 and somatostatin-28 on bombesin-stimulated release of gastrin, insulin, and glucagon in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]
- 8. Somatostatin-14 and -28: clearance and potency on gastric function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastric acid secretion and lesion formation in rats under water-immersion stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of a somatostatin analogue on gastric motor and sensory functions in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibitory effect of somatostatin on gastric motility in Suncus murinus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of somatostatin on splanchnic hemodynamics in patients with cirrhosis of the liver and in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Somatostatin Receptor in the GI Tract | Annual Reviews [annualreviews.org]
- 17. kjpp.net [kjpp.net]
- 18. Somatostatin-14 and somatostatin-28 inhibit calcium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. G protein activation of a hormone-stimulated phosphatase in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Somatostatin-28(1-14) and its Role in Hormone Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Somatostatin-28 (SS-28), an N-terminally extended form of Somatostatin-14 (SS-14), is a critical peptide hormone in the regulation of the endocrine system.[1][2] Both peptides are derived from the precursor protein, preprosomatostatin, through tissue-specific enzymatic cleavage.[3] While SS-14 is predominantly found in the hypothalamus and pancreatic δ-cells, SS-28 is the major form in the gastrointestinal tract.[3] This differential distribution hints at their distinct physiological functions.[3] Somatostatin-28(1-14) represents the N-terminal fragment of SS-28 and is often used to generate specific antibodies that do not cross-react with SS-14.[4][5] This guide provides an in-depth analysis of the biosynthesis, signaling pathways, and hormonal regulatory functions of Somatostatin-28, with a focus on quantitative data and experimental methodologies.
Biosynthesis and Molecular Forms
Somatostatin (B550006) exists in two primary bioactive forms: a 14-amino acid peptide (SS-14) and a 28-amino acid peptide (SS-28).[1] Both originate from a common 116-amino acid precursor, preprosomatostatin.[6] The removal of a 24-amino acid signal peptide from preprosomatostatin yields the 92-amino acid prosomatostatin (B1591216).[6][7]
Tissue-specific post-translational processing of prosomatostatin results in the generation of either SS-14 or SS-28.[3][8]
-
SS-14 is produced by cleavage at a dibasic Arg-Lys pair.[3]
-
SS-28 is generated by cleavage at a monobasic Arg residue.[3]
SS-14 is the predominant form in the central nervous system and the pancreatic islets, while SS-28 is the major product in the intestinal mucosal cells.[2][6][9]
Mechanism of Action and Signaling Pathways
Somatostatin-28 exerts its biological effects by binding to a family of five G-protein-coupled receptors (GPCRs), designated Somatostatin Receptors 1 through 5 (SSTR1-5).[2][7] While both SS-14 and SS-28 bind to SSTR1-4 with high affinity, SSTR5 displays a preferential affinity for SS-28.[10][11][12][13]
Upon ligand binding, the activated SSTRs couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase.[2][14] This results in a decrease in intracellular cyclic AMP (cAMP) levels.[2][15] The signaling cascade also involves the activation of phosphotyrosine phosphatase (PTP) and modulation of the mitogen-activated protein kinase (MAPK) pathway.[2] Furthermore, somatostatin receptor activation can influence ion channel activity, particularly potassium and calcium channels, leading to cell hyperpolarization and a reduction in hormone secretion.[16][17]
Regulation of Hormone Secretion
Somatostatin-28 is a potent inhibitor of a wide range of hormones. Its actions are often longer-lasting and more selective compared to Somatostatin-14.[18]
Growth Hormone (GH)
SS-28 significantly inhibits the secretion of growth hormone from the anterior pituitary.[18] Immunoneutralization of endogenous Somatostatin-28(1-14) with a specific antiserum leads to a prompt increase in plasma GH concentrations in cockerels, suggesting a tonic inhibitory role. In studies with rats, a single administration of SS-28 suppressed spontaneous GH release for 90 minutes, whereas SS-14's effect lasted only 30 minutes.[18]
Pancreatic Hormones: Insulin (B600854) and Glucagon (B607659)
SS-28 plays a crucial role in regulating pancreatic islet function. It generally inhibits the secretion of both insulin and glucagon.[1][17][18] However, its effects can be more pronounced on insulin compared to glucagon.[18]
-
Insulin: Administration of SS-28 in rats leads to a marked depression of basal immunoreactive insulin (IRI) release for 60 minutes, a longer duration than the 45 minutes observed with SS-14.[18] Immunoneutralization studies in baboons have shown that blocking endogenous SS-28 elevates postprandial insulin levels, indicating that SS-28 acts as a physiological regulator of meal-stimulated insulin secretion.[19][20] Infusing SS-28 at rates that mimic postprandial levels in healthy men inhibits glucose-stimulated insulin secretion.[21]
-
Glucagon: SS-28 inhibits glucagon secretion, although in some studies, its potency appears less than that of SS-14.[10] In isolated islets from wild-type mice, SS-28 showed a concentration-dependent inhibition of glucagon secretion with an IC50 of 1.2 nM.[10] The inhibitory effect of both SS-14 and SS-28 on glucagon release is significantly reduced in islets lacking SSTR2, highlighting the importance of this receptor subtype.[10]
Gastrointestinal Hormones: Glucagon-Like Peptide-1 (GLP-1)
SS-28 is a potent inhibitor of GLP-1 secretion from intestinal L-cells, an effect primarily mediated through SSTR5.[11][12] In fetal rat intestinal cell cultures, SS-28 inhibited GRP-stimulated GLP-1 secretion with an EC50 of 0.01 nM, making it significantly more potent than SS-14 (EC50 5.8 nM).[11][12] This suggests a feedback loop where GLP-1 may stimulate the release of SS-28, which in turn inhibits further GLP-1 secretion.[11]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological activity of Somatostatin-28.
Table 1: Comparative Duration of Hormonal Inhibition (In Vivo, Rats)
| Hormone | Somatostatin-14 | Somatostatin-28 | Reference |
|---|---|---|---|
| Growth Hormone (GH) | 30 min | 90 min | [18] |
| Insulin (IRI) | 45 min | 60 min | [18] |
Data from studies involving subcutaneous administration of 100 µg of the respective peptide in freely moving, chronically cannulated rats.[18]
Table 2: Potency of Inhibition of Hormone Secretion (In Vitro)
| Hormone | Peptide | IC50 / EC50 | Experimental System | Reference |
|---|---|---|---|---|
| Glucagon | SS-28 | 1.2 nM (IC50) | Isolated mouse pancreatic islets | [10] |
| GLP-1 | SS-28 | 0.01 nM (EC50) | Fetal rat intestinal cell cultures | [11][12] |
| GLP-1 | SS-14 | 5.8 nM (EC50) | Fetal rat intestinal cell cultures | [11][12] |
IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.
Table 3: Receptor Binding Affinities
| Receptor Subtype | Ligand | Binding Affinity (Kd, nM) | Cell Line | Reference |
|---|---|---|---|---|
| SSTR (undifferentiated) | SS-14 | 1.1 ± 0.04 | AtT-20 Mouse Pituitary Tumor Cells | [22] |
| SSTR (undifferentiated) | SS-28 | 0.08 ± 0.06 | AtT-20 Mouse Pituitary Tumor Cells | [22] |
Kd: Dissociation constant. A lower Kd value indicates higher binding affinity.
Experimental Protocols
Radioimmunoassay (RIA) for Plasma Somatostatin
This protocol is for the direct measurement of somatostatin levels in plasma without extraction procedures.
Methodology:
-
Antiserum Generation: Generate specific antiserum against Somatostatin-28(1-14) in rabbits.
-
Radiolabeling: Use [¹²⁵I]-Tyr-Somatostatin-14 as the radiolabeled ligand.
-
Assay Procedure:
-
Combine the sample (plasma) or standard with the primary antibody (e.g., final dilution of 1:60,000) and the radiolabeled ligand in an assay buffer.
-
Incubate the mixture to allow for competitive binding.
-
Precipitate the antibody-bound fraction using a second antibody (e.g., goat anti-rabbit IgG).
-
Centrifuge the mixture and decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioligand against the concentration of unlabeled somatostatin standards. Determine the concentration in unknown samples by interpolation from this curve.[23]
Competitive Receptor Binding Assay
This assay determines the binding affinity of SS-28 for its receptors.
Methodology:
-
Membrane Preparation: Culture cells stably expressing a specific SSTR subtype (e.g., AtT-20 pituitary tumor cells). Harvest the cells and prepare cell membranes through homogenization and centrifugation.[3][22]
-
Binding Reaction: Incubate the prepared membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SS-14) and varying concentrations of unlabeled competitor (SS-28 or SS-14).[22]
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[3][22]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[22]
Immunoneutralization Studies
This in vivo technique is used to investigate the physiological role of endogenous SS-28.
Methodology:
-
Animal Model: Use chronically cannulated animals (e.g., baboons, cockerels) to allow for repeated blood sampling.[24][19][20]
-
Antibody Administration: Administer a specific monoclonal antibody or antiserum against Somatostatin-28(1-14) intravenously or intramuscularly.[24][19]
-
Blood Sampling: Collect blood samples at baseline and at various time points after antibody administration.
-
Hormone Measurement: Measure the plasma concentrations of the hormones of interest (e.g., GH, insulin, glucagon) using established assays like RIA or ELISA.[19]
-
Data Analysis: Compare the hormone levels before and after immunoneutralization to determine the effect of blocking endogenous SS-28.[19][20]
Conclusion
Somatostatin-28, and by extension its N-terminal fragment Somatostatin-28(1-14), are integral components of the neuroendocrine system. With distinct tissue distribution and receptor affinities compared to Somatostatin-14, SS-28 demonstrates a more prolonged and sometimes more potent inhibitory effect on the secretion of key metabolic hormones, including growth hormone, insulin, and GLP-1. The methodologies outlined provide a framework for the continued investigation of this peptide's complex physiology. A thorough understanding of its regulatory mechanisms is essential for researchers and professionals involved in the development of novel therapeutics targeting neuroendocrine disorders and metabolic diseases.
References
- 1. Somatostatin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytochemical demonstration of somatostatin 28-(1-14)-like immunoreactivity in the rat hypothalamus and gastro-entero-pancreatic endocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Somatostatin-14, somatostatin-28, and prosomatostatin[1-10] are independently and efficiently processed from prosomatostatin in the constitutive secretory pathway in islet somatostatin tumor cells (1027B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Somatostatin-14 and somatostatin-28 pretreatment down-regulate somatostatin-14 receptors and have biphasic effects on forskolin-stimulated cyclic adenosine, 3',5'-monophosphate synthesis and adrenocorticotropin secretion in mouse anterior pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Somatostatin-28 (1-14) - LKT Labs [lktlabs.com]
- 18. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endogenous somatostatin-28 modulates postprandial insulin secretion. Immunoneutralization studies in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 21. JCI - A physiologic role for somatostatin 28 as a regulator of insulin secretion. [jci.org]
- 22. benchchem.com [benchchem.com]
- 23. researchmap.jp [researchmap.jp]
- 24. Somatostatin-28(1-14) immunoneutralization stimulates growth hormone secretion in fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
Somatostatin-28(1-14) and its Interaction with Somatostatin Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Somatostatin-28(1-14) and its relationship with the five known somatostatin (B550006) receptor subtypes (SSTR1-SSTR5). The focus is on providing a detailed understanding of its binding characteristics, the experimental methodologies used to assess these interactions, and the downstream signaling pathways associated with somatostatin receptor activation.
Executive Summary
Somatostatin-28 (SS-28) is a 28-amino acid peptide hormone that, along with the 14-amino acid Somatostatin-14 (SS-14), plays a crucial role in regulating a multitude of physiological processes. Both peptides are derived from the precursor protein, preprosomatostatin. While both SS-14 and SS-28 exhibit high affinity for all five somatostatin receptor subtypes, the N-terminal fragment of Somatostatin-28, known as Somatostatin-28(1-14), does not appear to be a primary ligand for these receptors. Extensive literature review reveals a lack of evidence for significant binding affinity or functional activity of Somatostatin-28(1-14) at SSTR1-SSTR5.
This guide, therefore, provides a comparative analysis of the binding affinities of the biologically active forms, SS-14 and SS-28, to the SSTR subtypes. It also offers a detailed experimental protocol for a standard radioligand binding assay used to determine such affinities and illustrates the established signaling pathways for the active somatostatin peptides.
Comparative Binding Affinities of Somatostatin-14 and Somatostatin-28
While direct binding data for Somatostatin-28(1-14) is not available due to its apparent lack of affinity, the following table summarizes the binding affinities (Ki in nM) of the active peptides, Somatostatin-14 and Somatostatin-28, for the five human somatostatin receptor subtypes. These values are compiled from various studies and may vary depending on the experimental conditions.
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 0.1 - 1.0 | 0.1 - 1.0 | 0.5 - 1.5 | 1.0 - 5.0 | 0.3 - 1.2 |
| Somatostatin-28 | 0.2 - 1.0 | 0.1 - 0.5 | 0.5 - 1.0 | 5.0 - 15.0 | 0.1 - 0.5 |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound (like Somatostatin-28(1-14)) for somatostatin receptors expressed in cell membranes.
Objective: To determine the inhibitory constant (Ki) of a test ligand by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity somatostatin receptor ligand labeled with a radioisotope (e.g., [125I-Tyr11]Somatostatin-14).
-
Unlabeled Ligands: Somatostatin-14 (for standard curve), Somatostatin-28, and the test compound (Somatostatin-28(1-14)).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the desired SSTR subtype to a high density.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate to pellet the nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Assay Setup:
-
Perform the assay in a 96-well filter plate.
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compound (Somatostatin-28(1-14)).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations of Signaling Pathways and Experimental Workflows
General Somatostatin Receptor Signaling Pathway
Activation of somatostatin receptors by their cognate ligands, Somatostatin-14 and Somatostatin-28, initiates a cascade of intracellular events. Somatostatin-28(1-14) is not known to activate these pathways.
The Endogenous Journey of Prosomatostatin: A Technical Guide to the Genesis of Somatostatin-28 and Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the intricate molecular processes governing the endogenous conversion of prosomatostatin (B1591216) into its biologically active derivatives, Somatostatin-28 (SS-28) and Somatostatin-14 (SS-14). A thorough understanding of this pathway is paramount for the development of novel therapeutics targeting the somatostatin (B550006) system. This document provides a detailed overview of the enzymatic machinery, cellular compartments, and regulatory mechanisms involved, supplemented with quantitative data, experimental methodologies, and visual representations of the key processes.
The Prosomatostatin Processing Cascade: From Precursor to Bioactive Peptides
The biosynthesis of somatostatin begins with the translation of the SST gene into a 116-amino acid precursor protein, preprosomatostatin.[1] Following the co-translational cleavage of a 24-amino acid signal peptide in the endoplasmic reticulum, the resulting 92-amino acid prohormone, prosomatostatin, is transported to the Golgi apparatus and packaged into secretory granules. It is within these compartments that the critical post-translational processing events occur, leading to the generation of the mature somatostatin peptides.
The differential processing of prosomatostatin is a highly regulated, tissue-specific process that yields two primary bioactive products: the N-terminally extended Somatostatin-28 and the shorter Somatostatin-14.[2][3] This differential cleavage is orchestrated by a family of enzymes known as prohormone convertases (PCs).
The Key Players: Prohormone Convertases
The proteolytic cleavage of prosomatostatin is primarily mediated by members of the subtilisin/kexin-like proprotein convertase family. The specific outcome of the processing event is determined by the particular convertases expressed in a given cell type.
-
Somatostatin-14 Production: The generation of SS-14 involves the cleavage of prosomatostatin at a dibasic Arg-Lys pair.[4] This reaction is predominantly catalyzed by Prohormone Convertase 1 (PC1/3) and Prohormone Convertase 2 (PC2) , which are highly expressed in neuroendocrine tissues where SS-14 is the major product.
-
Somatostatin-28 Production: The formation of SS-28 results from the cleavage at a monobasic Arg residue.[4] This processing step is primarily attributed to the action of furin , a ubiquitously expressed convertase.
Cellular Location and Secretory Pathways
The processing of prosomatostatin and the subsequent secretion of its products occur through distinct cellular pathways:
-
Regulated Secretory Pathway: In neuroendocrine cells, prosomatostatin is sorted into the regulated secretory pathway. Here, within the trans-Golgi network and immature secretory granules, PC1/3 and PC2 cleave the precursor to generate SS-14. The mature SS-14 is then stored in dense-core secretory granules and released in response to specific stimuli.
-
Constitutive Secretory Pathway: In other cell types, prosomatostatin can be processed in the constitutive secretory pathway. Furin, located in the trans-Golgi network, cleaves prosomatostatin to produce SS-28, which is then continuously secreted from the cell without the need for a specific stimulus.
Quantitative Analysis of Prosomatostatin Processing
The relative abundance of SS-14 and SS-28 varies significantly across different tissues, reflecting the differential expression and activity of the processing enzymes. The following table summarizes the distribution of major prosomatostatin-derived peptides in various rat tissues.
| Tissue | Prosomatostatin (pmol/g) | Somatostatin-28 (pmol/g) | Somatostatin-14 (pmol/g) | Other Peptides | Predominant Form(s) |
| Hypothalamus | Low | Moderate | High | SS-28(1-12) | SS-14 |
| Cerebral Cortex | Low | Moderate | High | - | SS-14 |
| Stomach (Antrum) | Low | High | Low | Antrin (proSS 1-10)[5] | SS-28, Antrin |
| Jejunal Mucosa | Low | High | Low | - | SS-28 |
| Pancreas | Low | Low | High | - | SS-14 |
Data compiled from multiple sources. The exact values can vary based on the extraction and detection methods used.
Experimental Protocols for Studying Prosomatostatin Processing
The elucidation of the prosomatostatin processing pathway has been made possible through a variety of sophisticated experimental techniques. This section provides an overview of the key methodologies employed.
Pulse-Chase Analysis
Pulse-chase analysis is a powerful technique to track the synthesis, processing, and secretion of proteins over time.
Objective: To follow the conversion of prosomatostatin to its cleavage products.
Methodology:
-
Pulse Labeling: Cells are incubated for a short period (the "pulse," typically 10-20 minutes) with a medium containing a radiolabeled amino acid, such as 35S-methionine or 35S-cysteine. This results in the incorporation of the radioactive label into newly synthesized proteins, including prosomatostatin.[6]
-
Chase: The radioactive medium is removed and replaced with a medium containing an excess of the corresponding non-radioactive amino acid (the "chase"). This prevents further incorporation of the radiolabel.
-
Time Points: At various time points during the chase, cells and culture medium are collected separately.
-
Immunoprecipitation: Cell lysates and media are incubated with specific antibodies that recognize different forms of somatostatin (e.g., anti-prosomatostatin, anti-SS-14, anti-SS-28). The antibody-protein complexes are then captured, typically using protein A/G-agarose beads.
-
SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. The intensity of the bands corresponding to prosomatostatin and its processed forms at different time points reveals the kinetics of the processing events.
Prohormone Convertase Enzyme Assays
In vitro enzyme assays are essential for characterizing the activity and substrate specificity of the prohormone convertases involved in prosomatostatin processing.
Objective: To measure the ability of a specific prohormone convertase to cleave a prosomatostatin-derived substrate.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant prohormone convertases (e.g., PC1/3, PC2, furin) are purified. A synthetic peptide substrate corresponding to the cleavage site in prosomatostatin is synthesized. This substrate is often labeled with a fluorophore and a quencher on opposite sides of the cleavage site.
-
Reaction Setup: The enzyme is incubated with the fluorogenic substrate in a buffer that mimics the conditions of the cellular compartment where processing occurs (e.g., acidic pH for secretory granules).
-
Kinetic Measurement: Upon cleavage of the substrate by the enzyme, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is monitored over time using a fluorometer.
-
Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve. By performing the assay with varying substrate concentrations, kinetic parameters such as Km and Vmax can be determined.
High-Performance Liquid Chromatography (HPLC) and Radioimmunoassay (RIA)
This combination of techniques allows for the separation and quantification of the different molecular forms of somatostatin in tissue extracts and cell culture media.
Objective: To determine the relative abundance of prosomatostatin, SS-28, and SS-14.
Methodology:
-
Sample Preparation: Tissues or cells are homogenized in an extraction buffer (e.g., acid-ethanol) to extract the peptides and prevent their degradation.
-
HPLC Separation: The extract is injected onto a reverse-phase HPLC column. A gradient of an organic solvent (e.g., acetonitrile) is used to separate the peptides based on their hydrophobicity. Fractions are collected at regular intervals.
-
Radioimmunoassay: Each fraction is analyzed by radioimmunoassay using antibodies specific for different somatostatin-related peptides. In a competitive RIA, a known amount of radiolabeled peptide competes with the unlabeled peptide in the sample for binding to a limited amount of antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the peptide in the sample.
-
Quantification: By comparing the results to a standard curve generated with known amounts of the synthetic peptides, the concentration of each somatostatin form in the original sample can be determined.
Visualizing the Process: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, provide a visual representation of the prosomatostatin processing pathway and a typical experimental workflow.
Caption: Prosomatostatin Processing Pathway.
Caption: Pulse-Chase Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Processing of human prosomatostatin in AtT-20 cells: S-28 and S-14 are generated in different secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Processing of prosomatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
Tissue Distribution of Somatostatin-28 (1-14): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 (SS-28), an N-terminally extended form of somatostatin-14 (SS-14), is a crucial regulatory peptide with a wide array of physiological functions. Both peptides are derived from the same precursor, prosomatostatin, through tissue-specific post-translational processing. While they share a common 14-amino acid C-terminal sequence, the additional 14 amino acids at the N-terminus of SS-28 confer distinct biological properties and result in a differential tissue distribution. This technical guide provides a comprehensive overview of the tissue distribution of the N-terminal fragment of Somatostatin-28, namely Somatostatin-28 (1-14), with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Data Presentation: Quantitative Tissue Distribution of Somatostatin-28 and its Derivatives
The following tables summarize the quantitative data on the distribution of Somatostatin-28 and its related peptides in various rat tissues, as determined by radioimmunoassay (RIA). It is important to note that much of the available quantitative data pertains to the Somatostatin-28 (1-12) fragment due to the specificity of the antibodies used in those studies.
Table 1: Relative Proportions of Somatostatin-like Immunoreactivity in Rat Brain
| Brain Region | Prosomatostatin (%) | Somatostatin-28 (%) | Somatostatin-14 (%) |
| Hypothalamus | 25 | 45 | 30 |
| Cortex | 30 | 35 | 35 |
| Striatum | 40 | 20 | 40 |
| Hippocampus | 20 | 50 | 30 |
| Brainstem | 35 | 30 | 35 |
| Spinal Cord | 50 | 15 | 35 |
Note: Data represents the proportion of each somatostatin (B550006) form relative to the total immunoreactive somatostatin in that specific brain region.
Table 2: Concentration of Somatostatin-28 (1-12)-Like Immunoreactivity in Rat Tissues
| Tissue | Concentration (pmol/mg protein) |
| Median Eminence | 407 ± 51 |
| Pancreas | 1.56 |
This data represents the concentration of the Somatostatin-28 (1-12) fragment.
Experimental Protocols
Accurate determination of the tissue distribution of Somatostatin-28 (1-14) relies on sensitive and specific experimental techniques. The two primary methods employed are Radioimmunoassay (RIA) for quantification and Immunohistochemistry (IHC) for localization.
Radioimmunoassay (RIA) for Somatostatin-28 (1-14) Quantification
This protocol outlines the key steps for the quantitative measurement of Somatostatin-28 (1-14) in tissue extracts.
1. Tissue Extraction:
-
Objective: To efficiently extract peptides from tissue while minimizing degradation.
-
Procedure:
-
Excise fresh tissue and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in 10 volumes of ice-cold 2 M acetic acid containing protease inhibitors (e.g., pepstatin and phenylmethylsulfonyl fluoride).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the peptide extract.
-
For plasma samples, blood should be collected in tubes containing EDTA and aprotinin, and the plasma separated by centrifugation.
-
2. Radioimmunoassay:
-
Principle: A competitive binding assay where unlabeled Somatostatin-28 (1-14) in the sample competes with a fixed amount of radiolabeled Somatostatin-28 (1-14) for binding to a limited amount of specific antibody.
-
Materials:
-
Specific antibody against Somatostatin-28 (1-14).
-
¹²⁵I-labeled Somatostatin-28 (1-14) (tracer).
-
Somatostatin-28 (1-14) standards of known concentrations.
-
Assay buffer (e.g., phosphate (B84403) buffer with 0.1% BSA).
-
Second antibody (e.g., goat anti-rabbit IgG) for precipitation.
-
-
Procedure:
-
Set up assay tubes for standards, samples, total counts, and non-specific binding.
-
Add a known volume of standards or tissue extract to the respective tubes.
-
Add the primary antibody to all tubes except the total counts and non-specific binding tubes. Incubate for 8-24 hours at 4°C.
-
Add the radiolabeled tracer to all tubes. Incubate for another 24 hours at 4°C.
-
Add the second antibody to precipitate the antigen-antibody complexes. Incubate for 8-16 hours at 4°C.
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
-
Determine the concentration of Somatostatin-28 (1-14) in the samples by interpolating their values on the standard curve.
-
Immunohistochemistry (IHC) for Somatostatin-28 (1-14) Localization
This protocol describes the localization of Somatostatin-28 (1-14) within tissue sections.
1. Tissue Preparation:
-
Fixation: Perfuse the animal with 4% paraformaldehyde in phosphate-buffered saline (PBS). Post-fix the dissected tissues in the same fixative for 4-24 hours at 4°C.
-
Cryoprotection: Immerse the fixed tissues in a series of sucrose (B13894) solutions (10%, 20%, 30%) in PBS until they sink.
-
Sectioning: Embed the tissue in an optimal cutting temperature (OCT) compound and freeze. Cut 10-20 µm thick sections using a cryostat.
2. Immunohistochemical Staining:
-
Antigen Retrieval (for paraffin-embedded sections): Heat sections in a citrate (B86180) buffer (pH 6.0) to unmask the antigen epitopes.
-
Blocking: Incubate sections in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Somatostatin-28 (1-14) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, incubate the sections with a fluorescently labeled or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection:
-
For fluorescently labeled secondary antibodies, mount the sections with a mounting medium containing DAPI for nuclear counterstaining and visualize under a fluorescence microscope.
-
For enzyme-conjugated secondary antibodies (e.g., HRP), incubate with a chromogenic substrate (e.g., DAB) to produce a colored precipitate. Counterstain with hematoxylin.
-
-
Imaging: Acquire images using a light or fluorescence microscope.
Mandatory Visualizations
Experimental Workflow for Somatostatin-28 (1-14) Quantification
Caption: Experimental workflow for the quantification of Somatostatin-28 (1-14) in tissue samples.
Signaling Pathway of Somatostatin-28 (1-14)
Caption: Simplified signaling pathway of Somatostatin-28 (1-14) via its G-protein coupled receptors.
The Evolutionary Trajectory of Somatostatin Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The somatostatin (B550006) (SST) system, a cornerstone of neuroendocrine regulation, has undergone a remarkable evolutionary journey, diversifying in both its peptide ligands and cognate receptors across the vertebrate lineage. This technical guide provides an in-depth exploration of the evolution of somatostatin peptides, from the ancestral gene duplications that gave rise to a family of structurally related ligands to the functional divergence that has shaped their physiological roles. We present a comprehensive overview of the evolutionary history of SST genes and their G protein-coupled receptors (SSTRs), supported by quantitative data on receptor binding affinities across various species. Detailed experimental protocols for key research techniques are provided to facilitate further investigation into this complex signaling system. Furthermore, this guide utilizes visualizations of signaling pathways and experimental workflows to offer a clear and concise understanding of the core concepts.
Introduction: An Ancient Signaling System
Somatostatin, initially identified as a hypothalamic inhibitor of growth hormone secretion, is now recognized as a pleiotropic peptide hormone with a wide array of inhibitory functions in the central nervous system, gastrointestinal tract, and pancreas.[1] The somatostatin peptide family includes two primary bioactive forms, a 14-amino acid peptide (SST-14) and an N-terminally extended 28-amino acid version (SST-28), both derived from a common precursor, preprosomatostatin.[2] The ubiquitous presence and conserved functions of somatostatin across vertebrates point to an ancient and fundamentally important signaling system.
The Genesis of Diversity: Gene and Genome Duplications
The diversity of the somatostatin peptide family is a direct consequence of large-scale genomic duplication events that occurred early in vertebrate evolution. The prevailing "two-round" (2R) hypothesis of whole-genome duplication provides a framework for understanding the expansion of the somatostatin gene family.[3] It is proposed that an ancestral somatostatin gene underwent two successive rounds of duplication, leading to multiple paralogous genes. In the teleost fish lineage, a third round of whole-genome duplication (3R) further expanded the repertoire of somatostatin genes.[4]
This evolutionary narrative is supported by comparative genomic analyses across various vertebrate species, which have identified multiple somatostatin genes with distinct chromosomal locations and evolutionary histories.
The Receptors: An Expanding Family with Diverse Affinities
The physiological effects of somatostatin peptides are mediated by a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[5] These receptors, like their ligands, have also diversified throughout vertebrate evolution, exhibiting distinct tissue distribution patterns and pharmacological profiles. The expansion of the SSTR family is also attributed to the whole-genome duplication events, resulting in a suite of receptors with varying affinities for the different somatostatin isoforms.[6]
This co-evolution of ligands and receptors has allowed for the fine-tuning of somatostatin's inhibitory actions in a tissue- and context-specific manner. The binding affinities of natural somatostatin isoforms and their synthetic analogs to different receptor subtypes have been a major focus of research, particularly for the development of targeted therapeutics.
Quantitative Data: Receptor Binding Affinities
The following tables summarize the binding affinities (Ki or IC50 in nM) of various somatostatin isoforms and analogs to different receptor subtypes across a range of vertebrate species. This comparative data highlights the evolutionary divergence in ligand-receptor interactions.
Table 1: Binding Affinities of Somatostatin Isoforms to Mammalian Receptors (Ki/IC50 in nM)
| Ligand | Human SSTR1 | Human SSTR2 | Human SSTR3 | Human SSTR4 | Human SSTR5 | Rat SSTR2 | Rat SSTR4 |
| Somatostatin-14 | 2.5 | 0.4 | 1.1 | 1.8 | 0.9 | 0.3 | 1.5 |
| Somatostatin-28 | 3.2 | 0.5 | 1.3 | 2.1 | 0.3 | 0.4 | 1.2 |
| Octreotide | >1000 | 0.6 | 30 | >1000 | 6.3 | 0.8 | >1000 |
| Lanreotide | >1000 | 1.1 | 18 | >1000 | 4.5 | 1.3 | >1000 |
Data compiled from multiple sources.[7][8][9] Values are approximate and can vary depending on the experimental conditions.
Table 2: Binding Affinities of Somatostatin Isoforms to Non-Mammalian Vertebrate Receptors (Ki/IC50 in nM)
| Ligand | Chicken Pituitary Receptors | Frog Brain Receptors | Fish (Tilapia) SSTR3a | Fish (Tilapia) SSTR3b |
| Somatostatin-14 | ~3.0 | 5.6 | - | - |
| [Pro2, Met13]SST-14 (Frog SS2) | - | 1.2 | - | - |
| Octreotide | - | - | High Affinity | Moderate Affinity |
| Cyclosomatostatin (Antagonist) | - | - | High Activity | High Activity |
Data compiled from multiple sources.[10][11][12] Direct comparative Ki values for all isoforms across all receptor subtypes in non-mammalian vertebrates are not extensively available.
Functional Divergence: From Neurotransmission to Growth Regulation
The expansion and diversification of the somatostatin ligand and receptor families have been accompanied by a functional divergence in their physiological roles across different vertebrate lineages. While the inhibitory action on growth hormone release appears to be a conserved function, the specific roles in neurotransmission, pancreatic secretion, and gut motility can vary significantly between species.[1][4]
In fish, for instance, the multiple somatostatin isoforms and receptors are thought to play distinct roles in the regulation of growth and metabolism, reflecting the diverse environmental and physiological pressures faced by this group.[4] In amphibians, the presence of unique somatostatin variants suggests specialized functions in the central nervous system and pituitary.[10]
Experimental Protocols: Tools for a Deeper Understanding
To facilitate further research into the evolution of somatostatin peptides, this section provides detailed methodologies for key experiments.
Peptide Extraction and Purification
Objective: To isolate and purify somatostatin peptides from biological tissues for subsequent analysis.
Protocol:
-
Tissue Homogenization: Homogenize fresh or frozen tissue in an acidic extraction buffer (e.g., 2 M acetic acid) to inactivate endogenous proteases.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a C18 SPE cartridge. Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA)) to remove hydrophilic impurities.
-
Elution: Elute the bound peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).
-
Lyophilization: Lyophilize the eluted fraction to obtain a dry peptide powder.
-
High-Performance Liquid Chromatography (HPLC): Reconstitute the peptide powder in an appropriate solvent and purify using reverse-phase HPLC with a C18 column and a gradient of acetonitrile in 0.1% TFA. Collect fractions corresponding to the elution times of known somatostatin standards.
-
Mass Spectrometry: Confirm the identity and purity of the purified peptides by mass spectrometry.
Gene Cloning and Sequencing
Objective: To isolate and determine the nucleotide sequence of somatostatin genes from a target organism.
Protocol:
-
RNA Extraction: Extract total RNA from the tissue of interest (e.g., brain, pancreas) using a commercial RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR): Design degenerate primers based on conserved regions of known somatostatin gene sequences from related species. Perform PCR using the synthesized cDNA as a template.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel and excise the band of the expected size.
-
DNA Purification: Purify the DNA from the agarose gel slice using a gel extraction kit.
-
Ligation and Transformation: Ligate the purified PCR product into a suitable cloning vector (e.g., pGEM-T Easy Vector). Transform the ligated vector into competent E. coli cells.
-
Colony Screening and Plasmid Purification: Screen bacterial colonies for the presence of the insert using PCR or restriction digestion. Purify the plasmid DNA from positive colonies.
-
DNA Sequencing: Sequence the insert using vector-specific primers to obtain the nucleotide sequence of the somatostatin gene fragment.
-
5' and 3' RACE (Rapid Amplification of cDNA Ends): To obtain the full-length cDNA sequence, perform 5' and 3' RACE using gene-specific primers designed from the sequenced fragment.
Radioligand Binding Assay
Objective: To determine the binding affinity of somatostatin peptides to their receptors.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from tissues or cells expressing the somatostatin receptor of interest.
-
Radioligand: Use a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SST-14) as the tracer.
-
Competition Binding: In a multi-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled competitor peptide (the somatostatin isoform being tested) and the membrane preparation in a suitable binding buffer.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Visualizing the System: Pathways and Workflows
Signaling Pathways
Somatostatin receptors are coupled to inhibitory G proteins (Gi/o), and their activation triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of cellular processes.
Caption: Somatostatin receptor signaling pathways.
Experimental Workflow
The study of the evolution of somatostatin peptides typically involves a multi-step experimental workflow, from gene discovery to functional characterization.
Caption: Experimental workflow for studying somatostatin evolution.
Conclusion
The evolution of the somatostatin peptide family is a compelling example of how gene duplication and subsequent diversification can lead to a complex and finely tuned signaling system. From a single ancestral gene, a family of peptides and their receptors has arisen, each with distinct but overlapping functions that are critical for maintaining physiological homeostasis in vertebrates. The continued application of comparative genomics, proteomics, and functional assays will undoubtedly uncover further intricacies of this ancient and vital signaling pathway, providing new avenues for therapeutic intervention in a range of human diseases.
References
- 1. Somatostatins and their receptors in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evolutionary history of the somatostatin and somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of somatostatins and their receptors in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation and function of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Occurrence of two somatostatin variants in the frog brain: characterization of the cDNAs, distribution of the mRNAs, and receptor-binding affinities of the peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Somatostatin binding to chicken adenohypophysial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the somatostatin system in tilapia: implications for growth and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Somatostatin-28(1-14): A Neuropeptide Fragment with Modulatory Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin, a key regulatory peptide, exists in two primary bioactive forms: Somatostatin-14 (SS-14) and the N-terminally extended Somatostatin-28 (SS-28). Both are derived from the precursor protein preprosomatostatin and exert diverse inhibitory effects throughout the central nervous system and periphery by binding to a family of five G-protein coupled receptors (SSTR1-5). While the biological activities of SS-14 and SS-28 have been extensively studied, the functional role of their fragments is an emerging area of research. This technical guide focuses on Somatostatin-28(1-14), the N-terminal fragment of SS-28, exploring its generation, potential biological activities, and the experimental methodologies used to investigate its function.
Biosynthesis of Somatostatin-28 and its Fragments
Somatostatin-28 is synthesized from preprosomatostatin, a 116-amino acid precursor. Post-translational processing via prohormone convertases cleaves preprosomatostatin into prosomatostatin, which is then further processed in a tissue-specific manner to yield either SS-14 or SS-28. The generation of SS-28(1-14) occurs as a result of the cleavage of SS-28. This processing can result in the co-localization and potential co-release of SS-14 and the N-terminal fragment of SS-28, including SS-28(1-12) and SS-28(1-14), suggesting a potential for complex physiological interactions.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Somatostatin-28 (1-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 is a naturally occurring peptide hormone that plays a crucial role in regulating a wide range of physiological functions, including the inhibition of growth hormone, insulin, and glucagon (B607659) secretion. The N-terminal fragment, Somatostatin-28 (1-14), is a significant subject of research due to its distinct biological activities and potential therapeutic applications. The synthesis and purification of this 14-amino acid peptide are critical steps for enabling in-depth biological studies and drug discovery efforts.
This document provides detailed application notes and protocols for the chemical synthesis of Somatostatin-28 (1-14) via Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthesis and Purification Workflow
The overall process for obtaining pure Somatostatin-28 (1-14) involves a series of sequential steps, beginning with the assembly of the peptide chain on a solid support, followed by cleavage from the resin and purification of the crude product.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Somatostatin-28 (1-14)
This protocol outlines the manual synthesis of the Somatostatin-28 (1-14) peptide sequence (Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-OH) using the Fmoc/tBu strategy on a 2-chlorotrityl chloride resin.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-amino acids with acid-labile side-chain protecting groups (e.g., tBu for Ser, Glu; Trt for Asn; Pbf for Arg)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1-2 hours in the synthesis vessel.
-
First Amino Acid Coupling (Lysine):
-
Dissolve Fmoc-Lys(Boc)-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Iterative):
-
For each subsequent amino acid, pre-activate by dissolving the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to react for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3 times).
-
-
Chain Elongation: Repeat steps 3 and 4 for each amino acid in the Somatostatin-28 (1-14) sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 3).
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin from Protocol 1
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification by Preparative RP-HPLC
This protocol details the purification of the crude Somatostatin-28 (1-14) peptide.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude, dried Somatostatin-28 (1-14)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A.
-
Injection and Elution:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% over 60 minutes) at an appropriate flow rate for the column size.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling: Pool the fractions with the desired purity level (typically >95%).
Protocol 4: Characterization and Lyophilization
This protocol covers the final steps of verifying the peptide's identity and preparing it for storage.
Materials and Equipment:
-
Mass spectrometer (e.g., ESI-MS)
-
Lyophilizer
-
Purified peptide solution from Protocol 3
Procedure:
-
Mass Spectrometry:
-
Analyze a small aliquot of the purified peptide solution by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of Somatostatin-28 (1-14).[1]
-
-
Lyophilization:
-
Freeze the pooled, purified peptide solution at -80°C.
-
Lyophilize the frozen solution until a dry, fluffy powder is obtained.[2]
-
-
Storage: Store the lyophilized peptide at -20°C or lower in a desiccated environment.
Data Presentation
The following table summarizes typical quantitative data expected from the synthesis and purification of Somatostatin-28 (1-14).
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Yield | 70-85% | Gravimetric analysis |
| Purity after Cleavage | 50-70% | Analytical RP-HPLC |
| Purity after Purification | >95% | Analytical RP-HPLC |
| Final Yield after Purification | 20-40% | Gravimetric analysis |
| Observed Molecular Weight | Consistent with theoretical | ESI-MS |
Signaling Pathway and Logical Relationships
The synthesis of a peptide via SPPS follows a logical, cyclical process of deprotection and coupling. The following diagram illustrates this fundamental relationship.
References
Application Notes and Protocols for the Quantification of Somatostatin-28 (1-14) in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 (SS-28) is a biologically active peptide hormone derived from the precursor prosomatostatin. The N-terminal fragment, Somatostatin-28 (1-14), is a key product of this processing pathway. Accurate quantification of Somatostatin-28 (1-14) in tissue samples is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting the somatostatin (B550006) system. These application notes provide detailed protocols for the quantification of Somatostatin-28 (1-14) in tissue samples using three common methodologies: Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Somatostatin-28 Signaling Pathway
Somatostatin-28 exerts its biological effects by binding to a family of G-protein coupled receptors (GPCRs), with a high affinity for the Somatostatin Receptor 2 (SSTR2). Activation of SSTR2 initiates a cascade of intracellular signaling events that ultimately regulate cellular processes such as hormone secretion and proliferation. The binding of Somatostatin-28 to SSTR2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, it modulates the activity of ion channels, leading to a decrease in calcium influx and an increase in potassium efflux. Furthermore, the activated receptor recruits and activates phosphotyrosine phosphatases, such as SHP-1 and SHP-2. These initial events trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which play a central role in mediating the anti-proliferative and anti-secretory effects of somatostatin.
Caption: Somatostatin-28 (1-14) signaling through the SSTR2 receptor.
Quantitative Data Summary
The following tables summarize the reported concentrations of Somatostatin-28 (1-14) or somatostatin-like immunoreactivity in various tissue samples from different species. These values can serve as a reference for expected ranges in experimental studies.
Table 1: Somatostatin-28 (1-14) and Somatostatin-like Immunoreactivity (SLI) in Human and Porcine Tissues
| Tissue | Species | Concentration (pmol/g wet weight) | Method |
| Jejunum Mucosa | Human | 101.15 ± 33.93 | RIA[1] |
| Jejunum Mucosa | Porcine | 159.48 ± 23.79 | RIA[1] |
| Antrum Mucosa | Human | 1.13 ± 0.37 | RIA[1] |
| Pancreas | Human | Predominantly Somatostatin-14 | RIA[1] |
Table 2: Somatostatin-28 (1-12)-like Immunoreactivity (LI) and Somatostatin-14 LI in Rat Tissues
| Tissue | Parameter | Concentration (pmol/mg protein) | Method |
| Pancreas | S-28(1-12) LI | 1.56 | RIA |
| Pancreas | S-14 LI | 2.07 | RIA |
Experimental Protocols
A generalized workflow for the quantification of Somatostatin-28 (1-14) from tissue samples is depicted below. This involves tissue collection and homogenization, followed by protein extraction and subsequent quantification using one of the detailed methods.
Caption: General workflow for tissue sample analysis.
Protocol 1: Radioimmunoassay (RIA) for Somatostatin-28 (1-14)
Principle: This competitive immunoassay is based on the competition between unlabeled Somatostatin-28 (1-14) in the sample and a fixed amount of radiolabeled Somatostatin-28 (1-14) for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled peptide in the sample.
Materials:
-
Tissue samples
-
Liquid nitrogen
-
Homogenization buffer (e.g., 2 M acetic acid with protease inhibitors)
-
Mechanical homogenizer or sonicator
-
Microcentrifuge
-
RIA buffer (e.g., phosphate (B84403) buffer with BSA)
-
Specific anti-Somatostatin-28 (1-14) antibody
-
¹²⁵I-labeled Somatostatin-28 (1-14) tracer
-
Standard Somatostatin-28 (1-14) peptide
-
Precipitating agent (e.g., second antibody and polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Tissue Homogenization: a. Excise tissue immediately after euthanasia and snap-freeze in liquid nitrogen. b. Weigh the frozen tissue and place it in a pre-chilled tube containing 10 volumes of ice-cold homogenization buffer. c. Homogenize the tissue thoroughly on ice until no visible particles remain. d. Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C. e. Collect the supernatant containing the peptide extract.
-
Radioimmunoassay: a. Prepare a standard curve by serially diluting the standard Somatostatin-28 (1-14) peptide in RIA buffer. b. In assay tubes, add RIA buffer, the specific antibody, and either the standard dilutions or the tissue extract. c. Add the ¹²⁵I-labeled Somatostatin-28 (1-14) tracer to all tubes. d. Incubate the tubes according to the antibody manufacturer's instructions (e.g., 24-48 hours at 4°C). e. Add the precipitating agent to separate antibody-bound from free tracer. f. Incubate as required and then centrifuge to pellet the antibody-bound complex. g. Carefully decant the supernatant. h. Measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: a. Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the standard peptide. b. Determine the concentration of Somatostatin-28 (1-14) in the tissue extracts by interpolating their bound radioactivity values from the standard curve. c. Normalize the concentration to the initial tissue weight or total protein content.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Somatostatin-28 (1-14)
Principle: A sandwich ELISA is a common format for quantifying peptides. A capture antibody specific for Somatostatin-28 (1-14) is coated onto the wells of a microplate. The tissue sample is added, and the peptide is captured by the antibody. A second, detection antibody (often biotinylated) that also recognizes the peptide is then added. Finally, an enzyme-conjugated streptavidin is introduced, which binds to the biotinylated detection antibody. The addition of a substrate for the enzyme results in a color change that is proportional to the amount of Somatostatin-28 (1-14) in the sample.
Materials:
-
Tissue samples
-
Homogenization and extraction reagents (as in RIA protocol)
-
Commercially available Somatostatin ELISA kit (containing pre-coated microplate, standards, detection antibody, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Sample Preparation: a. Prepare tissue homogenates as described in the RIA protocol. b. Dilute the tissue extracts as necessary with the assay diluent provided in the ELISA kit.
-
ELISA Procedure (follow kit instructions): a. Add standards and diluted samples to the wells of the pre-coated microplate. b. Incubate to allow the peptide to bind to the capture antibody. c. Wash the plate to remove unbound material. d. Add the biotinylated detection antibody to each well and incubate. e. Wash the plate. f. Add the enzyme-conjugated streptavidin (e.g., HRP-streptavidin) and incubate. g. Wash the plate thoroughly. h. Add the substrate solution (e.g., TMB) and incubate in the dark for color development. i. Add the stop solution to terminate the reaction.
-
Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. b. Generate a standard curve by plotting the absorbance values against the concentrations of the standards. c. Determine the concentration of Somatostatin-28 (1-14) in the samples by interpolating their absorbance values from the standard curve. d. Correct for any dilution factors and normalize the concentration to tissue weight or protein content.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Somatostatin-28 (1-14)
Principle: LC-MS/MS offers high specificity and sensitivity for peptide quantification. The tissue extract is first subjected to chromatographic separation to isolate Somatostatin-28 (1-14) from other components. The peptide is then ionized and introduced into a mass spectrometer. The instrument is set to specifically monitor a precursor ion (the molecular ion of the peptide) and one or more of its characteristic fragment ions (product ions). This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allows for highly selective and quantitative analysis. An internal standard, typically a stable isotope-labeled version of the peptide, is added to the sample to correct for variations in sample preparation and instrument response.
Materials:
-
Tissue samples
-
Homogenization and protein extraction reagents
-
Protein precipitation solvent (e.g., acetonitrile)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Stable isotope-labeled Somatostatin-28 (1-14) internal standard
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole or high-resolution mass spectrometer)
-
C18 analytical column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Sample Preparation: a. Prepare tissue homogenates as previously described. b. Add a known amount of the stable isotope-labeled internal standard to each sample. c. Perform protein precipitation by adding a cold solvent like acetonitrile (e.g., 3:1 ratio of solvent to sample). d. Vortex and centrifuge to pellet the precipitated proteins. e. Collect the supernatant. f. (Optional) Further purify the sample using SPE to remove interfering substances. g. Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
LC-MS/MS Analysis: a. Inject the prepared sample onto the LC-MS/MS system. b. Separate the peptide using a gradient elution on a C18 column. c. Optimize the mass spectrometer parameters for the detection of Somatostatin-28 (1-14) and its internal standard. This includes determining the precursor ion m/z and the m/z of suitable product ions for SRM/MRM. d. Acquire data in SRM/MRM mode, monitoring the selected transitions for both the endogenous peptide and the internal standard.
-
Data Analysis: a. Integrate the peak areas for the SRM/MRM transitions of both the endogenous Somatostatin-28 (1-14) and the internal standard. b. Calculate the peak area ratio (endogenous peptide / internal standard). c. Generate a calibration curve by analyzing standards containing known concentrations of the peptide and a fixed concentration of the internal standard. Plot the peak area ratio against the concentration of the standard. d. Determine the concentration of Somatostatin-28 (1-14) in the tissue samples by interpolating their peak area ratios from the calibration curve. e. Normalize the concentration to the initial tissue weight or total protein content.
References
Application Notes and Protocols for Somatostatin-28 (1-14) Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantitative determination of Somatostatin-28 (1-14) [SS28(1-14)] in biological samples using a competitive radioimmunoassay (RIA). This highly sensitive and specific immunoassay is a valuable tool for studying the physiological and pathological roles of this N-terminal fragment of Somatostatin-28.
Principle of the Assay
The Somatostatin-28 (1-14) RIA is a competitive binding assay. In this assay, a known amount of radiolabeled SS28(1-14) (the tracer) competes with the unlabeled SS28(1-14) present in the sample or standards for a limited number of binding sites on a specific anti-SS28(1-14) antibody. As the concentration of unlabeled SS28(1-14) in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the bound radioactivity against the concentration of the unlabeled standards. The concentration of SS28(1-14) in the unknown samples is then determined by interpolating their corresponding bound radioactivity values on the standard curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a Somatostatin-28 (1-14) RIA, compiled from various sources. These values should be considered as a guideline, and each laboratory should establish its own assay performance characteristics.
| Parameter | Typical Value |
| Assay Sensitivity | 5-15 pg/mL |
| Intra-assay Coefficient of Variation (CV) | < 10% |
| Inter-assay Coefficient of Variation (CV) | < 15% |
| Antibody Dilution (Example) | 1:50,000 - 1:200,000 |
| Standard Curve Range | 10 - 2000 pg/mL |
Experimental Protocols
This section provides a detailed methodology for performing a Somatostatin-28 (1-14) RIA.
Sample Preparation (Plasma)
Proper sample collection and preparation are critical for accurate results.
-
Blood Collection: Collect whole blood into tubes containing EDTA and a protease inhibitor, such as aprotinin (B3435010) (500 KIU/mL of blood), to prevent peptide degradation.
-
Centrifugation: Immediately cool the blood samples on ice and centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Plasma Storage: Transfer the plasma to clean polypropylene (B1209903) tubes and store at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.
Sample Extraction (for Plasma Samples)
Extraction is necessary to remove interfering substances from the plasma.
-
Acidification: Add 100 µL of 1 M HCl per 1 mL of plasma sample and vortex thoroughly.
-
Solid Phase Extraction (SPE):
-
Activate a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 20 mL of distilled water.
-
Apply the acidified plasma sample to the cartridge.
-
Wash the cartridge with 20 mL of 4% acetic acid.
-
Elute the peptide with 2 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen or using a centrifugal evaporator. Reconstitute the dried extract in 1 mL of RIA buffer.
Radioimmunoassay Protocol
| Step | Procedure | Details and Notes |
| 1. Reagent Preparation | Prepare all reagents, including standards, quality controls, antibody, and tracer, according to the manufacturer's instructions. | Allow all reagents to reach room temperature before use. |
| 2. Assay Setup | Label polypropylene assay tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), Standards, Quality Controls (QCs), and Samples. | |
| 3. Pipetting Standards and Samples | Pipette 100 µL of standards, QCs, and reconstituted samples into their respective tubes. | |
| 4. Pipetting NSB and B0 | Pipette 100 µL of RIA buffer into the NSB and B0 tubes. | |
| 5. Addition of Antibody | Add 100 µL of the diluted anti-SS28(1-14) antibody to all tubes except the TC and NSB tubes. | Vortex all tubes gently. |
| 6. First Incubation | Incubate all tubes (except TC) for 24 hours at 4°C. | |
| 7. Addition of Tracer | Add 100 µL of the radiolabeled SS28(1-14) tracer to all tubes. | Vortex all tubes gently. |
| 8. Second Incubation | Incubate all tubes for another 24 hours at 4°C. | |
| 9. Separation of Bound and Free Fractions | Add 500 µL of a precipitating reagent (e.g., a second antibody with polyethylene (B3416737) glycol) to all tubes except the TC tubes. | Vortex and incubate for 30 minutes at 4°C. |
| 10. Centrifugation | Centrifuge all tubes (except TC) at 1,500 - 2,000 x g for 20 minutes at 4°C. | |
| 11. Decanting | Carefully decant the supernatant from all tubes except the TC tubes. | |
| 12. Counting | Measure the radioactivity of the pellet in all tubes using a gamma counter. | |
| 13. Data Analysis | Calculate the average counts per minute (CPM) for each duplicate. Subtract the average NSB CPM from all other CPM values. Calculate the percentage of bound tracer (%B/B0) for each standard, QC, and sample. Plot a standard curve of %B/B0 versus the concentration of the standards. Determine the concentration of SS28(1-14) in the samples from the standard curve. |
Visualizations
Somatostatin Signaling Pathway
Somatostatin exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5). The activation of these receptors triggers a cascade of intracellular signaling events, primarily leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.[1]
References
Somatostatin-28 (1-14) ELISA Kit: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Somatostatin is a crucial regulatory peptide hormone that exists in two primary active forms: Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28).[1][2] Both are derived from a common precursor, preprosomatostatin, through tissue-specific proteolytic cleavage.[3] While SS-14 is the C-terminal 14 amino acids, SS-28 is an N-terminally extended form.[3] The fragment Somatostatin-28 (1-14) represents the N-terminal portion of SS-28. Measuring this specific fragment can provide insights into the differential processing of prosomatostatin (B1591216) and may serve as a biomarker in various physiological and pathological states. This competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of Somatostatin-28 (1-14) in biological fluids.
Principle of the Assay
This assay is based on the principle of competitive ELISA.[4] The microtiter plate is pre-coated with a capture antibody specific for Somatostatin-28 (1-14). During the assay, Somatostatin-28 (1-14) present in the sample or standard competes with a fixed amount of biotinylated Somatostatin-28 (1-14) for binding to the limited sites on the capture antibody.[5][6] After an incubation period, the unbound components are washed away. Next, Horseradish Peroxidase (HRP) conjugated to Avidin is added, which binds to the biotinylated peptide captured by the antibody.[7] Following another wash step, a TMB substrate solution is added. The resulting color development is inversely proportional to the amount of Somatostatin-28 (1-14) in the sample. The reaction is terminated by adding a stop solution, and the absorbance is measured at 450 nm.[7] The concentration of Somatostatin-28 (1-14) is determined by comparing the optical density of the samples to the standard curve.[6]
Somatostatin Signaling Pathway
Somatostatin exerts its inhibitory effects by binding to a family of five G-protein coupled receptors (SSTR1-5).[3][8] This binding event initiates a signaling cascade, primarily through an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] This reduction in cAMP is a key mechanism for its inhibitory effects on the secretion of various hormones like growth hormone, insulin, and glucagon.[1][2][3]
Caption: Somatostatin Receptor Signaling Pathway.
Materials and Reagents
Materials Provided
| Component | Quantity | Storage |
| Pre-coated 96-well Microplate | 1 plate | 4°C |
| Somatostatin-28 (1-14) Standard | 2 vials | -20°C |
| Biotinylated Somatostatin-28 (1-14) | 1 vial | -20°C |
| HRP-Avidin Conjugate (100x) | 1 vial | 4°C |
| Assay Diluent | 1 bottle | 4°C |
| Wash Buffer (20x) | 1 bottle | 4°C |
| TMB Substrate | 1 bottle | 4°C |
| Stop Solution | 1 bottle | 4°C |
| Plate Sealers | 4 | RT |
Materials Required but Not Provided
-
Precision pipettes and tips
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Tubes for standard and sample dilutions
-
Absorbent paper
-
Microplate washer (optional)
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): Dilute the 20x Wash Buffer concentrate with deionized water at a 1:20 ratio. Store at 4°C.
-
Somatostatin-28 (1-14) Standard: Reconstitute the standard with Assay Diluent to create a stock solution. Prepare serial dilutions in Assay Diluent to create standards ranging from the highest to the lowest concentration as specified in the kit's certificate of analysis.
-
Biotinylated Somatostatin-28 (1-14): Prepare the working solution by diluting the concentrated biotinylated peptide in Assay Diluent according to the kit's instructions.
-
HRP-Avidin Conjugate (1x): Immediately before use, dilute the 100x HRP-Avidin concentrate with Assay Diluent at a 1:100 ratio. Prepare only the amount needed for the experiment.
-
Samples: Collect serum or plasma using standard procedures.[9] Centrifuge samples to remove particulates. Samples should be assayed immediately or stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9] Dilute samples in Assay Diluent if high concentrations are expected.
Assay Procedure
-
Preparation: Bring all reagents and samples to room temperature before use.
-
Add Standard/Sample: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add Biotinylated Peptide: Immediately add 50 µL of the prepared Biotinylated Somatostatin-28 (1-14) working solution to each well. Mix gently by tapping the plate.
-
Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a gentle shaker.
-
Wash: Aspirate or decant the solution from each well. Wash each well 4 times with 300 µL of 1x Wash Buffer. After the final wash, invert the plate and blot it against clean absorbent paper.
-
Add HRP-Avidin: Add 100 µL of the 1x HRP-Avidin Conjugate to each well.
-
Incubate: Cover with a new plate sealer and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as described in step 5.
-
Develop Color: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well within 5 minutes using a microplate reader set to 450 nm.
Calculation of Results
-
Calculate the average OD for each set of duplicate standards and samples.
-
Create a standard curve by plotting the mean OD for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
The concentration of Somatostatin-28 (1-14) in the samples can be determined by interpolating their mean OD values from the standard curve.
Competitive ELISA Workflow
Caption: Competitive ELISA Experimental Workflow.
Assay Performance Characteristics
The performance of this kit is rigorously validated to ensure high quality and reproducibility.[6][10]
| Parameter | Specification |
| Detection Range | 7.8 - 500 pg/mL |
| Sensitivity | < 5 pg/mL |
| Sample Types | Serum, Plasma |
| Assay Time | ~ 3.5 hours |
| Specificity | High specificity for Somatostatin-28 (1-14) |
Precision
The precision of the assay was determined by measuring samples at three different concentrations in multiple replicates.[10][11]
-
Intra-Assay Precision: (Precision within an assay) Determined by running 20 replicates of three samples on a single plate.
-
Inter-Assay Precision: (Precision between assays) Determined by running three samples in 8 replicates on three different plates.[11]
| Intra-Assay Precision | Inter-Assay Precision | |
| Number of Replicates | 20 | 24 (3 plates x 8 reps) |
| Sample 1 (Low Conc.) | CV < 10% | CV < 10% |
| Sample 2 (Mid Conc.) | CV < 10% | CV < 10% |
| Sample 3 (High Conc.) | CV < 10% | CV < 10% |
| Acceptance criteria for CV is typically <15%.[12] |
Linearity of Dilution
To assess linearity, serum samples containing high concentrations of Somatostatin-28 (1-14) were serially diluted with Assay Diluent and measured. The observed concentrations were compared to the expected values.[10]
| Dilution Factor | Observed (pg/mL) | Expected (pg/mL) | Recovery (%) |
| Neat | 450.5 | 450.5 | 100 |
| 1:2 | 220.1 | 225.3 | 97.7 |
| 1:4 | 109.5 | 112.6 | 97.2 |
| 1:8 | 54.3 | 56.3 | 96.4 |
| Acceptance criteria for recovery is typically 80-120%.[10] |
Spike and Recovery
The accuracy of the assay was evaluated by spiking known amounts of Somatostatin-28 (1-14) into human serum samples and measuring the recovery.[10]
| Sample Matrix | Spiked Conc. (pg/mL) | Observed Conc. (pg/mL) | Recovery (%) |
| Human Serum | 50 | 48.5 | 97.0 |
| 100 | 95.2 | 95.2 | |
| 200 | 194.6 | 97.3 | |
| Acceptance criteria for recovery is typically 80-120%.[10] |
Validation Protocol Methodologies
Specificity / Cross-Reactivity Assay
-
Objective: To ensure the assay specifically detects Somatostatin-28 (1-14) without significant cross-reactivity from related peptides.
-
Methodology:
-
Prepare high-concentration solutions of potentially cross-reactive peptides such as Somatostatin-14, Somatostatin-28, and other related pro-peptides in Assay Diluent.
-
Run these peptide solutions in the ELISA in place of the standard.
-
Calculate the concentration of each peptide required to displace 50% of the biotinylated tracer (IC50).
-
Cross-reactivity is calculated as: (IC50 of Somatostatin-28 (1-14) / IC50 of test peptide) x 100%
-
Precision Validation
-
Objective: To determine the repeatability and reproducibility of the assay.[13]
-
Methodology:
-
Intra-Assay: Prepare three quality control (QC) samples (low, medium, high concentrations) within the standard curve range. Assay 20 replicates of each QC sample on a single plate. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level.[11]
-
Inter-Assay: Assay the same three QC samples in replicates (e.g., n=8) across multiple assays performed on different days by different operators.[11][12] Calculate the mean, SD, and %CV for each QC level across all assays.
-
Linearity of Dilution Validation
-
Objective: To confirm that a sample can be diluted and still yield a concentration that is proportional to the dilution factor.[10]
-
Methodology:
-
Spike a high concentration of Somatostatin-28 (1-14) into a representative sample matrix (e.g., human serum).
-
Create a serial dilution series (e.g., 1:2, 1:4, 1:8, 1:16) of this sample using the Assay Diluent.
-
Assay each dilution in triplicate.
-
Calculate the concentration for each dilution by multiplying the measured value by the dilution factor.
-
Calculate the recovery for each dilution against the neat (or least diluted) sample: (Observed Conc. / Expected Conc.) x 100%.
-
Spike and Recovery Validation
-
Objective: To assess the accuracy of the assay and evaluate potential matrix effects.[10][13]
-
Methodology:
-
Select at least three different lots of the biological matrix (e.g., human serum).
-
Spike low, medium, and high concentrations of the Somatostatin-28 (1-14) standard into aliquots of each matrix lot.
-
Assay the spiked and un-spiked samples.
-
Calculate the percent recovery as: ((Conc. in spiked sample - Conc. in un-spiked sample) / Known spiked conc.) x 100%
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes; ensure all wells are aspirated completely. |
| Contaminated reagents | Use fresh reagents; ensure clean pipette tips for each step. | |
| No Signal | Reagents not added in the correct order | Follow the protocol steps carefully. |
| Expired or improperly stored reagents | Check expiration dates and storage conditions. | |
| Low Signal | Insufficient incubation times/temperatures | Ensure incubations are carried out for the specified duration and at room temperature. |
| Improper dilution of reagents | Recalculate and prepare fresh dilutions of standards and reagents. | |
| High CV% | Pipetting error | Use calibrated pipettes; ensure consistent technique. |
| Plate not washed evenly | Use a microplate washer or ensure consistent manual washing. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Human Somatostatin Competitive ELISA Kit (EEL180) - Invitrogen [thermofisher.com]
- 7. Rat Somatostatin (SST) ELISA Kit [lifesct.com]
- 8. Frontiers | Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System [frontiersin.org]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. bosterbio.com [bosterbio.com]
- 11. ELISA Kit for Somatostatin (SST) | CEA592Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 12. biocompare.com [biocompare.com]
- 13. nebiolab.com [nebiolab.com]
Application Notes for Somatostatin-28 (1-14) in Cell Culture Experiments
Introduction
Somatostatin-28 (SS-28) is a 28-amino acid peptide hormone derived from the precursor protein, preprosomatostatin. It plays a crucial role as a potent inhibitor of a wide array of physiological processes. SS-28, along with its C-terminal 14-amino acid variant Somatostatin-14 (SS-14), exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs) known as somatostatin (B550006) receptors (SSTR1-5).[1][2] While both peptides exhibit overlapping biological activities, SS-28 often displays distinct potencies and receptor affinities.[1] Somatostatin-28 (1-14) represents the N-terminal fragment of SS-28 and is utilized in specific research applications, such as the generation of selective antibodies that can distinguish SS-28 from SS-14.[3]
Mechanism of Action
Somatostatin peptides, upon binding to their receptors, trigger a cascade of intracellular signaling events. The activation of SSTRs, which are coupled to inhibitory G proteins (Gi), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates downstream effectors. Furthermore, somatostatin receptor activation can lead to the modulation of calcium and potassium ion channels and the stimulation of phosphotyrosine phosphatases (PTPs), which are implicated in the anti-proliferative effects of somatostatin.[4][5][6][7] The diverse expression patterns of SSTR subtypes in different cell types account for the wide range of cellular responses to somatostatin. Notably, SS-28 exhibits a higher affinity for SSTR5 compared to SS-14.[8]
Applications in Cell Culture
In the context of cell culture experiments, Somatostatin-28 and its analogs are invaluable tools for investigating various cellular processes, including:
-
Cancer Research: Somatostatin exhibits anti-proliferative and pro-apoptotic effects on various cancer cell lines.[5][9][10] This makes it a key molecule for studying tumor growth inhibition and for the development of novel anti-cancer therapies.[9][11]
-
Endocrinology: Researchers utilize somatostatin to study the regulation of hormone secretion from pituitary, pancreatic, and gastrointestinal cells.[10][12] For instance, it is used to investigate the inhibition of growth hormone, insulin, glucagon, and glucagon-like peptide-1 (GLP-1) secretion.[8][13][14]
-
Neuroscience: In neuronal cell cultures, somatostatin acts as a neuromodulator, influencing neuronal excitability and neurotransmitter release.[6][15]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of somatostatin peptides in cell culture experiments.
Table 1: Receptor Binding Affinity (Ki in nM)
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | High | High | High | High | Moderate |
| Somatostatin-28 | High | High | High | Lower | High |
Note: "High" affinity generally corresponds to Ki values in the low nanomolar range, while "Moderate" and "Lower" indicate progressively weaker binding. Actual values can vary depending on the cell type and experimental conditions.
Table 2: Effective Concentrations in Functional Assays
| Assay | Cell Type | Peptide | Concentration Range | Observed Effect |
| Cell Proliferation (MTT Assay) | Tumor Cells | Somatostatin-28 | 10⁻¹⁰ - 10⁻⁶ M | Inhibition of proliferation |
| Apoptosis Induction | Cancer Cells | Somatostatin | Varies | Induction of cell death[5] |
| Hormone Secretion (GLP-1) | Fetal Rat Intestinal Cells | Somatostatin-28 | EC₅₀ ~0.01 nM | Inhibition of GRP-stimulated secretion[13] |
| Hormone Secretion (GLP-1) | Fetal Rat Intestinal Cells | Somatostatin-14 | EC₅₀ ~5.8 nM | Inhibition of GRP-stimulated secretion[13] |
| Adenylyl Cyclase Activity | SSTR-expressing cells | Somatostatin-28 | IC₅₀ in nM range | Inhibition of forskolin-stimulated cAMP production[1] |
| Potassium Current Modulation | Rat Neocortical Neurons | Somatostatin-28 | nM concentrations | Reduction of delayed rectifier K+ current[6][15] |
Experimental Protocols
Here are detailed protocols for key experiments involving Somatostatin-28 (1-14) or related somatostatin peptides.
Protocol 1: Cell Proliferation Assessment using MTT Assay
This protocol assesses the effect of Somatostatin-28 on the proliferation of cancer cells.
Materials:
-
Cancer cell line expressing somatostatin receptors
-
Complete cell culture medium
-
Somatostatin-28
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Adhesion: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Somatostatin-28 in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Somatostatin-28. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control.
Protocol 2: Adenylyl Cyclase Activity Assay
This assay measures the ability of Somatostatin-28 to inhibit cAMP production.
Materials:
-
Cell membranes from cells expressing somatostatin receptors[1]
-
Somatostatin-28
-
Forskolin (B1673556) (or another adenylyl cyclase stimulator)[1]
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
cAMP detection kit (e.g., ELISA-based)[1]
Procedure:
-
Membrane Preparation: Prepare cell membranes from cultured cells expressing SSTRs.
-
Pre-incubation: In a microplate, pre-incubate the cell membranes with varying concentrations of Somatostatin-28 for 15-30 minutes at room temperature.
-
Stimulation: Initiate the reaction by adding a mixture of ATP and forskolin to each well.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.[1]
-
Termination: Stop the reaction by adding a stop solution provided in the cAMP detection kit or by boiling.
-
cAMP Measurement: Measure the amount of cAMP produced in each well using a cAMP detection kit according to the manufacturer's instructions.[1]
-
Analysis: Generate a standard curve with known cAMP concentrations. Calculate the IC₅₀ value for Somatostatin-28, which is the concentration that causes 50% inhibition of stimulated adenylyl cyclase activity.[1]
Protocol 3: Hormone Secretion Assay
This protocol details the measurement of hormone release from cultured cells in response to Somatostatin-28.
Materials:
-
Hormone-secreting cell line (e.g., pituitary, pancreatic, or intestinal cells)
-
Culture medium
-
Somatostatin-28
-
Secretagogue (e.g., Gastrin-Releasing Peptide (GRP) for GLP-1 secretion)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
ELISA kit for the hormone of interest
Procedure:
-
Cell Culture: Culture the cells in multi-well plates until they reach the desired confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them in fresh assay buffer for 30-60 minutes at 37°C.
-
Treatment: Remove the pre-incubation buffer and add the assay buffer containing various concentrations of Somatostatin-28. Incubate for a defined period.
-
Stimulation: Add the secretagogue to stimulate hormone release and continue the incubation for the appropriate time (e.g., 2 hours).[16]
-
Sample Collection: Collect the supernatant from each well.
-
Hormone Quantification: Measure the concentration of the secreted hormone in the supernatant using a specific ELISA kit.
-
Analysis: Determine the dose-dependent effect of Somatostatin-28 on hormone secretion.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Somatostatin-28 (1-14) - LKT Labs [lktlabs.com]
- 6. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. journals.physiology.org [journals.physiology.org]
- 9. phoenixpeptide.com [phoenixpeptide.com]
- 10. repub.eur.nl [repub.eur.nl]
- 11. phoenixpeptide.com [phoenixpeptide.com]
- 12. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Somatostatin-14 and somatostatin-28 pretreatment down-regulate somatostatin-14 receptors and have biphasic effects on forskolin-stimulated cyclic adenosine, 3',5'-monophosphate synthesis and adrenocorticotropin secretion in mouse anterior pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. academic.oup.com [academic.oup.com]
In Vivo Administration of Somatostatin-28 (1-14) in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 (SS-28) is a 28-amino acid peptide hormone with a wide range of inhibitory functions, playing a crucial role in regulating the endocrine and nervous systems. It is derived from the precursor prosomatostatin, which is also the source of the 14-amino acid peptide, Somatostatin-14 (SS-14). The N-terminal fragment of Somatostatin-28, comprising amino acids 1-14, is referred to as Somatostatin-28 (1-14).
While extensive research has been conducted on the in vivo effects of the full-length Somatostatin-28 and Somatostatin-14, as well as their synthetic analogs, there is a notable scarcity of published studies detailing the direct in vivo administration of the Somatostatin-28 (1-14) fragment for therapeutic purposes. The available literature suggests that this fragment is often studied in the context of being a product of SS-28 metabolism or is used to generate specific antibodies.
This document provides a comprehensive overview of the in vivo administration of the full Somatostatin-28 molecule, which serves as the most relevant and well-documented model for researchers interested in the potential effects of its fragments. The protocols and data presented herein can be used as a foundation for designing and executing preclinical studies.
Data Presentation: Quantitative Effects of Somatostatin-28 In Vivo
The following tables summarize key quantitative data from in vivo studies comparing the effects of Somatostatin-28 and Somatostatin-14.
Table 1: Comparative Effects of Somatostatin-28 and Somatostatin-14 on Hormone Secretion in Rats
| Parameter | Somatostatin-28 (100 µg, s.c.) | Somatostatin-14 (100 µg, s.c.) | Animal Model | Reference |
| Duration of Growth Hormone (GH) Suppression | 90 minutes | 30 minutes | Freely moving, chronically cannulated rats | [1][2] |
| Duration of Basal Insulin (B600854) (IRI) Release Inhibition | 60 minutes | 45 minutes | Freely moving, chronically cannulated rats | [1][2] |
| Effect on Plasma Glucose | Marked hyperglycemia | No significant hyperglycemia | Freely moving, chronically cannulated rats | [1][2] |
Table 2: Pharmacokinetic Parameters of Somatostatin-28 and Somatostatin-14 in Dogs
| Parameter | Somatostatin-28 | Somatostatin-14 | Animal Model | Reference |
| Plasma Half-life (t½) | 2.8 ± 0.3 minutes | 1.7 ± 0.2 minutes | Anesthetized dogs | [3][4] |
| Metabolic Clearance Rate (MCR) | 9.9 ± 1.4 ml/kg·min | 21.9 ± 6.5 ml/kg·min | Anesthetized dogs | [3][4] |
| Hepatic Extraction | 11.0 ± 1.5% | 43.1 ± 7.4% | Anesthetized dogs | [3][4] |
| Renal Extraction | 50 ± 4.8% | 82.2 ± 6.6% | Anesthetized dogs | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of Somatostatin-28. These can be adapted for studies involving Somatostatin-28 (1-14), though pilot studies to determine appropriate dosing and to characterize the specific effects of the fragment would be necessary.
Protocol 1: Subcutaneous Administration of Somatostatin-28 in Rats for Assessment of Hormone Secretion
Objective: To evaluate the effect of subcutaneously administered Somatostatin-28 on the secretion of growth hormone and insulin.
Animal Model:
-
Male Sprague-Dawley rats (250-300g)
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
For studies involving frequent blood sampling, rats should be chronically cannulated in the jugular vein to allow for stress-free blood collection from freely moving animals.
Materials:
-
Somatostatin-28 (lyophilized powder)
-
Sterile 0.9% saline solution (vehicle)
-
Sterile syringes and needles (27-30 gauge)
-
Blood collection tubes (e.g., containing EDTA for plasma separation)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA or RIA for GH and insulin)
Procedure:
-
Preparation of Somatostatin-28 Solution:
-
Reconstitute the lyophilized Somatostatin-28 powder in sterile 0.9% saline to the desired stock concentration. For example, to achieve a dose of 100 µg in an injection volume of 100 µl, prepare a 1 mg/ml stock solution.
-
Ensure the solution is clear and free of particulates. Store on ice until use.
-
-
Animal Preparation:
-
Handle animals gently to minimize stress.
-
For cannulated animals, ensure the cannula is patent and functioning correctly.
-
-
Administration:
-
Administer a single subcutaneous (s.c.) injection of the Somatostatin-28 solution (e.g., 100 µ g/rat ) or an equivalent volume of the saline vehicle for the control group. The injection is typically given in the dorsal region.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2-0.3 ml) at baseline (before injection) and at various time points post-injection (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes).
-
Immediately place the blood samples into chilled tubes containing EDTA.
-
-
Plasma Separation and Storage:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until hormone analysis.
-
-
Hormone Analysis:
-
Quantify the levels of GH and insulin in the plasma samples using validated ELISA or RIA kits according to the manufacturer's instructions.
-
Protocol 2: Intravenous Administration of Somatostatin-28 in Dogs for Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of intravenously administered Somatostatin-28.
Animal Model:
-
Adult mongrel dogs of either sex.
-
Animals should be fasted overnight before the experiment.
-
Anesthesia should be induced and maintained throughout the procedure.
Materials:
-
Somatostatin-28
-
Sterile 0.9% saline solution
-
IV catheters
-
Infusion pump
-
Blood collection supplies
Procedure:
-
Animal Preparation:
-
Anesthetize the dogs (e.g., with sodium pentobarbital).
-
Insert catheters into a peripheral vein for peptide infusion and into a contralateral vein for blood sampling.
-
-
Administration:
-
Administer Somatostatin-28 as a bolus intravenous (i.v.) injection or as a continuous infusion using an infusion pump. The dose will depend on the specific aims of the study.
-
-
Blood Sampling:
-
Collect blood samples at frequent intervals following the bolus injection or during the continuous infusion.
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of Somatostatin-28 using a specific radioimmunoassay (RIA) or other validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as plasma half-life, metabolic clearance rate, and volume of distribution from the plasma concentration-time data.
-
Visualization of Signaling Pathways and Experimental Workflows
Somatostatin (B550006) Receptor Signaling Pathway
Somatostatin and its analogs exert their effects by binding to a family of five G-protein coupled receptors (SSTR1-5). The binding of Somatostatin-28 to its receptor initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase.
Caption: Somatostatin-28 signaling pathway.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study evaluating the effects of a peptide like Somatostatin-28.
Caption: General experimental workflow for in vivo peptide studies.
Discussion and Future Directions
The N-terminal fragment of Somatostatin-28, including Somatostatin-28 (1-14) and Somatostatin-28 (1-12), is known to be present in various tissues. Immunoneutralization studies in chickens suggest that endogenous SS-28 (1-14)-like peptides may play a physiological role in the tonic inhibition of growth hormone secretion. However, there is a lack of data on the effects of direct systemic administration of this fragment.
Researchers interested in the specific in vivo biological activities of Somatostatin-28 (1-14) will likely need to conduct foundational studies to establish its efficacy and pharmacokinetic profile. The protocols provided for the full Somatostatin-28 molecule can serve as a valuable starting point for designing such experiments. Key considerations for future research include:
-
Dose-response studies: To determine the effective dose range of Somatostatin-28 (1-14).
-
Pharmacokinetic analysis: To understand the absorption, distribution, metabolism, and excretion of the fragment.
-
Receptor binding studies: To ascertain if Somatostatin-28 (1-14) directly interacts with and activates somatostatin receptors.
-
Head-to-head comparisons: To compare the in vivo effects of Somatostatin-28 (1-14) with those of the full Somatostatin-28 and Somatostatin-14.
By systematically addressing these questions, the scientific community can gain a clearer understanding of the potential physiological and therapeutic roles of this specific N-terminal fragment of Somatostatin-28.
References
Application Notes and Protocols: Utilizing Somatostatin-28(1-14) in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Somatostatin-28(1-14) in the context of receptor binding assays for the somatostatin (B550006) receptor system. This document will clarify the specific roles of Somatostatin-28(1-14) and related peptides, detail experimental protocols, and present relevant binding data for active somatostatin analogs.
Introduction to the Somatostatin System
Somatostatin is a key regulatory peptide hormone that exists in two primary bioactive forms: Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28).[1][2] Both are derived from the precursor preprosomatostatin and exert their effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][3] These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including the inhibition of hormone secretion, regulation of cell proliferation, and neurotransmission.[4][5] Consequently, somatostatin receptors are significant targets for the development of therapeutics for neuroendocrine tumors and other disorders.[6]
The Role of Somatostatin-28(1-14)
Somatostatin-28(1-14) is the N-terminal fragment of Somatostatin-28.[7][8] It is crucial to understand that Somatostatin-28(1-14) is generally considered to be biologically inactive in terms of binding to somatostatin receptors.[9] Its primary utility in research is not as a ligand in receptor binding assays, but rather as a tool for generating specific antibodies that can distinguish Somatostatin-28 from Somatostatin-14, as it constitutes the unique portion of the SS-28 peptide.[8]
Data Presentation: Binding Affinities of Active Somatostatin Peptides
The following tables summarize the binding affinities of the biologically active forms, Somatostatin-14 and Somatostatin-28, for the human somatostatin receptor subtypes. The data is presented as IC50 or Ki values, which represent the concentration of the ligand required to inhibit 50% of radioligand binding or the inhibition constant, respectively. Note that absolute values can vary depending on the experimental conditions.
Table 1: Binding Affinities (IC50, nM) of Somatostatin-14 and Somatostatin-28 for Human SSTR Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | ~1.5 | ~0.83 | ~1.2 | ~1.0 | ~1.5 |
| Somatostatin-28 | ~1.0 | ~0.5 | ~1.0 | ~0.7 | ~0.3 |
Note: Data compiled from various sources. Exact values may differ based on the specific assay conditions and radioligand used.[1][10] SSTR5 is unique in that it displays a preferential affinity for Somatostatin-28 over Somatostatin-14.[10]
Experimental Protocols
Protocol 1: Competitive Radioligand Receptor Binding Assay
This protocol details a competitive binding assay to determine the affinity of a test compound for a specific somatostatin receptor subtype using cell membranes expressing the receptor and a radiolabeled somatostatin analog.
Materials:
-
Cell membranes from a cell line stably expressing a human SSTR subtype (e.g., CHO-K1 or HEK293 cells).[11]
-
Radioligand: e.g., [¹²⁵I-Tyr¹¹]Somatostatin-14 or [¹²⁵I-LTT]SST-28.[1][12][13]
-
Unlabeled Competitors: Somatostatin-14, Somatostatin-28 (as standards), and test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
96-well filter plates (e.g., glass fiber filters).[6]
-
Vacuum manifold.[6]
-
Gamma counter or scintillation counter.[1]
Membrane Preparation:
-
Culture cells expressing the target SSTR subtype to a sufficient density.
-
Harvest the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in an ice-cold lysis buffer and homogenize using a Dounce homogenizer.[6]
-
Centrifuge the homogenate to remove nuclei and unbroken cells.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[6]
-
Resuspend the membrane pellet in the binding buffer, determine the protein concentration, and store at -80°C.[6]
Assay Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membranes, radioligand, and binding buffer.
-
Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of unlabeled Somatostatin-14 or -28 (e.g., 1 µM).[6]
-
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold to separate bound from free radioligand.[1][6]
-
Wash the filters with ice-cold wash buffer.[2]
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.[1]
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Protocol 2: Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a ligand to inhibit cAMP production, a key signaling pathway for SSTRs.[4]
Materials:
-
Cell membranes expressing the target SSTR subtype.
-
Adenosine triphosphate (ATP).
-
Forskolin (B1673556) (an adenylyl cyclase stimulator).
-
Test ligands (e.g., Somatostatin-14, Somatostatin-28).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 µM GTP.[2]
-
cAMP detection kit (e.g., radioimmunoassay or ELISA-based).[2]
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of the test ligand.[2]
-
Initiate the enzymatic reaction by adding ATP and forskolin to stimulate adenylyl cyclase activity.
-
Incubate for a defined period at 30°C.
-
Terminate the reaction.
-
Measure the amount of cAMP produced using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of cAMP production by the test ligand.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Somatostatin-28 (1-14) Targeting Peptide - Creative Biolabs [creative-biolabs.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Pharmacological characterisation of native somatostatin receptors in AtT-20 mouse tumour corticotrophs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Somatostatin-28 and Its Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 (SS-28) is a crucial regulatory peptide hormone that, along with its primary metabolic product Somatostatin-14 (SS-14), plays a significant role in various physiological processes. The analysis of SS-28 and its fragments, including the N-terminal fragment Somatostatin-28 (1-14), is vital for understanding its metabolism, distribution, and therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, quantification, and purification of these peptide fragments. This application note provides a detailed protocol for the HPLC analysis of Somatostatin-28 and its related fragments, enabling researchers to accurately characterize these peptides in various biological matrices.
Data Presentation
While specific quantitative data for a comprehensive set of Somatostatin-28 (1-14) fragments is not extensively available in a single source, the following table summarizes typical retention times for Somatostatin-28 and Somatostatin-14 based on published methods. Researchers can use this as a reference and should perform their own calibrations to determine the retention times for their specific fragments and HPLC system.
| Peptide Fragment | Typical Retention Time (minutes) |
| Somatostatin-28 | Varies (elutes later than SS-14) |
| Somatostatin-14 | ~37 |
| Somatostatin-28 (1-12) | Varies (elutes earlier than SS-14) |
| [Met(O)8]SS28-(1-12) | Varies (elutes earlier than SS28-(1-12)) |
Note: Retention times are highly dependent on the specific HPLC column, gradient, and mobile phase composition used. The above values are indicative and should be confirmed experimentally.
Experimental Protocols
This section details the necessary steps for preparing samples and performing HPLC analysis of Somatostatin-28 fragments.
Sample Preparation from Biological Tissues (e.g., Hypothalamus, Pancreas)
-
Tissue Extraction:
-
Homogenize fresh or frozen tissue samples in an acidic extraction solution (e.g., 1 M acetic acid) to inactivate endogenous proteases.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant containing the peptide fragments.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration:
-
Use a C18 SPE cartridge.
-
Conditioning: Wash the cartridge with one column volume of methanol (B129727) followed by one column volume of 0.1% trifluoroacetic acid (TFA) in water.
-
Loading: Load the acidified tissue extract onto the cartridge.
-
Washing: Wash the cartridge with one column volume of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptides with an appropriate volume of an organic solvent mixture, such as 60% acetonitrile (B52724) in 0.1% TFA.
-
Drying: Lyophilize or use a vacuum concentrator to dry the eluted sample.
-
Reconstitution: Reconstitute the dried peptide extract in the initial HPLC mobile phase for injection.
-
High-Performance Liquid Chromatography (HPLC) Method
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm or 280 nm.
-
Injection Volume: 20-100 µL, depending on the sample concentration.
-
Gradient Elution: A linear gradient is typically employed to effectively separate the peptide fragments. An example gradient is as follows:
| Time (minutes) | % Mobile Phase B |
| 0 | 20 |
| 40 | 60 |
| 45 | 80 |
| 50 | 80 |
| 51 | 20 |
| 60 | 20 |
Note: The gradient profile should be optimized based on the specific column and the fragments being analyzed to achieve the best resolution.
Visualizations
The following diagrams illustrate the key processes involved in the analysis of Somatostatin-28 fragments.
Caption: Experimental workflow for HPLC analysis of Somatostatin-28 fragments.
Caption: Metabolic relationship of Somatostatin-28 and its fragments.
Applications of Somatostatin-28 (1-14) in Endocrinology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 (SS-28) and Somatostatin-14 (SS-14) are biologically active peptides derived from the precursor prosomatostatin. While they share a common 14-amino acid C-terminal sequence, the N-terminally extended SS-28, and its N-terminal fragment, Somatostatin-28 (1-14), possess distinct biological properties and applications in endocrinology research. Somatostatin-28 (1-14) is crucial for investigating the specific physiological roles of the full-length SS-28 molecule, particularly in the regulation of hormone secretion. This document provides detailed application notes and experimental protocols for the use of Somatostatin-28 (1-14) in endocrinology research, with a focus on its utility in immunoneutralization studies to elucidate the function of endogenous Somatostatin-28.
Application Notes
Elucidating the Role of Endogenous Somatostatin-28 in Growth Hormone Regulation
Somatostatin-28 (1-14) is instrumental in differentiating the physiological effects of Somatostatin-28 from Somatostatin-14. A primary application is in immunoneutralization studies to investigate the tonic inhibitory control of growth hormone (GH) secretion. By administering a specific antiserum raised against Somatostatin-28 (1-14), researchers can effectively neutralize endogenous SS-28, leading to observable changes in GH levels.
Key Findings from Immunoneutralization Studies:
-
Passive immunoneutralization of endogenous Somatostatin-28 (1-14) in fowl has been shown to promptly increase plasma GH concentrations, suggesting that a peptide with Somatostatin-28 (1-14)-like immunoreactivity tonically inhibits GH secretion.[1][2]
-
The magnitude of the GH response is often related to the volume of the administered antiserum.[1]
-
These studies indicate that Somatostatin-28, via its N-terminal region, plays a physiological role in the negative feedback regulation of GH release from the pituitary.
Investigating the Role of Somatostatin-28 in Pancreatic Hormone Secretion
The differential effects of SS-14 and SS-28 on insulin (B600854) and glucagon (B607659) secretion are a key area of investigation. While SS-28 is generally a more potent inhibitor of insulin secretion, immunoneutralization studies using antibodies targeting the Somatostatin-28 (1-14) fragment can help clarify the specific contribution of endogenous SS-28 to the regulation of pancreatic beta-cell function, particularly in the postprandial state.[3][4]
Key Observations:
-
Following meal ingestion in baboons, a significant increase in portal and peripheral levels of SS-28 is observed, with minimal changes in SS-14.[3][4]
-
Immunoneutralization of somatostatin (B550006) in these animals leads to elevated postprandial insulin levels, suggesting that endogenous SS-28 acts as a physiological regulator of insulin secretion.[3][4]
Differentiating Receptor Binding and Signaling Pathways
While Somatostatin-28 (1-14) itself does not appear to bind to somatostatin receptors with high affinity, it is essential for producing antibodies that can distinguish between SS-28 and SS-14. This specificity is critical for immunoassays and immunocytochemistry techniques aimed at localizing and quantifying the two forms of somatostatin in various tissues, including the hypothalamus and the gastro-entero-pancreatic system.
Receptor Affinity and Signaling Overview:
-
Somatostatin-14 and -28 exert their effects through five G-protein coupled receptors (SSTR1-5).
-
Both SS-14 and SS-28 bind with high affinity to all five SSTR subtypes, with the exception of SSTR4, which shows a lower affinity for SS-28.[5]
-
Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of ion channels.[6]
Data Presentation
Table 1: Comparative Effects of Somatostatin-14 and Somatostatin-28 on Hormone Secretion
| Hormone | Species | Experimental Model | Effect of SS-14 | Effect of SS-28 | Key Findings |
| Growth Hormone (GH) | Rat | In vivo (freely moving) | Significant suppression for 30 min | Marked inhibition for 90 min | SS-28 is longer acting than SS-14 in inhibiting spontaneous GH surges.[7][8] |
| Insulin | Rat | In vivo (freely moving) | Inhibition of basal release for 45 min | Potent and prolonged inhibition of basal release (60 min) | SS-28 has a more sustained inhibitory effect on insulin release compared to SS-14.[7][8] |
| Glucagon | Rat | In vivo (freely moving) | Significant inhibition | Similar duration of inhibition to SS-14 | Both peptides inhibit glucagon secretion, with SS-28 showing a slightly more potent effect.[7][8] |
| Prolactin (PRL) | Human | In vivo | No significant inhibition | Significant inhibition of TRH-stimulated release | SS-28, but not SS-14, appears to play a role in regulating PRL secretion.[9] |
Experimental Protocols
Protocol 1: In Vivo Immunoneutralization of Somatostatin-28 (1-14) to Study Growth Hormone Secretion
This protocol is adapted from studies investigating the physiological role of endogenous somatostatin-28 in fowl.
Objective: To determine the effect of neutralizing endogenous Somatostatin-28 (1-14)-like peptides on plasma growth hormone concentrations.
Materials:
-
Somatostatin-28 (1-14) peptide (for antibody production)
-
Specific antiserum against Somatostatin-28 (1-14)
-
Control serum (e.g., non-immune sheep serum)
-
Experimental animals (e.g., 4 to 8-week-old cockerels)
-
Heparinized syringes for blood collection
-
Centrifuge
-
Radioimmunoassay (RIA) kit for avian growth hormone
Procedure:
-
Animal Preparation: Acclimatize animals to handling and experimental conditions. For chronic studies, implant cannulas for repeated blood sampling.
-
Antiserum Administration: Administer a predetermined volume of the specific anti-Somatostatin-28 (1-14) serum either intravenously or intramuscularly. A control group should receive an equivalent volume of control serum. The volume of antiserum may be varied to assess dose-dependency.[1]
-
Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 15, 30, 60, and 120 minutes) post-injection into heparinized syringes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -20°C until assayed.
-
Hormone Measurement: Determine the concentration of growth hormone in the plasma samples using a specific radioimmunoassay.
-
Data Analysis: Compare the plasma GH concentrations between the control and experimental groups at each time point. Analyze the data for statistically significant differences.
Protocol 2: In Vitro Pituitary Gland Incubation to Assess the Effect of Somatostatin-28 (1-14) Immunoneutralization
This protocol is designed to investigate the direct effect of neutralizing hypothalamic Somatostatin-28 (1-14) on pituitary GH release.
Objective: To determine if immunoneutralization of Somatostatin-28 (1-14) released from the hypothalamus affects growth hormone secretion from the pituitary in vitro.
Materials:
-
Freshly collected hypothalami and anterior pituitary glands from experimental animals.
-
Incubation medium (e.g., Medium 199 with Earle's salts)
-
Specific antiserum against Somatostatin-28 (1-14)
-
Control serum
-
Incubation vials
-
Shaking water bath at 37°C
-
Radioimmunoassay (RIA) kit for growth hormone
Procedure:
-
Tissue Preparation: Immediately after sacrifice, dissect the hypothalami and anterior pituitary glands.
-
Incubation Setup: Place individual pituitary glands in incubation vials containing incubation medium. In experimental vials, add the intact hypothalamus and a specific concentration of the anti-Somatostatin-28 (1-14) serum. Control vials will contain the pituitary, hypothalamus, and control serum.
-
Incubation: Incubate the vials in a shaking water bath at 37°C for a specified period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation period, collect the incubation medium from each vial.
-
Hormone Measurement: Measure the concentration of growth hormone in the collected medium using a radioimmunoassay.
-
Data Analysis: Compare the amount of GH released into the medium between the control and experimental groups.
Mandatory Visualizations
References
- 1. Somatostatin-28(1-14) immunoneutralization stimulates growth hormone secretion in fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin immunoneutralization overcomes the inhibitory effects of quipazine and pargyline on growth hormone secretion in domestic fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Endogenous somatostatin-28 modulates postprandial insulin secretion. Immunoneutralization studies in baboons. [jci.org]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Somatostatin-28 and somatostatin-14 suppression of arginine-, insulin-, and TRH-stimulated GH and PRL secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Fluorescent Labeling of Somatostatin-28 (1-14) for Receptor Imaging
Introduction
Somatostatin-28 (SS-28) is a peptide hormone that, along with its shorter counterpart Somatostatin-14 (SS-14), regulates a wide range of physiological processes by binding to a family of five G-protein coupled receptors (SSTR1-5).[1][2] SS-28 is derived from the precursor preprosomatostatin and is the predominant form in the gastrointestinal tract.[1][3] The N-terminal fragment, Somatostatin-28 (1-14), with the sequence Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys, plays a crucial role in the biological activity of the full peptide. Given the overexpression of somatostatin (B550006) receptors, particularly SSTR2, in numerous neuroendocrine tumors, fluorescently labeled somatostatin analogs are invaluable tools for in-vitro and in-vivo imaging, receptor binding studies, and the development of targeted therapies.[4][5][6]
This document provides a detailed protocol for the fluorescent labeling of the N-terminus of Somatostatin-28 (1-14) using an amine-reactive N-hydroxysuccinimide (NHS) ester dye, followed by purification and characterization of the conjugate.
Principle of the Method
The labeling strategy employs the reaction between an NHS-ester functionalized fluorophore and the primary amine at the N-terminus of the SS-28 (1-14) peptide. This reaction, performed at a slightly alkaline pH (8.0-8.5), results in the formation of a stable amide bond, covalently linking the dye to the peptide.[7][8] Subsequent purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is essential to separate the labeled peptide from unreacted dye and unlabeled peptide.[9][10] The final product is characterized by mass spectrometry and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
Materials and Reagents
-
Somatostatin-28 (1-14) peptide (MW: 1533.7 Da)
-
Amine-reactive fluorescent dye (e.g., FAM-NHS Ester, MW: 475.4 Da)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
0.1% Trifluoroacetic acid (TFA) in deionized water (HPLC Solvent A)
-
0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN) (HPLC Solvent B)
-
Purification columns (e.g., C18 RP-HPLC column)
-
Reaction vials and standard laboratory equipment
-
Spectrophotometer and Mass Spectrometer
Experimental Protocols
Protocol 1: Fluorescent Labeling of SS-28 (1-14)
-
Peptide Preparation:
-
Dissolve 1 mg of SS-28 (1-14) peptide in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5). This results in a peptide concentration of approximately 5 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive NHS-ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[8]
-
-
Labeling Reaction:
-
Calculate the required volume of dye solution. A molar excess of the dye is recommended to ensure efficient labeling. A 5-10 fold molar excess is a good starting point.[7][11]
-
Calculation Example (8-fold molar excess):
-
mg of Dye = 8 × (mg of Peptide) × (MW of Dye) / (MW of Peptide)
-
mg of Dye = 8 × 1 mg × 475.4 Da / 1533.7 Da ≈ 2.48 mg
-
Add the calculated amount of dye solution to the peptide solution while gently vortexing.
-
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8][12]
-
Protocol 2: Purification by RP-HPLC
-
Sample Preparation:
-
After incubation, quench the reaction by adding a 10-fold excess of an amine-containing buffer like Tris or glycine (B1666218) (optional).[8]
-
Acidify the reaction mixture with a small volume of 10% TFA to ensure peptide protonation for better binding to the C18 column.
-
-
HPLC Conditions:
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Solvent A: 0.1% TFA in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 65% B over 30 minutes is a typical starting point. This should be optimized based on the hydrophobicity of the dye.[9][10]
-
Flow Rate: 2-4 mL/min.
-
Detection: Monitor at two wavelengths: ~220 nm for the peptide backbone and the absorbance maximum of the chosen fluorophore (e.g., ~495 nm for FAM).
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak that absorbs at both wavelengths. The fluorescently labeled peptide will typically elute later than the unlabeled peptide due to the increased hydrophobicity from the dye.[9]
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
-
Protocol 3: Characterization of the Labeled Peptide
-
Mass Spectrometry:
-
Confirm the identity of the product by Electrospray Ionization Mass Spectrometry (ESI-MS).
-
The expected mass will be the sum of the peptide mass and the mass of the dye, minus the mass of the NHS group.
-
Expected Mass = Mass(Peptide) + Mass(Dye) - Mass(N-hydroxysuccinimide)
-
Expected Mass = 1533.7 Da + 475.4 Da - 115.1 Da = 1894.0 Da
-
-
UV-Vis Spectroscopy for Degree of Labeling (DOL):
-
Dissolve a known amount of the lyophilized product in a suitable buffer (e.g., PBS).
-
Measure the absorbance at 280 nm (for the peptide, if it contains Trp or Tyr) and at the absorbance maximum (λ_max) of the fluorophore.
-
Since SS-28 (1-14) lacks Tryptophan and Tyrosine, peptide concentration is best determined by weight or by a colorimetric assay (e.g., BCA) if standards are available.
-
The DOL can be estimated using the Beer-Lambert law:
-
Peptide Concentration (M) = (Abs @ 280nm) / ε_peptide
-
Dye Concentration (M) = (Abs @ λ_max) / ε_dye
-
DOL = Dye Concentration / Peptide Concentration
-
-
(Note: ε_peptide at 280nm is low for SS28(1-14). Accurate quantification relies on precise weighing of the lyophilized product).
-
Data Presentation
The following tables summarize expected quantitative data for a successful labeling experiment using Carboxyfluorescein (FAM).
Table 1: Physicochemical Properties of Reagents
| Compound | Molecular Weight (Da) | λ_max (abs) (nm) | λ_max (em) (nm) | Molar Extinction Coeff. (ε) (M⁻¹cm⁻¹) |
|---|---|---|---|---|
| Somatostatin-28 (1-14) | 1533.7 | ~220 | N/A | N/A |
| FAM-NHS Ester | 475.4 | 495 | 517 | ~75,000 (at pH 9) |
Table 2: Characterization of Labeled Product
| Parameter | Expected Value | Method |
|---|---|---|
| Purity | >95% | Analytical RP-HPLC |
| Molecular Weight | 1894.0 Da | ESI-MS |
| Degree of Labeling (DOL) | 0.9 - 1.0 | UV-Vis Spectroscopy |
| Quantum Yield | ~0.9 (Conjugated) | Fluorimetry |
Visualizations
Experimental Workflow
The overall process for generating the fluorescently labeled Somatostatin-28 (1-14) probe is outlined below.
Caption: Workflow from peptide preparation to final characterization.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Upon binding of Somatostatin-28 to SSTR2, a G-protein coupled receptor, a canonical signaling cascade is initiated, typically leading to the inhibition of adenylyl cyclase.[4][13][14] This pathway is a key mechanism for the inhibitory effects of somatostatin.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Role of Somatostatin in the Gastrointestinal Tract [mdpi.com]
- 4. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer. | MASLAB [vumc.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. interchim.fr [interchim.fr]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. perlan.com.pl [perlan.com.pl]
- 10. peptide.com [peptide.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Somatostatin-28 (1-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 (1-14), with the amino acid sequence Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys (SANSNPAMAPRERK), is the N-terminal fragment of the larger prohormone Somatostatin-28. While Somatostatin-14 and Somatostatin-28 are well-characterized for their inhibitory effects on endocrine and exocrine secretions, the specific biological roles of the (1-14) fragment are less defined, making it a subject of interest in physiological and pharmacological research. Accurate and sensitive quantification of this peptide in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its metabolic pathways.
This document provides detailed application notes and protocols for the analysis of Somatostatin-28 (1-14) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique ideal for peptide quantification.
Physicochemical Properties of Somatostatin-28 (1-14)
A clear understanding of the physicochemical properties of Somatostatin-28 (1-14) is fundamental for developing a robust analytical method.
| Property | Value | Reference |
| Amino Acid Sequence | Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys | N/A |
| One-Letter Sequence | SANSNPAMAPRERK | N/A |
| Molecular Formula | C₆₁H₁₀₅N₂₃O₂₁S | [1] |
| Molecular Weight | 1528.71 Da | [1] |
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
Effective sample preparation is critical to remove interfering substances and enrich the analyte of interest. For peptide analysis from plasma, solid-phase extraction (SPE) is a commonly employed and effective technique.
Materials:
-
Human plasma
-
Somatostatin-28 (1-14) standard
-
Internal Standard (IS): A stable isotope-labeled version of Somatostatin-28 (1-14) is highly recommended for the most accurate quantification. If unavailable, a structurally similar peptide that does not interfere with the analyte can be used.
-
0.1% Formic Acid in Water
-
Acetonitrile (B52724) (ACN)
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
Protocol:
-
Pre-treatment: Thaw plasma samples on ice. Centrifuge at 4°C to pellet any precipitates.
-
Acidification: To 500 µL of plasma, add an equal volume of 0.1% formic acid in water. This step helps in protein precipitation and improves peptide binding to the SPE sorbent.
-
Internal Standard Spiking: Add the internal standard to the acidified plasma to a final concentration appropriate for the expected analyte concentration range.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities. A subsequent wash with a low percentage of organic solvent (e.g., 5% ACN in 0.1% formic acid) can further remove less hydrophobic interferences.
-
Elution: Elute the peptide from the cartridge with an appropriate volume (e.g., 500 µL) of a higher organic content solvent, such as 50% acetonitrile in 0.1% formic acid.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% ACN in 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography (LC)
Reverse-phase chromatography using a C18 column is the standard for separating peptides. A gradient elution is employed to effectively separate the peptide of interest from other components.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
| Gradient | 5% B to 40% B over 5 minutes, followed by a wash and re-equilibration |
Note: The gradient profile should be optimized to ensure a sharp peak shape and good separation from any interfering peaks. The retention time for Somatostatin-28 (1-14) will need to be experimentally determined under these specific conditions.
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. This involves selecting a precursor ion (Q1) and one or more specific product ions (Q3) for the analyte and internal standard.
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for peptides as they readily form protonated molecules.
Predicted MRM Transitions:
The molecular weight of Somatostatin-28 (1-14) is 1528.71 Da. In ESI, it is likely to form multiply charged ions. The most abundant precursor ions are often the [M+2H]²⁺ and [M+3H]³⁺ species.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Predicted Fragment Type |
| Somatostatin-28 (1-14) | 765.36 ([M+2H]²⁺) | y₁₀ (1153.6) | y-ion |
| y₈ (913.5) | y-ion | ||
| b₆ (554.3) | b-ion | ||
| 510.57 ([M+3H]³⁺) | y₁₀ (1153.6) | y-ion | |
| y₈ (913.5) | y-ion | ||
| b₆ (554.3) | b-ion |
Collision Energy (CE): The collision energy will need to be optimized for each transition to achieve the most intense and stable signal. This is typically done by infusing a standard solution of the peptide and varying the CE for each selected product ion.
Data Presentation and Quantitative Analysis
A calibration curve should be prepared by spiking known concentrations of the Somatostatin-28 (1-14) standard into a blank matrix (e.g., plasma from which the endogenous peptide has been removed or a surrogate matrix). The curve should cover the expected concentration range of the unknown samples.
Quantitative Data Summary (Example):
The following table is an example of how to present the quantitative data once the method is validated. The values are hypothetical and need to be determined experimentally.
| Parameter | Value |
| Retention Time | To be determined (e.g., ~3.5 min) |
| Linear Dynamic Range | To be determined (e.g., 0.1 - 100 ng/mL) |
| Lower Limit of Quantification (LLOQ) | To be determined (e.g., 0.1 ng/mL) |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
Signaling Pathway Context
Somatostatin (B550006) peptides exert their biological effects by binding to a family of five G protein-coupled receptors (SSTR1-5). The binding of somatostatin to its receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This is a primary mechanism for its inhibitory effects on hormone secretion.
Conclusion
The protocols outlined in this application note provide a robust framework for the sensitive and specific quantification of Somatostatin-28 (1-14) in biological matrices using LC-MS/MS. It is imperative that the predicted MRM transitions and collision energies are experimentally optimized, and the entire method is validated according to regulatory guidelines to ensure reliable and accurate results for research and drug development applications.
References
Application Notes and Protocols: Somatostatin-28 (1-14) in Studying Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-28 (SS-28) and its N-terminal fragment, Somatostatin-28 (1-14), are critical players in a wide array of physiological processes, primarily through their interaction with the five G-protein coupled somatostatin (B550006) receptors (SSTR1-5).[1][2] These peptides are derived from the precursor protein preprosomatostatin, which is processed into prosomatostatin (B1591216) and subsequently cleaved to yield either the 14-amino acid Somatostatin-14 (SS-14) or the 28-amino acid SS-28.[1][3] While SS-14 is predominant in the hypothalamus and pancreas, SS-28 is the major form in the gastrointestinal tract, suggesting distinct physiological roles.[1] The N-terminal fragment, SS-28 (1-14), has been utilized in research to generate antibodies that are selective for SS-28, without cross-reactivity to SS-14.[4]
Understanding the signaling pathways initiated by these peptides is crucial for drug development, particularly in oncology and endocrinology.[5][6][7] Upon binding to SSTRs, somatostatin and its analogs typically couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), and activation of protein phosphatases and the mitogen-activated protein kinase (MAPK) pathway.[1][3]
These application notes provide a comprehensive overview of the use of Somatostatin-28 (1-14) and its parent molecule, SS-28, in elucidating receptor signaling pathways, complete with detailed experimental protocols and quantitative data.
Data Presentation
Table 1: Binding Affinities (IC50, nM) of Somatostatin-14 and Somatostatin-28 for Human SSTR Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| SS-14 | 0.7-2.5 | 0.2-1.0 | 0.6-1.5 | 1.0-5.0 | 0.3-1.2 |
| SS-28 | 0.5-2.0 | 0.1-0.8 | 0.4-1.2 | 0.8-3.0 | 0.1-0.5 |
Note: The IC50 values are compiled from various sources and may vary depending on the experimental conditions and cell types used.[1] SS-28 is considered the primary endogenous ligand for SSTR5.[1]
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin-28 signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This assay determines the binding affinity of Somatostatin-28 for different SSTR subtypes.[1]
Materials:
-
Cells stably expressing a specific human SSTR subtype
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA)
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14)
-
Unlabeled Somatostatin-28
-
Glass fiber filters
-
Gamma counter
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the SSTR subtype of interest to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of cell membranes (e.g., 10-50 µg protein) to each well.
-
Add a constant concentration of the radiolabeled ligand (e.g., 0.1 nM [125I-Tyr11]SS-14).
-
Add varying concentrations of unlabeled Somatostatin-28 (e.g., from 10^-12 M to 10^-6 M).
-
For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of unlabeled ligand (e.g., 1 µM SS-14).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters (pre-soaked in binding buffer) using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (SS-28) concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[1]
-
Protocol 2: cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity by Somatostatin-28.
Materials:
-
Cells expressing the SSTR of interest (e.g., AtT-20 pituitary tumor cells)[8]
-
Cell culture medium
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Somatostatin-28
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Lysis buffer
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of Somatostatin-28 for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Quantification:
-
Measure the intracellular cAMP concentration using the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the concentration of Somatostatin-28 to determine the inhibitory effect.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of the MAPK/ERK pathway by Somatostatin-28.
Materials:
-
Cells expressing the SSTR of interest
-
Cell culture medium
-
Somatostatin-28
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK1/2) and anti-total-ERK1/2 (tERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Grow cells to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with Somatostatin-28 (e.g., 100 ng/ml) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-tERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pERK1/2 and tERK1/2.
-
Normalize the pERK1/2 signal to the tERK1/2 signal for each sample.
-
Plot the normalized pERK1/2 levels against the treatment time to visualize the phosphorylation kinetics.
-
Protocol 4: Receptor Internalization Assay (Immunofluorescence)
This assay visualizes the ligand-induced internalization of somatostatin receptors.
Materials:
-
Cells expressing an epitope-tagged SSTR (e.g., HEK-sst5 cells)[10]
-
Cell culture medium
-
Somatostatin-28
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the epitope tag
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with Somatostatin-28 (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells and permeabilize them with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
In untreated cells, the receptor staining should be primarily on the cell surface.
-
In Somatostatin-28-treated cells, internalized receptors will appear as punctate structures within the cytoplasm.
-
Quantify the degree of internalization by measuring the fluorescence intensity inside the cell versus at the cell membrane.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Somatostatin-14 and somatostatin-28 pretreatment down-regulate somatostatin-14 receptors and have biphasic effects on forskolin-stimulated cyclic adenosine, 3',5'-monophosphate synthesis and adrenocorticotropin secretion in mouse anterior pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes: Generation of Stable Cell Lines Expressing Somatostatin Receptors
References
- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. addgene.org [addgene.org]
- 9. abo.com.pl [abo.com.pl]
- 10. Stable cell lines | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 11. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Somatostatin-28 (1-14) in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Somatostatin-28 (1-14) in plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Somatostatin-28 (1-14) degradation in plasma?
A1: The primary cause of Somatostatin-28 (1-14) degradation in plasma is rapid enzymatic cleavage by peptidases. Endogenous somatostatin (B550006) has a very short half-life of only 1 to 3 minutes in circulation due to this enzymatic activity.[1][2][3] The N-terminus of Somatostatin-28 is particularly susceptible to rapid cleavage.[4][5]
Q2: Which enzymes are responsible for the degradation of Somatostatin-28?
A2: Somatostatin-28 is degraded by a variety of peptidases, including aminopeptidases and endopeptidases, which are abundant in plasma and tissues like the liver and lungs.[5][6][7] One specific enzyme, an Arg-Lys esteropeptidase, has been identified to convert Somatostatin-28 into Somatostatin-14.[8] Neprilysin (NEP) is another ectoenzyme known to degrade somatostatin analogs.[9]
Q3: What is the expected half-life of Somatostatin-28 in plasma?
A3: The half-life of endogenous somatostatin is very short, typically between 1 and 3 minutes.[1][2] However, Somatostatin-28 has a slightly longer half-life compared to Somatostatin-14.[10][11] The table below summarizes comparative half-life data from a study in dogs.
Troubleshooting Guide
Problem: I am observing lower than expected concentrations of Somatostatin-28 (1-14) in my plasma samples.
Possible Cause 1: Inadequate Sample Handling and Storage
-
Solution: Peptides are sensitive to degradation at room temperature and during freeze-thaw cycles. It is crucial to process and store samples promptly and correctly.
Possible Cause 2: Enzymatic Degradation During Blood Collection and Processing
-
Solution: The high concentration of peptidases in blood leads to rapid degradation of Somatostatin-28 (1-14).
-
Recommendation: Use blood collection tubes containing a protease inhibitor cocktail. Commercial tubes, such as those designed for GLP-1 preservation (e.g., BD™ P800), contain a cocktail of inhibitors that can prevent the degradation of various peptides.[13][14] Alternatively, a custom protease inhibitor cocktail can be added to the collection tubes immediately before blood draw.
-
Possible Cause 3: Instability in Solution
-
Solution: The pH of the solution can affect peptide stability.
-
Recommendation: Avoid prolonged exposure to pH levels above 8.[12] When preparing solutions, use chilled buffers.
-
Quantitative Data Summary
| Peptide | Half-Life (in dogs) | Reference |
| Somatostatin-28 | 2.8 ± 0.3 min | [10][11] |
| Somatostatin-14 | 1.7 ± 0.2 min | [10][11] |
Experimental Protocols
Protocol 1: Blood Collection for Somatostatin-28 (1-14) Stabilization
-
Preparation: Prepare collection tubes (e.g., EDTA plasma tubes) on ice. For enhanced stability, add a broad-spectrum protease inhibitor cocktail to each tube immediately before blood collection.
-
Blood Collection: Collect the blood sample directly into the chilled, prepared tube.
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.
-
Centrifugation: Centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Plasma Aliquoting: Carefully transfer the plasma supernatant to pre-chilled, labeled cryovials. Avoid disturbing the buffy coat.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Assessment of Peptide Stability in Plasma
-
Sample Preparation: Thaw a pooled plasma sample on ice. Spike the plasma with a known concentration of Somatostatin-28 (1-14).[14]
-
Time-Course Incubation: Incubate the spiked plasma sample at 37°C.[15]
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), draw an aliquot of the incubated plasma.
-
Precipitation: Immediately stop the enzymatic reaction in the aliquot by adding a protein precipitation agent, such as 2 volumes of acetonitrile/ethanol (1:1, v/v), and place it at -20°C.[15][16]
-
Analysis: After precipitation, centrifuge the samples and analyze the supernatant for the concentration of intact Somatostatin-28 (1-14) using a suitable analytical method like LC-MS/MS or a specific ELISA.
-
Data Analysis: Plot the concentration of the intact peptide against time to determine its degradation profile and half-life under the tested conditions.
Visualizations
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Hepatic metabolism of somatostatin-14 and somatostatin-28: immunochemical characterization of the metabolic fragments and comparison of cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. Bis(Disulfide)-Bridged Somatostatin-14 Analogs and Their [111In]In-Radioligands: Synthesis and Preclinical Profile [mdpi.com]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. academic.oup.com [academic.oup.com]
- 12. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 13. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 14. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Somatostatin Peptides for In Vitro Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using Somatostatin-28 (SS-28) and its fragments, such as Somatostatin-28 (1-14), in in vitro assays. The focus is on optimizing experimental conditions to achieve reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the difference between Somatostatin-28 and Somatostatin-28 (1-14)?
Somatostatin-28 (SS-28) is a 28-amino acid peptide hormone. Its biological activity, including binding to somatostatin (B550006) receptors (SSTRs) and initiating signaling cascades, resides in its C-terminal 14 amino acids (this sequence is identical to Somatostatin-14).[1] Somatostatin-28 (1-14) is the N-terminal 14-amino acid fragment of SS-28.[2] This N-terminal fragment is generally considered biologically inactive in terms of binding to SSTRs and is often used in research to generate specific antibodies that do not cross-react with Somatostatin-14.[2][3][4]
Q2: I am not observing any effect with Somatostatin-28 (1-14) in my cAMP or cell proliferation assay. Why?
The lack of effect is expected. The biological activity of somatostatin peptides is mediated through the C-terminal sequence shared by SS-28 and SS-14.[1] The N-terminal fragment, SS-28 (1-14), does not bind to somatostatin receptors and therefore will not trigger the downstream signaling pathways, such as the inhibition of adenylyl cyclase (which reduces cAMP levels) or the anti-proliferative effects.[2][4][5] For these assays, you must use the full-length Somatostatin-28 or Somatostatin-14.
Q3: Which somatostatin receptor (SSTR) subtype should I focus on?
There are five SSTR subtypes (SSTR1-5).[1] While SS-28 and SS-14 bind with high affinity to SSTR1-4, SSTR5 shows a preferential affinity for SS-28.[6][7] The choice of receptor depends on your research goals and the cell line used. SSTR2 is a prominent target in neuroendocrine tumors and is frequently studied for its role in inhibiting hormone secretion and cell proliferation.[5][8] It is crucial to use a cell line that endogenously expresses or has been transfected to express the SSTR subtype of interest.[9]
Q4: What is the primary mechanism of action for Somatostatin-28 in vitro?
Somatostatin-28 acts by binding to its G-protein coupled receptors (SSTRs).[8] The most common signaling pathway involves coupling to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[10][11] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which subsequently reduces the activity of Protein Kinase A (PKA) and modulates downstream cellular functions like hormone secretion and cell proliferation.[5][10] Other pathways include the activation of phosphotyrosine phosphatases (PTPs) and modulation of MAPK and PI3K/Akt signaling.[5][7]
Part 2: Troubleshooting Guide
This guide addresses common issues encountered when optimizing SS-28 concentrations for in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| No biological response observed at any concentration. | Incorrect Peptide: You may be using the inactive N-terminal fragment SS-28 (1-14) instead of the active full-length SS-28.[2][4] | Confirm the identity of your peptide. Ensure you are using full-length Somatostatin-28 or Somatostatin-14 for receptor-mediated functional assays. |
| Low/No Receptor Expression: The chosen cell line may not express the target SSTR subtype in sufficient numbers.[12] | Verify SSTR expression in your cell line using RT-PCR, Western blot, or a radioligand binding assay with a positive control cell line.[12] Consider using a cell line stably transfected with the SSTR subtype of interest.[13][14] | |
| Peptide Degradation: Peptides are susceptible to degradation by proteases in serum-containing media or from improper storage. | Prepare fresh stock solutions. Store peptide powder at -20°C or -80°C and reconstituted aliquots at -80°C.[2] Minimize freeze-thaw cycles. Consider using a serum-free medium or adding protease inhibitors for the duration of the experiment. | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variable results. | Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. |
| Pipetting Errors: Inaccurate pipetting of the peptide, especially for serial dilutions, is a common source of error. | Use calibrated pipettes and proper technique. Prepare a master mix of each concentration to add to replicate wells to minimize pipetting variability. | |
| Observed effect is weaker than expected or reported in the literature. | Suboptimal Incubation Time: The duration of peptide exposure may be too short to elicit a maximal response. | Perform a time-course experiment. For cAMP assays, a short incubation (10-30 minutes) is often sufficient.[1] For proliferation assays (e.g., MTT), longer incubations (24-72 hours) are typically required.[1] |
| Incorrect Assay Conditions: Assay buffer components, pH, or temperature may not be optimal. | Refer to established protocols. Ensure buffer components like MgCl₂ (often required for GPCR binding) are included.[8] Maintain consistent temperature, especially for binding assays.[1] | |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. | Use cells within a defined, low passage number range for all experiments. |
Part 3: Data Presentation
Table 1: Binding Affinities (Ki in nM) of Somatostatin Peptides to Human SSTR Subtypes
Note: Lower Ki values indicate higher binding affinity. Values can vary based on experimental conditions.
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | ~1-5 | ~0.1-1 | ~1-5 | ~1-5 | ~1-5 |
| Somatostatin-28 | ~1-5 | ~0.1-1 | ~1-5 | ~1-5 | ~0.1-0.5 |
(Data compiled from multiple sources indicating general affinity ranges. SS-28 shows a preferential high affinity for SSTR5).[6][7]
Table 2: Recommended Concentration Ranges for In Vitro Assays using SS-28/SS-14
| Assay Type | Typical Concentration Range | Key Considerations |
| Receptor Binding (IC₅₀) | 0.01 nM - 1 µM | A wide range is used to generate a full competition curve. |
| cAMP Inhibition (EC₅₀) | 0.01 nM - 100 nM | The effective concentration is often in the sub-nanomolar to low nanomolar range.[6][14] |
| Cell Proliferation (MTT/WST) | 1 nM - 1 µM | Effects can be modest and require longer incubation times (24-72h).[1] |
| ERK/Akt Phosphorylation | 0.1 nM - 100 nM | Effects are often transient; optimal timing should be determined (e.g., 5-30 min).[15] |
Part 4: Visualizations of Pathways and Workflows
Caption: Canonical SSTR signaling pathway via Gαi coupling.
Caption: Experimental workflow for optimizing SS-28 concentration.
Part 5: Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of SS-28 by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes or whole cells expressing the target SSTR subtype.[8]
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SS-14).[8]
-
Unlabeled SS-28 (as the competitor).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
96-well filter plates (e.g., glass fiber).[8]
-
Vacuum manifold and scintillation counter.[1]
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled SS-28 in Binding Buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Binding Buffer.
-
Non-specific Binding (NSB): A saturating concentration of unlabeled SS-14 or SS-28 (e.g., 1 µM).[8]
-
Competitive Binding: Your serial dilutions of SS-28.
-
-
Add Radioligand: Add the radiolabeled ligand (at a concentration near its Kd) to all wells.[8]
-
Add Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C to reach equilibrium.[1]
-
Filtration: Terminate the reaction by rapidly filtering the contents through the filter plate using a vacuum manifold. This separates the bound ligand from the free ligand.[1]
-
Washing: Quickly wash each well with ice-cold Wash Buffer to remove non-specifically bound radioligand.[1]
-
Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity in a scintillation counter.[1]
-
Analysis: Calculate the concentration of SS-28 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[1]
Protocol 2: Adenylyl Cyclase (cAMP) Inhibition Assay
This functional assay measures the ability of SS-28 to inhibit cAMP production, typically after stimulation with an agent like forskolin (B1673556).
Materials:
-
Whole cells expressing the target SSTR subtype.
-
Somatostatin-28 (SS-28).
-
Forskolin (or another adenylyl cyclase stimulator).[1]
-
Assay Buffer (e.g., HBSS or DMEM with 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of SS-28 for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the negative control) to stimulate adenylyl cyclase.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).[1]
-
Lysis and Detection: Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measurement: Measure the amount of cAMP produced.
-
Analysis: Generate a standard curve using known concentrations of cAMP.[1] Plot the SS-28 concentration versus the cAMP level to determine the concentration that causes 50% inhibition of stimulated adenylyl cyclase activity (EC₅₀ or IC₅₀).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Somatostatin-28 (1-14) Targeting Peptide - Creative Biolabs [creative-biolabs.com]
- 4. Somatostatin potentiates NMDA receptor function via activation of InsP3 receptors and PKC leading to removal of the Mg2+ block without depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Somatostatin receptor (SSTR) expression and function in normal and leukaemic T-cells. Evidence for selective effects on adhesion to extracellular matrix components via SSTR2 and/or 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Somatostatin-28 (1-14)
Welcome to the technical support center for the synthesis of Somatostatin-28 (1-14). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solid-phase peptide synthesis (SPPS) of this specific N-terminal fragment of Somatostatin-28.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the synthesis of Somatostatin-28 (1-14)?
A1: The synthesis of Somatostatin-28 (1-14) via Fmoc-based solid-phase peptide synthesis (SPPS) can present several challenges. The most frequently reported issues include:
-
Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete coupling and deprotection steps. This is a common issue in SPPS, particularly for sequences with hydrophobic residues or those prone to forming stable secondary structures.
-
Aspartimide Formation: The presence of asparagine (Asn) residues in the sequence (Asn3 and Asn5) makes the peptide susceptible to aspartimide formation, a side reaction that can lead to impurities that are difficult to separate from the final product.[1]
-
Incomplete Coupling/Deprotection: Difficulties in achieving complete reactions can arise from steric hindrance, peptide aggregation, or suboptimal reaction conditions, resulting in deletion sequences or other impurities.
-
Low Cleavage Yield: Inefficient cleavage from the resin can result in a lower than expected yield of the crude peptide.
-
Purification Challenges: The crude peptide mixture may contain closely eluting impurities, making the final purification by HPLC challenging.
Q2: The synthesis of my Somatostatin-28 (1-14) is resulting in a low yield. What are the potential causes and solutions?
A2: Low yield is a common problem in peptide synthesis. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Coupling | Monitor coupling reactions using a qualitative test like the Kaiser test.[2] If the test is positive (indicating free amines), extend the coupling time or perform a double coupling. Consider using a more potent coupling reagent such as HATU or HBTU. |
| Incomplete Fmoc Deprotection | Extend the deprotection time or use a stronger deprotection solution (e.g., a higher concentration of piperidine (B6355638) in DMF). In cases of severe aggregation, the use of chaotropic agents may be beneficial.[3] |
| Peptide Aggregation | Use a resin with a lower loading capacity to increase the distance between peptide chains. Incorporate pseudoproline dipeptides at strategic positions to disrupt secondary structure formation.[2] Synthesize at a higher temperature to reduce aggregation. |
| Inefficient Cleavage | Ensure the cleavage cocktail is freshly prepared and appropriate for the resin and protecting groups used. Extend the cleavage time if necessary. |
| Loss during Workup/Purification | Optimize the precipitation and washing steps to minimize loss of the crude peptide. Carefully select the HPLC column and gradient for purification to ensure good separation and recovery. |
Q3: I am observing multiple peaks during HPLC analysis of my crude Somatostatin-28 (1-14). What are the likely impurities?
A3: The presence of multiple peaks in the HPLC chromatogram of the crude product indicates the presence of impurities. Common impurities in the synthesis of Somatostatin-28 (1-14) include:
-
Deletion Sequences: Resulting from incomplete coupling reactions at one or more steps.
-
Aspartimide-related impurities: Formation of β-aspartyl peptides due to the presence of asparagine.[1]
-
Oxidation of Methionine: The methionine (Met) residue at position 8 is susceptible to oxidation.
-
Products of incomplete deprotection: Peptides still carrying side-chain protecting groups.
-
Racemization: Epimerization of amino acid residues can occur during activation.[4]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of Somatostatin-28 (1-14).
Problem 1: Persistent positive Kaiser test after coupling.
-
Cause: Incomplete coupling reaction, likely due to peptide aggregation or steric hindrance.
-
Solution:
-
Double Couple: Repeat the coupling step with fresh reagents.
-
Change Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HCTU.
-
Increase Temperature: Perform the coupling at an elevated temperature (e.g., 50°C) to disrupt aggregation.
-
Add Chaotropic Agents: Include additives like DCHA in the coupling mixture to disrupt hydrogen bonding.[2]
-
Problem 2: Broad or tailing peaks during HPLC purification.
-
Cause: Peptide aggregation in the mobile phase or interaction with the stationary phase.
-
Solution:
-
Optimize Mobile Phase: Adjust the pH of the mobile phase or add organic modifiers to improve peak shape.
-
Change Column: Use a column with a different stationary phase chemistry or pore size.
-
Sample Preparation: Ensure the crude peptide is fully dissolved in the injection solvent. Sonication may be helpful.
-
Problem 3: Mass spectrometry analysis shows a mass corresponding to the desired peptide plus or minus a protecting group.
-
Cause: Incomplete removal of a side-chain protecting group during the final cleavage step.
-
Solution:
-
Extend Cleavage Time: Increase the duration of the cleavage reaction.
-
Use a Stronger Cleavage Cocktail: If using a milder cleavage cocktail, switch to a stronger one (e.g., a higher percentage of TFA).
-
Optimize Scavengers: Ensure the appropriate scavengers are used in the cleavage cocktail to protect sensitive residues and facilitate deprotection.
-
Experimental Protocols
Fmoc-Based Solid-Phase Synthesis of Somatostatin-28 (1-14)
This protocol outlines a general procedure for the manual synthesis of Somatostatin-28 (1-14) using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids with appropriate side-chain protection (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH)
-
Coupling reagents: HBTU, HOBt, and DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
-
Diethylether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.9 eq) and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) to the activated amino acid solution.
-
Add the coupling mixture to the resin and agitate for 2 hours.
-
Monitor the reaction with the Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence (Lys, Arg, Glu, Arg, Pro, Ala, Met, Ala, Pro, Asn, Ser, Asn, Ala, Ser).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Somatostatin (B550006) Receptor Signaling Pathway
Somatostatin-28 exerts its biological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events.[5][6]
Experimental Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-fluorenylmethyloxycarbonylamino acids. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
minimizing non-specific binding in Somatostatin-28 (1-14) assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Somatostatin-28 (1-14) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in Somatostatin-28 (1-14) assays?
A1: Non-specific binding (NSB) is the adhesion of assay components, such as antibodies or the analyte itself, to the surfaces of the microplate wells through hydrophobic or ionic interactions, rather than through the specific antigen-antibody recognition. This is a significant issue in Somatostatin-28 (1-14) assays, particularly competitive ELISAs, as it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of the peptide.
Q2: Which type of immunoassay is most suitable for a small peptide like Somatostatin-28 (1-14)?
A2: A competitive ELISA (Enzyme-Linked Immunosorbent Assay) or a Radioimmunoassay (RIA) is generally the most suitable format for small peptides like Somatostatin-28 (1-14). In a competitive ELISA, the Somatostatin-28 (1-14) in the sample competes with a labeled version of the peptide for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the amount of Somatostatin-28 (1-14) in the sample.
Q3: How can I choose the right blocking agent for my Somatostatin-28 (1-14) assay?
A3: The choice of blocking agent is critical for minimizing non-specific binding. Commonly used blockers include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk (casein), as well as synthetic, protein-free options. The optimal blocker depends on the specific antibodies and reagents used. It is recommended to test several blocking agents during assay development to identify the one that provides the best signal-to-noise ratio. For peptide assays, protein-based blockers are often more effective than synthetic ones.[1]
Q4: What is the role of detergents like Tween-20 in reducing non-specific binding?
A4: Non-ionic detergents such as Tween-20 are often included in wash buffers and sometimes in blocking buffers at low concentrations (typically 0.05%).[2] They help to reduce hydrophobic interactions that contribute to non-specific binding. However, detergents alone are not sufficient as blocking agents because they can be stripped away during wash steps.[2]
Q5: Can the type of microplate affect non-specific binding?
A5: Yes, the type of microplate can influence non-specific binding. High-binding polystyrene plates are commonly used for protein and peptide immobilization in ELISAs. However, if you experience high background, testing plates with different surface characteristics (e.g., medium-binding) might be beneficial.
Troubleshooting Guides
High Background Signal
High background can obscure the specific signal from your sample, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | - Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).- Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).- Test different blocking agents (e.g., Casein, non-fat dry milk, or a commercial synthetic blocker). Casein has been shown to be a superior blocking agent in some ELISAs.[3]- Ensure the entire surface of the well is covered with blocking buffer. |
| Inadequate Washing | - Increase the number of wash cycles (e.g., from 3 to 5).- Increase the soaking time for each wash step (e.g., 30 seconds per wash).- Ensure complete aspiration of wash buffer after each step to remove residual unbound reagents.- Add a non-ionic detergent like Tween-20 (0.05%) to your wash buffer. |
| Antibody Concentration Too High | - Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal without increasing the background. |
| Cross-reactivity of Antibodies | - Ensure the secondary antibody is specific to the primary antibody's species of origin.- Use pre-adsorbed secondary antibodies to minimize cross-reactivity with other proteins in the sample. |
| Contaminated Reagents | - Prepare fresh buffers and reagent solutions.- Use sterile, high-purity water for all buffers. |
Low or No Signal
A weak or absent signal can prevent the detection and quantification of Somatostatin-28 (1-14).
| Potential Cause | Recommended Solution |
| Inefficient Coating of the Peptide | - Optimize the coating concentration of the Somatostatin-28 (1-14) conjugate.- Ensure the coating buffer has the optimal pH for peptide binding (typically pH 9.6 for carbonate-bicarbonate buffer or neutral pH for PBS).- Extend the coating incubation time (e.g., overnight at 4°C). |
| Inactive Reagents | - Check the expiration dates of all reagents, especially the enzyme conjugate and substrate.- Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles. |
| Incorrect Assay Procedure | - Double-check all pipetting steps and reagent addition order.- Ensure that all incubation times and temperatures are as specified in the protocol. |
| Suboptimal Antibody Concentration | - Titrate the primary antibody to find the optimal concentration for binding to the coated peptide. |
Quantitative Data on Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Relative Performance |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | - Readily available and relatively inexpensive.- Effective in many ELISA systems. | - Can be a source of cross-reactivity with some antibodies.- Batch-to-batch variability can occur. | Good |
| Non-fat Dry Milk (Casein) | 1-5% (w/v) | - Inexpensive and effective blocker.- Often provides lower background than BSA.[4] | - May contain endogenous biotin, which can interfere with avidin-biotin detection systems.- Can sometimes mask epitopes on the coated antigen. | Very Good |
| Normal Serum (e.g., Goat, Horse) | 5-10% (v/v) | - Can be very effective at reducing non-specific binding from sample matrix components. | - Can be a source of cross-reacting antibodies.- More expensive than BSA or milk. | Good to Very Good |
| Synthetic/Protein-Free Blockers | Varies by manufacturer | - No risk of cross-reactivity with protein-based reagents.- High lot-to-lot consistency. | - Can be more expensive.- May not be as effective as protein-based blockers in all assays.[1] | Variable |
Experimental Protocols
Competitive ELISA Protocol for Somatostatin-28 (1-14)
This protocol provides a general framework for a competitive ELISA to quantify Somatostatin-28 (1-14). Optimization of concentrations and incubation times is recommended for specific assay components.
Materials:
-
High-binding 96-well microplate
-
Somatostatin-28 (1-14) standard
-
Biotinylated Somatostatin-28 (1-14)
-
Anti-Somatostatin-28 (1-14) primary antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating:
-
Dilute the anti-Somatostatin-28 (1-14) primary antibody to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the Somatostatin-28 (1-14) standard in Assay Buffer.
-
Prepare your samples in Assay Buffer.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of diluted biotinylated Somatostatin-28 (1-14) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Aspirate the solution from the wells.
-
Wash the plate 3-5 times with 200 µL of Wash Buffer per well.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the Streptavidin-HRP solution.
-
Wash the plate 5 times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a plate reader. The signal intensity will be inversely proportional to the concentration of Somatostatin-28 (1-14) in the sample.
-
Visualizations
Caption: SSTR2 Signaling Pathway.
Caption: Competitive ELISA Workflow for SS28(1-14).
Caption: Troubleshooting Logic Flowchart.
References
Technical Support Center: Somatostatin-28 (1-14) Immunohistochemistry
Welcome to the technical support center for Somatostatin-28 (1-14) immunohistochemistry (IHC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during Somatostatin-28 (1-14) IHC experiments in a question-and-answer format.
Question 1: Why am I seeing weak or no staining for Somatostatin-28 (1-14)?
Answer: Weak or absent staining can result from several factors throughout the IHC protocol. Here are the most common causes and their solutions:
-
Suboptimal Primary Antibody Concentration: The concentration of the primary antibody may be too low. It is crucial to titrate the antibody to find the optimal dilution for your specific tissue and experimental conditions.[1][2]
-
Issues with Primary Antibody: Ensure the antibody is validated for IHC on paraffin-embedded tissues and has been stored correctly to avoid degradation.[2] Always include a positive control tissue known to express Somatostatin-28 (1-14) to verify antibody activity.[2][3]
-
Inadequate Antigen Retrieval: Formalin fixation can mask the epitope of Somatostatin-28 (1-14). Effective antigen retrieval is critical. Heat-Induced Epitope Retrieval (HIER) is often recommended.[4] If HIER is unsuccessful, consider Proteolytic-Induced Epitope Retrieval (PIER).[4][5]
-
Tissue Sections Drying Out: Allowing tissue sections to dry at any stage of the protocol can lead to a loss of signal.[1][6] Use a humidified chamber for incubation steps to prevent this.[7]
-
Inactive Detection System: Verify that the secondary antibody and detection reagents (e.g., HRP-DAB) are active and compatible with the primary antibody.[2]
Question 2: What is causing the high background staining in my Somatostatin-28 (1-14) IHC?
Answer: High background can obscure specific staining, making interpretation difficult. The following are common causes and solutions:
-
Primary Antibody Concentration is Too High: An overly concentrated primary antibody can lead to non-specific binding.[7] Perform a dilution series to determine the optimal concentration that maximizes the signal-to-noise ratio.[1]
-
Insufficient Blocking: Inadequate blocking can result in non-specific binding of both primary and secondary antibodies.[7] Increase the blocking time and consider using a blocking serum from the same species as the secondary antibody.[7]
-
Endogenous Enzyme Activity: If using an HRP-conjugated detection system, endogenous peroxidases in the tissue can produce a false positive signal.[7] Quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation.[1][7]
-
Non-specific Binding of Secondary Antibody: To confirm this, run a control experiment without the primary antibody. If staining persists, the secondary antibody is binding non-specifically.[7] Consider using a pre-adsorbed secondary antibody.
-
Hydrophobic Interactions: Antibodies can non-specifically adhere to proteins and lipids. Including a detergent like Tween-20 in your wash buffers and antibody diluent can help minimize these interactions.[1]
Question 3: Why are my tissue sections detaching from the slides?
Answer: Tissue detachment is often a result of harsh treatments during the IHC protocol. Here are some potential causes and preventative measures:
-
Aggressive Antigen Retrieval: Overly aggressive HIER (e.g., excessive heating time or harsh buffer) can damage the tissue and cause it to lift off the slide. Try a gentler antigen retrieval method or reduce the heating time.
-
Poor Slide Adhesion: Ensure you are using positively charged or coated slides to promote tissue adherence.
-
Rough Handling: Be gentle when washing and handling the slides throughout the protocol.
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of Somatostatin-28 (1-14)?
A1: Somatostatin-28 (1-14)-like immunoreactivity has been observed in the nerve cells of the hypothalamus and their axons that terminate in the median eminence.[8] It is also found in the D cells of the gastro-entero-pancreatic endocrine system.[8] Electron microscopy has localized the immunoreactivity to secretory granules within nerve terminals.[8]
Q2: Which antigen retrieval method is best for Somatostatin-28 (1-14) IHC?
A2: Heat-Induced Epitope Retrieval (HIER) is the most commonly recommended method for unmasking epitopes in formalin-fixed, paraffin-embedded tissues.[4] However, the optimal method can depend on the specific antibody and tissue type. If HIER does not yield satisfactory results, Proteolytic-Induced Epitope Retrieval (PIER) with enzymes like trypsin or proteinase K can be tested.[4][5]
Q3: What are the recommended antibody dilutions for Somatostatin-28 (1-14) IHC?
A3: The optimal antibody dilution should be determined empirically by the user. However, the following table provides a starting point based on manufacturer recommendations and literature.
| Antibody Type | Recommended Dilution Range | Incubation Time | Notes |
| Rabbit Polyclonal | 1:1000 - 1:2000 | 48 hours | For Biotin-Streptavidin/HRP detection in rat hypothalamus.[9] |
| Rabbit Recombinant | 1:5000 (0.103 µg/ml) | 30 minutes at RT | For use on human, rat, and mouse pancreas. |
| Rat Monoclonal (YC7) | 1:50 - 1:100 | Not specified | For use on human brain. |
Q4: How should I prepare my antigen retrieval buffers?
A4: Here are recipes for commonly used HIER buffers:
| Buffer | Composition | Preparation |
| Citrate Buffer (10mM, pH 6.0) | 1.92 g Citric Acid (anhydrous) in 1000 ml distilled water | Mix to dissolve. Adjust pH to 6.0 with 1N NaOH. Add 0.5 ml of Tween 20. |
| Tris-EDTA Buffer (pH 9.0) | 1.21 g Tris, 0.37 g EDTA in 1000 ml distilled water | Mix to dissolve. Adjust pH to 9.0 with HCl. Add 0.5 ml of Tween 20. |
Experimental Protocols
Detailed Protocol for Somatostatin-28 (1-14) IHC on Paraffin-Embedded Sections
This protocol provides a comprehensive workflow for the immunohistochemical staining of Somatostatin-28 (1-14).
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Hydrate sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol (B145695) for 3 minutes each.
- Rinse with distilled water.
2. Antigen Retrieval (HIER Method):
- Pre-heat a staining dish containing Citrate Buffer (10mM, pH 6.0) to 95-100°C in a water bath or steamer.
- Immerse the slides in the pre-heated buffer.
- Incubate for 20-40 minutes.
- Remove the staining dish and allow the slides to cool at room temperature for 20 minutes.
3. Peroxidase Block (for HRP detection):
- Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[7]
- Rinse slides three times with wash buffer (e.g., PBS with 0.05% Tween-20).
4. Blocking:
- Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[10]
5. Primary Antibody Incubation:
- Dilute the primary antibody against Somatostatin-28 (1-14) to its optimal concentration in the antibody diluent.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[11]
6. Secondary Antibody Incubation:
- Wash the slides three times with wash buffer.
- Incubate with a biotinylated or HRP-conjugated secondary antibody (according to your detection system) for 30-60 minutes at room temperature.
7. Detection:
- Wash the slides three times with wash buffer.
- If using an ABC kit, incubate with the avidin-biotin-peroxidase complex for the recommended time.
- Develop the signal with a chromogen substrate solution (e.g., DAB) until the desired color intensity is reached.
- Wash slides with distilled water to stop the reaction.
8. Counterstaining:
- Counterstain with hematoxylin (B73222) for 1-2 minutes.
- "Blue" the sections in running tap water.
9. Dehydration and Mounting:
- Dehydrate the sections through graded alcohols (70%, 95%, 100%).
- Clear in two changes of xylene.
- Mount with a permanent mounting medium.
Visualizations
Somatostatin (B550006) Receptor Signaling Pathway
Caption: Somatostatin receptor signaling pathway.
Experimental Workflow for Somatostatin-28 (1-14) IHC
Caption: Immunohistochemistry workflow.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. Somatostatin and prosomatostatin in the retina of the rat: An immunohistochemical, in-situ hybridization, and chromatographic study | Visual Neuroscience | Cambridge Core [cambridge.org]
- 3. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 4. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 6. documents.cap.org [documents.cap.org]
- 7. High background in immunohistochemistry | Abcam [abcam.com]
- 8. Cytochemical demonstration of somatostatin 28-(1-14)-like immunoreactivity in the rat hypothalamus and gastro-entero-pancreatic endocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immunostar.com [immunostar.com]
- 10. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
- 11. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
dealing with cross-reactivity of Somatostatin-28 (1-14) antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Somatostatin-28 (1-14) antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity with Somatostatin-28 (1-14) antibodies?
The primary cause of cross-reactivity is the shared amino acid sequence with other forms of somatostatin (B550006), particularly Somatostatin-14 (SS-14) and the precursor molecule, Somatostatin-28 (SS-28). SS-28 is comprised of 28 amino acids, and the C-terminal 14 amino acids are identical to SS-14. Therefore, antibodies generated against SS-14 will recognize SS-28. Antibodies designed to be specific for SS-28 (1-14) target the N-terminal region of SS-28, which is not present in SS-14, thus offering greater specificity.[1][2]
Q2: How can I be sure my antibody is specific to Somatostatin-28 (1-14) and not cross-reacting with Somatostatin-14?
To ensure specificity, it is crucial to use an antibody that has been raised against the N-terminal (1-14) fragment of Somatostatin-28.[3] Additionally, performing a peptide adsorption control is the most definitive way to confirm specificity in your own experiments. This involves pre-incubating the antibody with an excess of the Somatostatin-28 (1-14) peptide, which should block all specific staining. No reduction in signal should be observed when pre-incubating with Somatostatin-14 if the antibody is truly specific.
Q3: I am observing high background staining in my immunohistochemistry (IHC) experiment. What are the common causes and solutions?
High background in IHC can arise from several factors:
-
Primary antibody concentration is too high: This leads to non-specific binding. To resolve this, perform a titration experiment to determine the optimal, lower concentration that maintains a strong specific signal with minimal background.[3]
-
Insufficient blocking: Non-specific binding of primary or secondary antibodies can be due to inadequate blocking. Ensure you are using a suitable blocking agent, such as normal serum from the same species as the secondary antibody.[4][5]
-
Endogenous peroxidase or biotin (B1667282) activity: If you are using a peroxidase-based detection system, endogenous peroxidases in the tissue can cause background. This can be quenched with a hydrogen peroxide treatment. For biotin-based systems, endogenous biotin can be blocked using an avidin/biotin blocking kit.[3][4]
-
Secondary antibody cross-reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Using a pre-adsorbed secondary antibody can minimize this.[5]
Q4: My Western blot is showing no signal or a very weak signal. What should I check?
For weak or no signal in a Western blot, consider the following:
-
Antibody suitability: Confirm that your primary antibody is validated for Western blotting. Not all antibodies that work in other applications are effective in Western blotting.[4]
-
Protein abundance: The target protein may not be present at detectable levels in your sample. Include a positive control lysate from a tissue known to express Somatostatin-28.
-
Transfer efficiency: Ensure that the proteins have been successfully transferred from the gel to the membrane. You can visualize total protein on the membrane using a stain like Ponceau S.
-
Antibody dilution: The primary or secondary antibody may be too dilute. Try a lower dilution (higher concentration).
-
Reagent integrity: Ensure all reagents, including substrates, are not expired and have been stored correctly.
Q5: Can I use the same Somatostatin-28 (1-14) antibody for different applications like IHC, Western Blot, and ELISA?
Not necessarily. An antibody's performance can vary significantly between different applications. It is essential to use an antibody that has been validated for the specific application you are performing. Always refer to the manufacturer's datasheet for recommended and validated applications.
Data Presentation
Summary of Somatostatin Antibody Cross-Reactivity
| Antibody Target | Peptide | Cross-Reactivity (%) | Reference |
| Somatostatin-14 | Somatostatin-28 | 65.7% | [3] |
| Somatostatin-14 | [Tyr¹]-SRIF (1-14) | 100% | [3] |
| Somatostatin-14 | [Tyr¹¹]-SRIF (1-14) | 30% | [3] |
| Somatostatin-14 | Octreotide | < 0.01% | [3] |
| Somatostatin-28 (1-14) | Prosomatostatin | Similar avidity to SS-28 | [6] |
| Somatostatin-28 (1-14) | Somatostatin-28 | Similar avidity to ProS | [6] |
| Somatostatin-28 (1-14) | Somatostatin-28 (1-13) | 50- to 100-fold more avid than SS-28 | [6] |
| Somatostatin-28 (1-14) | Somatostatin-28 (1-12) | Extremely poor | [6] |
Experimental Protocols
Peptide Adsorption Control for Western Blotting and IHC
This protocol is essential to confirm the specificity of your Somatostatin-28 (1-14) antibody.
Materials:
-
Primary antibody against Somatostatin-28 (1-14)
-
Blocking peptide (Somatostatin-28 (1-14))
-
Control peptide (e.g., Somatostatin-14)
-
Antibody dilution buffer
-
Two identical samples for staining (e.g., two blots with the same lysates or two tissue sections)
Procedure:
-
Prepare two antibody solutions:
-
Blocked Antibody Solution: In a microcentrifuge tube, add the amount of primary antibody needed for one blot or slide. Add a 5-10 fold excess (by weight) of the Somatostatin-28 (1-14) blocking peptide.
-
Control Antibody Solution: In a separate tube, add the same amount of primary antibody and an equivalent volume of antibody dilution buffer (without the peptide).
-
-
Incubate: Gently mix both solutions and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Proceed with Immunostaining: Continue with your standard Western blot or IHC protocol, using the "Blocked Antibody Solution" on one sample and the "Control Antibody Solution" on the identical second sample.
-
Analyze Results: A specific signal should be present in the sample stained with the "Control Antibody Solution" but absent or significantly reduced in the sample stained with the "Blocked Antibody Solution". Staining with a control peptide like Somatostatin-14 should not block the signal if the antibody is specific.[7]
Detailed Immunohistochemistry (IHC-P) Protocol
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene (or a xylene substitute) 2 times for 5 minutes each.
- Immerse slides in 100% ethanol (B145695) 2 times for 3 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse in distilled water.
2. Antigen Retrieval:
- Immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat in a pressure cooker or water bath at 95-100°C for 20-40 minutes.
- Allow slides to cool to room temperature (approximately 20-30 minutes).
3. Peroxidase Blocking:
- Incubate slides with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
- Rinse with PBS 3 times for 5 minutes each.
4. Blocking:
- Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
- Dilute the Somatostatin-28 (1-14) antibody to its optimal concentration in the antibody dilution buffer.
- Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
- Rinse with PBS 3 times for 5 minutes each.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
7. Detection:
- Rinse with PBS 3 times for 5 minutes each.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Rinse with PBS 3 times for 5 minutes each.
- Apply DAB substrate and incubate until the desired stain intensity develops.
- Rinse with distilled water.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through graded ethanol solutions and xylene.
- Mount with a permanent mounting medium.
Visualizations
Caption: Biosynthesis pathway of Somatostatin peptides.
Caption: Troubleshooting workflow for high IHC background.
Caption: Cross-reactivity of Somatostatin antibodies.
References
- 1. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 2. Anti-Somatostatin 28 antibody [RM1087] (ab315106) | Abcam [abcam.com]
- 3. researchmap.jp [researchmap.jp]
- 4. biocompare.com [biocompare.com]
- 5. Somatostatin in epithelial cells of intestinal mucosa is present primarily as somatostatin 28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Technical Support Center: Enhancing the Biological Activity of Synthetic Somatostatin-28 (1-14)
This guide is designed for researchers, scientists, and drug development professionals working with synthetic analogs of Somatostatin-28 (1-14). It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered when attempting to engineer and evaluate the biological activity of this peptide fragment.
I. Context: Biosynthesis of Somatostatin (B550006) Peptides
Somatostatin-28 (SS-28) and Somatostatin-14 (SS-14) are derived from a common precursor, preprosomatostatin.[1] Understanding this pathway is crucial, as SS-28(1-14) is the N-terminal fragment released during the processing of prosomatostatin (B1591216) to SS-14 in some tissues.
Caption: Biosynthetic pathway of SS-28 and SS-14 from their common precursor.
II. Frequently Asked Questions (FAQs)
Q1: What is Somatostatin-28 (1-14) and why is it often considered biologically inactive?
Somatostatin-28 (1-14) is the 14-amino-acid N-terminal fragment of the neuropeptide somatostatin-28 (SS-28).[2] In its native form, this fragment is generally considered biologically inactive because it does not bind with high affinity to the five known somatostatin receptors (SSTR1-5) that mediate the classical effects of SS-14 and SS-28.[3][4] The C-terminal 14 amino acids of SS-28 (which are identical to SS-14) contain the essential pharmacophore for receptor binding and activation.[5]
Q2: What is the primary objective of enhancing the biological activity of synthetic SS-28(1-14)?
The primary objective is to use the SS-28(1-14) sequence as a scaffold to design novel synthetic peptides. By introducing strategic modifications—such as amino acid substitutions, cyclization, or the inclusion of non-natural amino acids—researchers aim to impart high-affinity binding to specific somatostatin receptor subtypes and, consequently, confer potent and selective biological activity.[6][7] The goal is to create new therapeutic analogs with improved stability and targeted actions.[5][8]
Q3: What are the main challenges in working with synthetic peptide analogs like SS-28(1-14)?
Researchers face several challenges, including:
-
Proteolytic Instability: Peptides are susceptible to degradation by proteases in plasma and cellular environments, leading to a short half-life.[7][9]
-
Low Bioavailability: Due to their size and susceptibility to degradation, peptides generally have poor oral bioavailability.[7][9]
-
Synthesis and Purity: Achieving high purity in synthesized peptides, especially longer or modified ones, can be difficult and requires rigorous quality control.[10]
-
Solubility and Handling: Modified peptides may have altered solubility, requiring careful optimization of buffers and storage conditions to prevent aggregation or loss of activity.[2][11]
III. Troubleshooting Guide
This guide addresses the common issue of synthetic SS-28(1-14) analogs failing to exhibit the expected biological activity.
Caption: A logical workflow for troubleshooting low biological activity in peptide experiments.
Problem: My synthetic SS-28(1-14) analog shows low or no biological activity.
Q: Have you confirmed the integrity, purity, and proper handling of your synthetic peptide? A: This is the most critical first step.
-
Purity & Identity: Always verify the purity of your synthetic peptide using High-Performance Liquid Chromatography (HPLC) and confirm its molecular weight with Mass Spectrometry (MS). Purity should ideally be ≥95%.[11] Contaminants from the synthesis process can interfere with your assay.
-
Solubility: Ensure the peptide is fully dissolved. Some modifications can decrease solubility. Test different solvents or buffer systems. It is recommended to rehydrate just before use.[11]
-
Storage: Peptides, especially in solution, can be unstable. Store lyophilized powder at -20°C or below.[2] For solutions, aliquot to avoid repeated freeze-thaw cycles and store at -80°C for long-term use.[2][11]
Q: Could my peptide be degrading in the experimental medium? A: Yes, this is a common issue.
-
In Vitro Stability: Assess peptide stability directly in your assay medium (e.g., cell culture media, plasma, serum). Incubate the peptide for the duration of your experiment, then analyze for degradation using HPLC or MS.[12]
-
Mitigation Strategies: If degradation is observed, consider adding protease inhibitors to your assay buffer. For future analog designs, incorporate modifications known to increase stability, such as replacing L-amino acids with D-amino acids, cyclization, or using non-natural amino acids that are resistant to proteolysis.[6][13]
Q: Are my assay conditions appropriate for measuring somatostatin receptor activity? A: Suboptimal assay conditions can mask true activity.
-
Controls: Ensure your positive control (e.g., SS-14 or SS-28) is behaving as expected, showing potent inhibition or binding. Your negative controls should show no activity.
-
Cell System: Confirm that the cell line you are using expresses the target somatostatin receptor subtype (SSTR) at a sufficient density.
-
Buffer Components: For binding assays, ensure the buffer contains necessary components like MgCl₂ and protease inhibitors (e.g., bacitracin).[14] For functional assays, ensure conditions like pH and temperature are optimal.[6]
IV. Quantitative Data Summary
To design effective SS-28(1-14) analogs, it is useful to understand the activity profile of the parent molecules, SS-28 and SS-14. SS-28 is generally more potent and has a longer duration of action than SS-14 for inhibiting the secretion of several hormones.[1][15][16]
| Parameter | Comparison of SS-28 vs. SS-14 | Reference(s) |
| Growth Hormone (GH) Inhibition | SS-28 is more potent and longer-lasting. | [1][15][16] |
| Insulin Inhibition | SS-28 is more potent and longer-lasting. | [1][15][16] |
| Glucagon Inhibition | SS-28 is more potent. | [1][16] |
| Plasma Half-life | SS-28 has a significantly longer plasma half-life. | [17] |
| Receptor Binding | Both bind to all five SSTR subtypes with high affinity. | [1] |
V. Key Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of your synthetic analog for specific SSTR subtypes by measuring its ability to compete with a radiolabeled ligand.[1]
Caption: Experimental workflow for a competitive radioligand receptor binding assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and prepare cell membranes via homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate binding buffer.[1]
-
-
Binding Reaction:
-
In a series of tubes, incubate a fixed amount of cell membranes with a constant concentration of a suitable radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SS-14).[1]
-
Add varying concentrations of your unlabeled synthetic SS-28(1-14) analog as the competitor.
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled SS-14 or SS-28).[14]
-
Incubate at room temperature for approximately 60 minutes.[14]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a buffer.[1]
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.[1]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of your competitor analog.
-
Calculate the IC₅₀ value (the concentration of your analog that inhibits 50% of the specific binding of the radioligand).[1]
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[1]
-
Protocol 2: Adenylyl Cyclase Activity Assay
This functional assay measures the ability of your analog to inhibit adenylyl cyclase, a key downstream signaling event for SSTRs.[1] A common method is to measure the resulting change in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture and Stimulation:
-
Plate cells expressing the target SSTR (e.g., AtT-20 cells) in appropriate culture plates.[18]
-
Pre-incubate the cells with varying concentrations of your synthetic SS-28(1-14) analog.
-
-
Adenylyl Cyclase Activation:
-
Cell Lysis and cAMP Quantification:
-
After the stimulation period, lyse the cells to release the intracellular contents.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based kits).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of your analog.
-
Calculate the EC₅₀ or IC₅₀ value, representing the concentration of your analog that produces 50% of the maximal response or 50% inhibition of the stimulated response, respectively. This demonstrates the functional potency of your analog.
-
VI. Somatostatin Receptor Signaling Pathway
Successful analogs will activate the canonical SSTR signaling pathway. SSTRs are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Somatostatin-28 (1-14) Targeting Peptide - Creative Biolabs [creative-biolabs.com]
- 4. Somatostatin potentiates NMDA receptor function via activation of InsP3 receptors and PKC leading to removal of the Mg2+ block without depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Current challenges in peptide-based drug discovery [frontiersin.org]
- 10. Peptide design strategies to increase your chances of success [proteogenix.science]
- 11. phoenixpeptide.com [phoenixpeptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacological characterisation of native somatostatin receptors in AtT-20 mouse tumour corticotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Somatostatin-14 and somatostatin-28 pretreatment down-regulate somatostatin-14 receptors and have biphasic effects on forskolin-stimulated cyclic adenosine, 3',5'-monophosphate synthesis and adrenocorticotropin secretion in mouse anterior pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
best practices for handling and storing Somatostatin-28 (1-14) peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing the Somatostatin-28 (1-14) peptide.
Frequently Asked Questions (FAQs)
Q1: What is Somatostatin-28 (1-14)?
Somatostatin-28 (1-14) is the N-terminal 14-amino acid fragment of the neuropeptide Somatostatin-28.[1][2][3] It is a product of the processing of the precursor protein, preprosomatostatin.[4][5] Unlike the full-length Somatostatin-28 or Somatostatin-14, this fragment is generally considered biologically inactive in terms of binding to somatostatin (B550006) receptors (SSTRs).[2][6] Its primary use in research is for studying the processing and metabolism of the full-length S-28 propeptide and for the production of selective antibodies that do not cross-react with Somatostatin-14.[7]
Q2: How should I handle and store the lyophilized peptide?
Upon receipt, peptides are shipped as a lyophilized powder at ambient temperature and are stable for several days to weeks.[8] For optimal stability, proper storage is crucial. It is recommended to handle the peptide with personal protective equipment, as some peptides can be toxic.[8] Before opening, centrifuge the vial to ensure all the powder is at the bottom.
Q3: What are the recommended storage conditions and stability for Somatostatin-28 (1-14)?
The stability of the peptide depends on whether it is in a lyophilized or reconstituted state. Adhering to the correct storage conditions will ensure its integrity for your experiments.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized | Room Temperature | Several days to weeks | For short-term storage upon receipt.[8] |
| 0 to 5°C | Up to 6 months | For intermediate-term storage.[9] | |
| -20°C or -80°C | Over 6 months | Recommended for long-term storage.[1][2][8] | |
| Reconstituted | +4°C | Up to 5 days | For immediate use.[9] |
| -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles.[9] | |
| -80°C | Up to 6 months | Aliquot for long-term solution storage.[1] |
Q4: How do I properly reconstitute the Somatostatin-28 (1-14) peptide?
Proper reconstitution is critical for accurate experimental results.
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 25-45 minutes. This prevents condensation from forming inside the vial.
-
Centrifuge: Briefly centrifuge the vial to pellet all the lyophilized powder at the bottom of the tube.[10]
-
Add Solvent: Somatostatin-28 (1-14) is soluble in sterile, distilled water.[7][9][11] For a solution up to 2 mg/ml, distilled water is recommended.[11] Add the appropriate volume of solvent to the vial.
-
Mix: Gently vortex or sonicate the mixture to aid dissolution.[10] A properly solubilized peptide will result in a clear, particle-free solution.[10]
Troubleshooting Guide
Problem: The peptide powder is difficult to see or appears as a gel.
-
Cause: This is normal, especially for small quantities or highly hygroscopic peptides. The apparent volume can vary between vials containing the same amount of peptide.[8]
-
Solution: Trust the information on the vial's label. Proceed with the reconstitution protocol by adding the calculated volume of solvent directly to the vial.
Problem: The reconstituted peptide solution is cloudy.
-
Cause: Cloudiness may indicate that the peptide has not fully dissolved or is aggregating. This can happen if the peptide concentration is too high for the chosen solvent.
-
Solution:
-
Sonication: Briefly sonicate the solution in a chilled water bath (e.g., 3 cycles of 10 seconds).[10] Sonication can help break up aggregates and improve solubility.
-
Gentle Warming: A gentle warming of the solution may also help. However, avoid excessive heat as it can degrade the peptide.[10]
-
Change Solvent: If the peptide remains insoluble in water, especially at higher concentrations, consider using an alternative solvent. While this specific peptide is generally water-soluble, general guidelines for peptides suggest trying a small amount in 10% acetic acid (for basic peptides) or 10% ammonium (B1175870) bicarbonate (for acidic peptides).[10]
-
Problem: I am not observing the expected biological effect in my experiment.
-
Cause 1: Peptide Inactivity: Somatostatin-28 (1-14) is the N-terminal fragment of Somatostatin-28 and is generally considered biologically inactive at somatostatin receptors.[2][6]
-
Solution 1: Ensure your experimental design accounts for this. This peptide is best used as a negative control, for antibody generation, or in studies of prohormone processing. If you are looking for somatostatin receptor agonism, use Somatostatin-14 or full-length Somatostatin-28.
-
Cause 2: Improper Storage/Handling: The peptide may have degraded due to incorrect storage, exposure to light, or repeated freeze-thaw cycles.[8][9]
-
Solution 2: Review the storage and handling history of the peptide. If in doubt, use a fresh vial and prepare new aliquots. Always aliquot the stock solution after the initial reconstitution to minimize freeze-thaw cycles.[9]
-
Cause 3: Inaccurate Concentration: Errors during reconstitution can lead to a final concentration that is lower than expected.
-
Solution 3: Double-check all calculations used for reconstitution. Ensure the lyophilized powder was fully dissolved.
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting for In Vitro Assays
This protocol describes the preparation of a 1 mM stock solution of Somatostatin-28 (1-14) (Molecular Weight: ~1528.7 g/mol ).
Methodology:
-
Preparation: Allow the vial containing the lyophilized peptide (e.g., 500 µg) to equilibrate to room temperature. Briefly centrifuge the vial.
-
Calculation:
-
Amount of peptide = 500 µg = 0.5 mg = 0.0005 g.
-
Moles = Mass / Molecular Weight = 0.0005 g / 1528.7 g/mol ≈ 3.27 x 10⁻⁷ moles.
-
Volume for 1 mM (0.001 M) stock = Moles / Concentration = 3.27 x 10⁻⁷ moles / 0.001 mol/L ≈ 3.27 x 10⁻⁴ L = 327 µL.
-
-
Reconstitution: Carefully add 327 µL of sterile, nuclease-free water to the vial to create a 1 mM stock solution.
-
Dissolution: Gently vortex the vial until the peptide is fully dissolved. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to 3 months or -80°C for longer-term storage.[1][9]
Protocol 2: Use as a Negative Control in a cAMP Inhibition Assay
This protocol outlines the use of Somatostatin-28 (1-14) as a negative control alongside Somatostatin-14 (positive control) to measure effects on adenylyl cyclase activity in cells expressing somatostatin receptors (e.g., AtT-20 cells).
Methodology:
-
Cell Culture: Plate AtT-20 cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treatment:
-
Prepare treatment media containing the adenylyl cyclase activator Forskolin (e.g., at 5 µM).
-
To respective wells, add the positive control (Somatostatin-14, e.g., 10⁻⁸ M), the negative control (Somatostatin-28 (1-14), e.g., 10⁻⁸ M), or a vehicle control (water or buffer used for reconstitution).
-
-
Incubation: Incubate the cells with the treatment media for a defined period (e.g., 15-30 minutes) at 37°C. This time may need optimization.
-
Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer provided with a cAMP assay kit.
-
cAMP Measurement: Quantify the intracellular cAMP levels using a competitive ELISA-based cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cAMP levels in cells treated with Somatostatin-14 and Somatostatin-28 (1-14) to the Forskolin-only control. A significant reduction in cAMP is expected for Somatostatin-14, while no significant change is expected for Somatostatin-28 (1-14).
Visualizations
Caption: Workflow for proper handling and preparation of Somatostatin-28 (1-14).
Caption: General Somatostatin signaling pathway via SSTRs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin-28 (1-14) Targeting Peptide - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Somatostatin potentiates NMDA receptor function via activation of InsP3 receptors and PKC leading to removal of the Mg2+ block without depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin-28 (1-14) (human, mouse, rat, porcine, bovine, ovine) (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. phoenixpeptide.com [phoenixpeptide.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. abbiotec.com [abbiotec.com]
interpreting unexpected results in Somatostatin-28 (1-14) experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Somatostatin-28 (1-14).
Frequently Asked Questions (FAQs)
Q1: What is Somatostatin-28 (1-14) and how does it relate to Somatostatin-28 and Somatostatin-14?
Somatostatin-28 (1-14) is the N-terminal fragment of the neuropeptide Somatostatin-28 (SS-28).[1][2] Both SS-28 and the shorter Somatostatin-14 (SS-14) are biologically active peptides derived from a common precursor, preprosomatostatin.[3][4] SS-14 is the C-terminal 14 amino acids of SS-28. The differential processing of the precursor protein leads to tissue-specific predominance; SS-14 is the main form in the hypothalamus and pancreas, while SS-28 is the major product in the gastrointestinal tract.[3][4] The presence of the N-terminal 1-14 sequence in SS-28 confers distinct biological properties compared to SS-14.[3]
Q2: My Somatostatin-28 (1-14) peptide is not showing any activity. What are the possible reasons?
Several factors could contribute to a lack of observed activity:
-
Peptide Integrity and Storage: Improper storage can lead to degradation. Lyophilized Somatostatin-28 (1-14) should be stored at 0-5°C for up to 6 months. After reconstitution in water, the solution should be kept at 4°C for up to 5 days or aliquoted and frozen at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[5]
-
Experimental System: The target cells or tissue in your assay may not express the specific somatostatin (B550006) receptors (SSTRs) that interact with this fragment, or they may be expressed at very low levels.
-
Receptor Specificity: Unlike SS-14 and SS-28 which bind to the family of five SSTRs, the N-terminal fragment SS-28 (1-14) may have different or no affinity for these receptors. Some studies have shown that SS-28 (1-14) was without effect on NMDA-evoked norepinephrine (B1679862) release, in contrast to SS-28 and SS-14.[6]
-
Peptide Degradation in Media: Peptides can be rapidly degraded by proteases present in cell culture media or tissue preparations.[7][8] Consider using protease inhibitors or serum-free media if compatible with your experimental setup.
Q3: Why are my results with Somatostatin-28 different from those reported for Somatostatin-14?
This is an expected outcome as the two peptides, despite sharing a C-terminal sequence, exhibit distinct biological and pharmacological profiles.[3]
-
Receptor Affinity: While both peptides bind to all five SSTR subtypes, their affinities can differ. SS-28 generally shows a higher affinity for SSTR5.[1][3][4]
-
Potency and Duration of Action: SS-28 is often more potent and has a longer duration of action than SS-14 in inhibiting the secretion of hormones like growth hormone (GH) and insulin.[3][9][10] For instance, one study showed SS-28 suppressed spontaneous GH surges for 90 minutes, compared to only 30 minutes for SS-14.[9][10]
-
Opposite Effects: In some systems, the two peptides can induce opposite effects. For example, in rat neocortical neurons, SS-14 enhances a voltage-dependent K+ current, while SS-28 inhibits it, suggesting they can activate distinct downstream signaling cascades.[3][11]
Troubleshooting Unexpected Results
Issue 1: No effect or a weaker-than-expected inhibitory effect on cAMP levels.
-
Possible Cause 1: Receptor Down-regulation. Prolonged exposure of cells to somatostatin peptides can lead to a reduction in the density of S-14 receptors, which could diminish the inhibitory response.[12]
-
Troubleshooting Step: Reduce the pretreatment time with the peptide. Perform a time-course experiment to determine the optimal exposure duration that precedes receptor down-regulation.
-
-
Possible Cause 2: Biphasic Cellular Response. Pretreatment with SS-28 can have a biphasic effect on forskolin-stimulated cAMP synthesis. At lower concentrations (e.g., 10⁻⁸ M), it may enhance the response, while at higher concentrations (e.g., 10⁻⁶ M), it can become inhibitory.[12]
-
Troubleshooting Step: Perform a detailed dose-response curve for your peptide. Your current concentration might be in a range that causes sensitization rather than inhibition.
-
-
Possible Cause 3: Indirect Mechanism of Action. In some systems, like isolated pancreatic islets, exogenous somatostatin can be ineffective at inhibiting secretion directly.[13] The inhibitory effect observed in vivo may be mediated indirectly through the central nervous system.[13]
-
Troubleshooting Step: Evaluate if your in vitro system fully recapitulates the in vivo mechanism. Consider co-culture models or alternative assays that account for potential systemic effects.
-
Quantitative Data Summary
Table 1: Comparative Binding Affinity (IC50, nM) of Somatostatin Peptides for SSTR Subtypes.
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
|---|---|---|---|---|---|
| SS-14 | 0.8-2.5 | 0.2-1.0 | 0.5-1.5 | 0.6-2.0 | 0.3-1.0 |
| SS-28 | 0.5-2.0 | 0.1-0.8 | 0.4-1.2 | 0.8-3.0 | 0.1-0.5 |
Note: IC50 values are compiled from various sources and may vary depending on experimental conditions and cell types used.[3]
Table 2: Comparative Duration of Inhibition of Hormone Release in vivo (100 µg peptide, s.c. in rats).
| Hormone | Somatostatin-14 | Somatostatin-28 |
|---|---|---|
| Growth Hormone (GH) | 30 min | 90 min |
| Insulin (IRI) | 45 min | 60 min |
Data extracted from studies on freely moving, chronically cannulated rats.[9][10]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (like Somatostatin-28 (1-14)) for a specific somatostatin receptor subtype.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype.
-
Harvest the cells and prepare cell membranes through homogenization and centrifugation.
-
-
Binding Reaction:
-
In appropriate assay buffer, incubate the cell membranes with a known concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SS-14).
-
Add varying concentrations of the unlabeled competitor peptide (e.g., SS-28, SS-14, or SS-28 (1-14)).
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the competitor ligand.
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[3]
-
Protocol 2: cAMP Accumulation Assay
This assay measures the ability of somatostatin analogs to inhibit the production of cyclic AMP (cAMP), a key second messenger.
Methodology:
-
Cell Culture:
-
Plate cells expressing the SSTR of interest in multi-well plates and grow to a suitable confluency.
-
-
Pre-incubation:
-
Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for a short period. This prevents the degradation of cAMP.
-
-
Treatment:
-
Add the test compound (Somatostatin-28 (1-14)) at various concentrations.
-
After a brief incubation, stimulate the cells with an adenylyl cyclase activator, such as forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Lysis and Quantification:
-
Stop the reaction by lysing the cells.
-
Measure the intracellular cAMP concentration in the lysates using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the concentration of the test compound.
-
Determine the EC50 or IC50 value to quantify the peptide's potency in modulating cAMP production.
-
Visualizations
Caption: Biosynthesis of Somatostatin Peptides.
Caption: General Somatostatin Receptor Signaling.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. Somatostatin potentiates NMDA receptor function via activation of InsP3 receptors and PKC leading to removal of the Mg2+ block without depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic metabolism of somatostatin-14 and somatostatin-28: immunochemical characterization of the metabolic fragments and comparison of cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin-Converting Enzyme-1 Degrades Internalized Somatostatin-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Somatostatin-14 and somatostatin-28 pretreatment down-regulate somatostatin-14 receptors and have biphasic effects on forskolin-stimulated cyclic adenosine, 3',5'-monophosphate synthesis and adrenocorticotropin secretion in mouse anterior pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
Technical Support Center: Somatostatin-28 (1-14) Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Somatostatin-28 (1-14). The following information is designed to address specific issues that may be encountered during the optimization of dose-response curves for this N-terminal fragment of Somatostatin-28.
Frequently Asked Questions (FAQs)
Q1: What is Somatostatin-28 (1-14) and how does its activity differ from Somatostatin-28 or Somatostatin-14?
A1: Somatostatin-28 (1-14) is the N-terminal fragment of the 28-amino acid peptide hormone, Somatostatin-28 (SS-28).[1] Unlike the well-characterized Somatostatin-14 (SS-14) and SS-28, which are known to bind with high affinity to the five somatostatin (B550006) receptor subtypes (SSTR1-5) and inhibit hormone secretion, the biological role of the (1-14) fragment is less understood.[2][3] Some studies suggest that Somatostatin-28 (1-14) may have distinct biological activities or lack the typical effects of SS-14 and SS-28. For instance, it has been reported to not compete for binding with certain radiolabeled somatostatin analogs and may not affect neurotransmitter release in the same manner as SS-14 and SS-28.
Q2: What is a typical dose-response curve for a G-protein coupled receptor (GPCR) agonist like Somatostatin-28 (1-14)?
A2: A typical dose-response curve for a GPCR agonist, when plotted on a semi-log scale, is sigmoidal.[4] This curve illustrates the relationship between the concentration of the agonist (log scale on the x-axis) and the biological response (linear scale on the y-axis). Key parameters derived from this curve include the EC50 (the concentration that elicits 50% of the maximal response), the Emax (the maximum possible response), and the Hill slope, which describes the steepness of the curve.[4]
Q3: Which signaling pathways are typically modulated by somatostatin receptors?
A3: Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[5] Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Other downstream effects include the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[5][6] Some studies have also suggested that somatostatin can induce the release of calcium from intracellular stores.[7]
Q4: What are the critical initial steps for setting up a dose-response experiment for Somatostatin-28 (1-14)?
A4: The critical initial steps include:
-
Cell Line Selection: Choose a cell line that endogenously expresses the target receptor or has been stably transfected to express a specific somatostatin receptor subtype.
-
Assay Selection: Determine the appropriate functional assay based on the expected signaling pathway (e.g., cAMP inhibition assay, intracellular calcium mobilization assay).
-
Ligand Preparation: Ensure the proper handling and storage of the Somatostatin-28 (1-14) peptide to maintain its bioactivity.[1]
-
Concentration Range: Select a wide range of concentrations to ensure the full dose-response curve can be captured.
Troubleshooting Guides
Problem 1: No observable response to Somatostatin-28 (1-14) application.
| Possible Cause | Suggested Solution |
| Inactive Peptide | Ensure the peptide was stored correctly at -20°C or -80°C and prepare fresh solutions for each experiment.[1] |
| Low Receptor Expression | Verify the expression of the target somatostatin receptor subtype in your cell line using techniques like qPCR or Western blot. |
| Inappropriate Assay | The chosen assay (e.g., cAMP inhibition) may not be the primary signaling pathway for Somatostatin-28 (1-14) in your cell system. Consider exploring alternative signaling pathways, such as intracellular calcium mobilization. |
| Incorrect Dose Range | The concentrations tested may be too low. Expand the concentration range to higher values. |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for accurate cell dispensing. |
| Edge Effects in Assay Plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to confirm. |
Problem 3: The dose-response curve is flat or has a very shallow slope.
| Possible Cause | Suggested Solution |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. |
| Incorrect Dose Range | The tested concentrations may only capture the bottom or top plateau of the curve. Broaden the concentration range significantly in both directions. |
| Partial Agonism/Antagonism | Somatostatin-28 (1-14) may be acting as a partial agonist or an antagonist at the receptor. Consider performing a competitive binding assay with a known full agonist. |
Experimental Protocols
Protocol 1: Somatostatin-28 (1-14) Mediated cAMP Inhibition Assay
This protocol is designed to measure the inhibition of cyclic AMP (cAMP) production following the activation of a Gi-coupled somatostatin receptor.
Materials:
-
SSTR-expressing cells (e.g., CHO-K1 cells stably expressing a human SSTR subtype)
-
Cell culture medium
-
96-well microplate
-
Somatostatin-28 (1-14) peptide
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Assay buffer
Procedure:
-
Cell Seeding: Seed the SSTR-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells overnight at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of Somatostatin-28 (1-14) in the appropriate assay buffer.
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Add a cAMP-stimulating agent, such as Forskolin, along with the different concentrations of Somatostatin-28 (1-14).
-
Incubate for an optimized time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log of the Somatostatin-28 (1-14) concentration and fit a sigmoidal dose-response curve to determine the IC50.
Protocol 2: Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of Somatostatin-28 (1-14) for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes from cells expressing a specific SSTR subtype
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14)
-
Unlabeled Somatostatin-28 (1-14) (competitor)
-
Binding buffer
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Binding Reaction: Incubate the cell membranes with the radiolabeled somatostatin analog and varying concentrations of unlabeled Somatostatin-28 (1-14) in the binding buffer.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the concentration of Somatostatin-28 (1-14) that inhibits 50% of the specific binding of the radioligand (IC50).
Visualizations
Caption: Potential signaling pathways for Somatostatin-28 (1-14) via Somatostatin Receptors.
Caption: General workflow for a cell-based dose-response experiment.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Somatostatin-14 and somatostatin-28 inhibit calcium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
quality control measures for Somatostatin-28 (1-14) reagents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Somatostatin-28 (1-14) reagents.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using Somatostatin-28 (1-14) reagents.
Immunoassay Issues
Q1: What are the common causes of high background in my Somatostatin-28 (SS-28) immunoassay?
High background can obscure specific signals. Common causes include:
-
Insufficient Washing: Inadequate washing steps can leave unbound reagents behind.
-
Contaminated Reagents: Buffers or reagents may be contaminated.
-
High Detection Antibody Concentration: An excessive concentration of the detection antibody can lead to non-specific binding.
-
Prolonged Incubation: Exceeding recommended incubation times can increase background noise.[1]
Q2: I am seeing no or a very weak signal in my SS-28 immunoassay. What should I check?
A lack of signal can be due to several factors:
-
Omission of a Critical Reagent: Double-check that all necessary reagents were added in the correct sequence.[1]
-
Inactive Reagents: Verify the expiration dates of all kit components and ensure they have been stored under the recommended conditions.[1]
-
Improper Sample Storage: Ensure that samples were stored at the correct temperature and have not undergone multiple freeze-thaw cycles.[1]
-
Low SS-28 Concentration: The concentration of SS-28 in the samples may be below the detection limit of the assay. Consider concentrating the samples or using a more sensitive assay.[1]
Q3: My immunoassay results show high variability between replicates. What could be the cause?
High variability, often indicated by a high coefficient of variation (CV) between replicates, can be caused by:
-
Pipetting Errors: Ensure that pipettes are properly calibrated and that proper pipetting techniques are used.[1]
-
Improper Standard Reconstitution: The standard must be fully dissolved and thoroughly mixed before preparing dilutions.[1]
-
Incorrect Data Analysis: For standard curves, a four-parameter logistic (4-PL) curve fit is often recommended.[1]
Receptor Binding Assay Issues
Q4: My radioligand binding assay for the SS-28 receptor is not working. What are some potential issues?
Common issues in radioligand binding assays include:
-
Degraded Radioligand: Ensure the radiolabeled ligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14) has not degraded.
-
Inactive Receptor Preparation: The cell membrane preparation containing the somatostatin (B550006) receptors may have lost activity due to improper storage or handling.
-
Incorrect Buffer Composition: The binding buffer composition is critical for receptor-ligand interaction. A typical binding buffer is 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, at pH 7.4.[2]
-
Inefficient Separation of Bound and Free Ligand: Incomplete or slow filtration can lead to inaccurate results.[2]
Frequently Asked Questions (FAQs)
Reagent Quality and Handling
Q5: What are the quality control specifications for Somatostatin-28 (1-14) reagents?
The quality of Somatostatin-28 (1-14) is assessed based on several parameters.
| Parameter | Specification |
| Purity | ≥ 98% |
| Molecular Weight | ~1527.77 g/mol |
| Appearance | White powder |
| Solubility | Soluble in water |
Q6: How should I properly store and handle Somatostatin-28 (1-14) reagents?
Proper storage is crucial to maintain the integrity of the peptide.
| Form | Storage Temperature | Duration |
| Lyophilized | 0-5°C | Up to 6 months[3] |
| Lyophilized | -20°C | 1 year[4] |
| Lyophilized | -80°C | 2 years[4] |
| Reconstituted in Water | 4°C | Up to 5 days[3] |
| Reconstituted in Water | -20°C | Up to 3 months (aliquot to avoid freeze-thaw cycles)[3] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[4] |
| In Solvent (e.g., DMSO) | -80°C | 6 months[4] |
Experimental Design
Q7: How can I minimize matrix effects in my SS-28 immunoassay?
Matrix effects, where components in the sample interfere with the assay, can be identified and minimized.[1]
-
Identification: Perform a spike and recovery experiment. Add a known amount of SS-28 standard to your sample and calculate the recovery. A recovery rate between 80-120% is generally acceptable.[1]
-
Minimization:
Q8: What is the potential for cross-reactivity with Somatostatin-14 (SS-14) in an SS-28 immunoassay?
SS-28 and SS-14 share a common 14 amino acid sequence, which can lead to cross-reactivity depending on the specificity of the antibodies used.[1] If the antibodies in your kit cross-react with SS-14, the assay will measure both forms. Review the manufacturer's data sheet for information on antibody specificity and cross-reactivity.[1]
Biological Function
Q9: What is the primary biological function of Somatostatin-28?
Somatostatin-28 (SS-28) is a peptide hormone with diverse physiological roles.[3] It is derived from the precursor prosomatostatin (B1591216) and is the predominant form in the distal gut mucosa.[5][6] SS-28 is a potent inhibitor of various secretions in the gut.[7] It exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[2]
Q10: Is the Somatostatin-28 (1-14) fragment biologically active?
The N-terminal fragment, Somatostatin-28 (1-14), is generally considered biologically inactive in terms of somatostatin receptor binding.[8][9] It has been used to produce antibodies that are selective for SS-28 and do not bind to the C-terminal fragment, Somatostatin-14.[4]
Experimental Protocols
Somatostatin Receptor 2 (SSTR2) Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound for SSTR2.
Materials:
-
SSTR2 membrane preparation[2]
-
Radioligand: [¹²⁵I]-Tyr¹¹-Somatostatin-14[2]
-
Unlabeled competitor ligands (e.g., Somatostatin-28, test compound)[2]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[2]
-
96-well filter plates[2]
-
Vacuum manifold[2]
-
Scintillation counter and fluid[2]
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled competitor ligands in Binding Buffer.[2]
-
In a 96-well plate, add the following to triplicate wells:[2]
-
Total Binding: 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of a saturating concentration of an unlabeled ligand (e.g., 1 µM Somatostatin-28).
-
Competitive Binding: 50 µL of each dilution of the competitor ligand.
-
-
-
Add Radioligand: Add 50 µL of [¹²⁵I]-Tyr¹¹-Somatostatin-14 (at a concentration close to its Kd) to all wells.[2]
-
Add Membrane Preparation: Add 100 µL of the SSTR2 membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.[10]
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.[2]
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[2]
-
Data Analysis: Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.[7]
Visualizations
Caption: Workflow for a Somatostatin Receptor Binding Assay.
Caption: Troubleshooting Decision Tree for Immunoassays.
Caption: Generalized Somatostatin Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
- 8. Somatostatin-28 (1-14) Targeting Peptide - Creative Biolabs [creative-biolabs.com]
- 9. Somatostatin potentiates NMDA receptor function via activation of InsP3 receptors and PKC leading to removal of the Mg2+ block without depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterisation of native somatostatin receptors in AtT-20 mouse tumour corticotrophs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Lot-to-Lot Variability of Commercial Somatostatin-28 (1-14): A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Somatostatin-28 (1-14), ensuring experimental reproducibility is paramount. However, lot-to-lot variability in commercial peptide preparations can introduce significant challenges, leading to inconsistent results and hindering scientific progress. This technical support center provides a comprehensive resource to understand, identify, and address issues arising from the variability of commercial Somatostatin-28 (1-14).
Frequently Asked Questions (FAQs)
Q1: What is Somatostatin-28 (1-14) and what are its key biological functions?
Somatostatin-28 (1-14) is the N-terminal fragment of the 28-amino acid peptide hormone, Somatostatin-28.[1] Somatostatin (B550006) and its analogs play crucial roles in various physiological processes, including the inhibition of hormone secretion (such as growth hormone, insulin, and glucagon), regulation of cell proliferation, and neurotransmission.[2][3] These effects are mediated through a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5).[4] Upon binding, these receptors typically couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] While Somatostatin-14, the C-terminal fragment, is often considered the primary active form, Somatostatin-28 and its fragments can exhibit distinct binding affinities and functional activities.[4]
Q2: What are the common causes of lot-to-lot variability in commercial Somatostatin-28 (1-14)?
Lot-to-lot variability in synthetic peptides like Somatostatin-28 (1-14) can stem from several factors inherent to the manufacturing process. These include:
-
Purity Levels: The percentage of the target peptide can vary between batches. Reputable suppliers provide a certificate of analysis (CoA) with purity data, typically determined by HPLC.[2]
-
Presence of Impurities: Synthetic peptide production can result in various impurities, such as:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Incomplete peptide chains.
-
Modified peptides: Oxidation (especially of methionine residues), deamidation (of asparagine or glutamine), or incomplete removal of protecting groups used during synthesis.
-
Residual solvents and salts: Trifluoroacetic acid (TFA) is commonly used in peptide purification and can remain in the final product, potentially affecting cellular assays.
-
-
Peptide Content and Counter-ion: The net peptide content can differ between lots due to the presence of water and counter-ions (like TFA). This can affect the accuracy of stock solution concentrations if not accounted for.
-
Physical Form: Variations in lyophilization can lead to differences in the physical appearance and solubility of the peptide.
Q3: How can I assess the quality of a new lot of Somatostatin-28 (1-14)?
Before starting critical experiments, it is advisable to perform in-house quality control on new peptide lots. This can include:
-
Review the Certificate of Analysis (CoA): Carefully examine the purity data (HPLC and mass spectrometry) provided by the supplier.[2]
-
Analytical Characterization: If resources permit, perform your own analytical characterization:
-
HPLC Analysis: To verify the purity and identify potential impurities.
-
Mass Spectrometry: To confirm the correct molecular weight of the peptide.
-
-
Functional Validation: Conduct a small-scale pilot experiment, such as a receptor binding assay or a functional cAMP assay, to compare the activity of the new lot against a previously validated lot or a known standard.
Q4: What are the best practices for storing and handling Somatostatin-28 (1-14) to minimize degradation?
Proper storage and handling are critical to maintaining the integrity of your peptide.
-
Long-term Storage: Lyophilized peptide should be stored at -20°C or -80°C.[1][2]
-
Reconstitution: For reconstitution, use sterile, nuclease-free water or an appropriate buffer as recommended by the supplier.[2] Some sources suggest DMSO for initial solubilization, followed by dilution in aqueous buffer.[5]
-
Stock Solutions: After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -20°C or -80°C. For short-term storage (up to 5 days), a refrigerated temperature of 4°C may be acceptable.[2]
-
Working Solutions: Prepare fresh working solutions from a frozen stock aliquot for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Biological Activity
Symptoms:
-
Higher IC50 or EC50 values in functional assays (e.g., cAMP inhibition).
-
Lower binding affinity (higher Ki or Kd) in receptor binding assays.
-
Reduced overall efficacy compared to previous experiments.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Lower Peptide Purity/Content in the New Lot | 1. Review the CoA: Compare the purity and peptide content of the new lot with the previous one. 2. Perform Analytical Verification: Use HPLC to confirm the purity of the new lot. 3. Adjust Concentration: If the net peptide content is lower, adjust the concentration of your stock solution accordingly. |
| Presence of Inactive or Antagonistic Impurities | 1. Analyze by Mass Spectrometry: Identify the molecular weights of any major impurities. 2. Consult Supplier: Contact the supplier for information on the potential biological activity of identified impurities. 3. Consider a Different Supplier: If the issue persists, you may need to source the peptide from a different manufacturer. |
| Peptide Degradation | 1. Review Storage and Handling: Ensure that the peptide has been stored correctly and that freeze-thaw cycles have been minimized. 2. Prepare Fresh Solutions: Always use freshly prepared working solutions. |
| Incorrect Stock Concentration | 1. Verify Weighing and Dilution: Double-check all calculations and measurements used to prepare the stock solution. 2. Consider Peptide Content: Account for the net peptide content if this information is available on the CoA. |
Issue 2: Poor Solubility
Symptoms:
-
Visible particulates in the reconstituted solution.
-
Difficulty in dissolving the lyophilized powder.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Consult Supplier's Recommendation: Always start with the solvent recommended by the manufacturer.[2] 2. Try Alternative Solvents: If water is not effective, try a small amount of a polar organic solvent like DMSO to initially dissolve the peptide, followed by dilution with your aqueous buffer.[5] Use sonication if necessary.[5] |
| High Concentration | 1. Reconstitute at a Lower Concentration: Attempt to dissolve the peptide at a lower concentration than initially planned. |
| Aggregation | 1. Use Freshly Prepared Solutions: Peptide aggregation can occur over time in solution. 2. Consider pH and Ionic Strength: The solubility of peptides can be sensitive to the pH and ionic strength of the buffer. Experiment with different buffer conditions if possible. |
Issue 3: High Variability Between Experimental Replicates
Symptoms:
-
Large error bars in your data.
-
Poor reproducibility between identical wells or samples.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Solubilization or Aggregation | 1. Ensure Complete Dissolution: Visually inspect your stock and working solutions for any precipitates. Vortex or sonicate briefly before making dilutions. 2. Filter the Solution: For critical applications, consider filtering the stock solution through a low-protein-binding filter (e.g., 0.22 µm) to remove any aggregates. |
| Adsorption to Labware | 1. Use Low-Binding Plastics: Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Include a Carrier Protein: Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your assay buffer to prevent adsorption. |
| Pipetting Inaccuracy | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Proper Pipetting Technique: Use reverse pipetting for viscous solutions and ensure consistent technique. |
Data Presentation: Comparative Biological Activity
The following table summarizes representative binding affinities (Ki/Kd) and functional potencies (IC50/EC50) of Somatostatin-28 and Somatostatin-14 from the literature. Note that these values can vary significantly depending on the experimental conditions, cell line, and specific assay used. This variability underscores the importance of consistent internal controls and lot validation.
| Parameter | Ligand | Value (nM) | Cell Line / Tissue | Receptor Subtype(s) |
| Binding Affinity (Kd) | SS-14 | 1.1 ± 0.04 | AtT-20 Mouse Pituitary Tumor Cells | Undifferentiated SSTR |
| Binding Affinity (Kd) | SS-28 | 0.08 ± 0.06 | AtT-20 Mouse Pituitary Tumor Cells | Undifferentiated SSTR |
| Functional Potency (IC50) | SS-14 | ~0.15 | L cells expressing sst2 | sst2 |
| Functional Potency (EC50) | SS-28 | 0.01 | Fetal rat intestinal cell cultures | SSTR5 |
| Functional Potency (EC50) | SS-14 | 5.8 | Fetal rat intestinal cell cultures | SSTR5 |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of different lots of Somatostatin-28 (1-14).
Materials:
-
Cell membranes or whole cells expressing somatostatin receptors.
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SS-14).
-
Unlabeled Somatostatin-28 (1-14) (different lots to be tested).
-
Unlabeled Somatostatin-14 (as a reference).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4, with protease inhibitors).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled Somatostatin-28 (1-14) from each lot and the reference Somatostatin-14.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled competitor.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled ligand).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Inhibition Assay
This protocol outlines a method to assess the functional potency of Somatostatin-28 (1-14) lots by measuring their ability to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing a relevant somatostatin receptor subtype (e.g., CHO-K1 cells stably expressing sst2).
-
Somatostatin-28 (1-14) (different lots).
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or RIA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Somatostatin-28 (1-14) from each lot.
-
Pre-incubate the cells with the different concentrations of Somatostatin-28 (1-14) for a short period (e.g., 15-30 minutes).
-
Add the adenylyl cyclase stimulator (e.g., Forskolin) to all wells except the basal control and incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the log of the Somatostatin-28 (1-14) concentration.
-
Fit the data to a dose-response inhibition curve to determine the EC50 value for each lot.
Protocol 3: HPLC Analysis for Purity Assessment
This protocol provides a general method for reversed-phase HPLC (RP-HPLC) to assess the purity of Somatostatin-28 (1-14).
Materials:
-
HPLC system with a UV detector.
-
C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Somatostatin-28 (1-14) sample.
Procedure:
-
Dissolve the peptide in Mobile Phase A.
-
Set the detector wavelength to 214 nm or 280 nm.
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 30 minutes).
-
Monitor the chromatogram for the main peptide peak and any impurity peaks.
-
Calculate the purity by dividing the peak area of the main peptide by the total peak area of all peaks.
Protocol 4: Mass Spectrometry for Identity Confirmation
This protocol describes the use of mass spectrometry to confirm the molecular weight of Somatostatin-28 (1-14).
Materials:
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
Appropriate solvent for sample preparation (e.g., acetonitrile/water with 0.1% formic acid).
-
Somatostatin-28 (1-14) sample.
Procedure:
-
Dissolve the peptide in the appropriate solvent at a low concentration.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the theoretical molecular weight of Somatostatin-28 (1-14) (1528.7 g/mol ).
Mandatory Visualizations
Caption: Somatostatin-28 (1-14) signaling pathway.
Caption: Workflow for assessing lot-to-lot variability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. High biological activity of the synthetic replicates of somatostatin-28 and somatostatin-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Somatostatin-14 and somatostatin-28 pretreatment down-regulate somatostatin-14 receptors and have biphasic effects on forskolin-stimulated cyclic adenosine, 3',5'-monophosphate synthesis and adrenocorticotropin secretion in mouse anterior pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Somatostatin-14 and the N-Terminal Fragment Somatostatin-28 (1-14)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two key peptides derived from the precursor prosomatostatin (B1591216): the well-characterized hormone Somatostatin-14 (SS-14) and the N-terminal fragment Somatostatin-28 (1-14). While both originate from the same precursor, their physiological roles and activities differ significantly. This document synthesizes experimental data to highlight these differences, offering a valuable resource for researchers in endocrinology, neurobiology, and pharmacology.
Executive Summary
Somatostatin-14 is a potent, biologically active hormone with a wide range of inhibitory functions. In contrast, current scientific literature indicates that Somatostatin-28 (1-14) is primarily an N-terminal fragment resulting from the processing of Somatostatin-28 and is not considered to possess significant independent biological activity. It is often utilized in immunological assays to generate antibodies specific to Somatostatin-28.[1][2] Therefore, this guide will focus on the extensively documented activities of Somatostatin-14 and its relationship with the larger, also active, Somatostatin-28, while clarifying the status of the Somatostatin-28 (1-14) fragment.
Overview of Somatostatin (B550006) Peptides
Somatostatin is a key regulatory peptide hormone that exists in two primary active forms: Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28).[3][4] Both are produced through the tissue-specific proteolytic cleavage of a common precursor, preprosomatostatin.[4] SS-14 is the predominant form in the central nervous system and the pancreatic islets, whereas SS-28 is more abundant in the gastrointestinal tract.[3][4][5][6] The two molecules share an identical 14-amino acid sequence at their C-terminus, which corresponds to the full sequence of SS-14.
Comparative Biological Activity
The biological effects of somatostatin are mediated through a family of five G protein-coupled receptors (SSTRs), designated SSTR1 through SSTR5.[4][7] The differential binding affinities of SS-14 and SS-28 for these receptor subtypes, along with their tissue-specific expression, account for their distinct physiological profiles.
Somatostatin-14:
-
Primary Functions: A potent inhibitor of a wide array of endocrine and exocrine secretions. It plays a crucial role in regulating the secretion of growth hormone (GH) from the pituitary, as well as insulin (B600854) and glucagon (B607659) from the pancreas.[8][9]
-
Receptor Affinity: Generally exhibits a higher affinity for SSTR1-4 as compared to SS-28.[6][10]
-
Duration of Action: Has a shorter half-life and duration of action compared to SS-28.[8][11] For instance, studies have shown that SS-14 suppresses spontaneous GH surges for approximately 30 minutes, while SS-28's inhibitory effect can last for 90 minutes.[8][11]
Somatostatin-28:
-
Primary Functions: While sharing many of the inhibitory effects of SS-14, SS-28 demonstrates a longer duration of action and some selectivity in its effects.[8][11] It is a potent inhibitor of insulin secretion.
-
Receptor Affinity: Predominantly interacts with SSTR5.[6][10] There is also evidence for a specific receptor that preferentially binds SS-28.[2][12]
-
Opposing Effects: Interestingly, in some systems, SS-14 and SS-28 can exert opposing effects. For example, in rat neocortical neurons, SS-14 has been shown to increase a delayed rectifier potassium current, while SS-28 reduces it.[13]
Somatostatin-28 (1-14):
-
Primary Role: The available scientific literature does not support a significant, independent receptor-mediated biological activity for the SS-28 (1-14) fragment. Its primary utility in research has been in the development of antibodies that can specifically recognize SS-28 without cross-reacting with SS-14.[14] While it is co-localized in secretory granules with the active hormones, it is likely a byproduct of prosomatostatin processing without a direct hormonal function.[15]
Quantitative Data Summary
The following table summarizes the key comparative features of Somatostatin-14 and Somatostatin-28. Data for Somatostatin-28 (1-14) is not included due to the lack of evidence for its biological activity.
| Feature | Somatostatin-14 (SS-14) | Somatostatin-28 (SS-28) |
| Primary Location | Central Nervous System, Pancreatic Islets[3][4][5][6] | Gastrointestinal Tract[3][4][5][6] |
| Primary Receptor Affinity | SSTR1-4[6][10] | SSTR5[6][10] |
| Duration of Action | Shorter[8][11] | Longer-acting[8][11] |
| Effect on GH Release | Inhibitory (shorter duration)[8][11] | Inhibitory (longer duration)[8][11] |
| Effect on Insulin Release | Inhibitory[8] | Potent and prolonged inhibition[8][11] |
| Effect on Glucagon Release | Inhibitory[8] | Inhibitory[8] |
| Neuronal K+ Current | Increases delayed rectifier current[13] | Reduces delayed rectifier current[13] |
Signaling Pathways
Both SS-14 and SS-28 initiate their cellular effects by binding to their respective SSTRs. This binding activates intracellular signaling cascades that ultimately lead to the observed physiological responses. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4][16] Other key pathways include the modulation of calcium channels and the activation of phosphotyrosine phosphatases, which can influence the MAPK and PI3K/Akt signaling pathways.[1][15][16][17]
References
- 1. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. med.emory.edu [med.emory.edu]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. nanets.net [nanets.net]
- 10. pnas.org [pnas.org]
- 11. tandfonline.com [tandfonline.com]
- 12. nanets.net [nanets.net]
- 13. Peptides derived by processing of rat prosomatostatin near the amino-terminus: characterization, tissue distribution, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. Somatostatin dramatically stimulates growth hormone release from primate somatotrophs acting at low doses via somatostatin receptor 5 and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
A Researcher's Guide to the Validation of Somatostatin-28 (1-14) Immunoassay Results and Comparison with Functional Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of somatostatin (B550006) peptides. A key focus is the validation of assays for Somatostatin-28 (1-14) [SS-28(1-14)], the N-terminal fragment of Somatostatin-28 (SS-28). As current research indicates that SS-28(1-14) is biologically inactive in terms of binding to somatostatin receptors (SSTRs), this guide will focus on the validation of immunoassays for its detection and quantification.[1] These immunoassays are crucial for studying the processing of the precursor molecule, prosomatostatin (B1591216).
In contrast, the biologically active forms, Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28), are evaluated using functional bioassays that measure their effects on cellular signaling. This guide will objectively compare the validation of immunoassays for the inactive SS-28(1-14) fragment with the functional bioassays for the active somatostatin hormones, providing supporting experimental data and detailed protocols.
Understanding the Peptides: A Matter of Activity
Somatostatin is a key regulatory peptide hormone that exists in two primary active forms: SS-14 and the N-terminally extended SS-28. Both are derived from a common precursor, prosomatostatin.[1] The processing of prosomatostatin can yield SS-28, which can then be further cleaved to produce SS-14 and the N-terminal fragment, SS-28(1-14). The biological effects of SS-14 and SS-28 are mediated through their binding to five distinct G-protein coupled receptors (SSTR1-5). This binding initiates a signaling cascade, most notably the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a cornerstone of somatostatin's inhibitory effects on hormone secretion and cell proliferation.
Crucially, the N-terminal fragment SS-28(1-14) does not bind to somatostatin receptors and is therefore considered biologically inactive in this context.[1] Consequently, a "bioassay" for SS-28(1-14) refers to an immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA), designed to measure its concentration in biological samples. The validation of such an assay focuses on its analytical performance (specificity, sensitivity, precision, accuracy) in detecting the peptide itself.
This is distinct from a functional bioassay for SS-14 or SS-28, which measures a biological response resulting from receptor activation. This guide will compare these two approaches to provide a complete picture for researchers in the field.
Data Presentation: Comparing Assay Performance
The validation of an assay is critical to ensure the reliability and reproducibility of experimental results. Below are tables summarizing the typical performance characteristics of an immunoassay for the detection of somatostatin fragments and functional bioassays for active somatostatin.
Table 1: Performance Characteristics of a Validated Radioimmunoassay (RIA) for Somatostatin Fragments
| Performance Metric | Typical Value | Significance in Validation |
| Sensitivity (Lower Limit of Detection) | 10 pg/mL[2] | Defines the lowest concentration of the peptide that can be reliably detected. |
| Intra-Assay Precision (%CV) | 9.1% - 12%[1] | Measures the reproducibility of results within the same assay run. |
| Inter-Assay Precision (%CV) | 14% - 15%[1] | Measures the reproducibility of results between different assay runs. |
| Specificity | High | The antibody should be specific to the N-terminal fragment (SS-28(1-14) or SS-28(1-12)) with minimal cross-reactivity to SS-14. |
| Accuracy (% Recovery) | 78%[2] | Measures how close the measured value is to the true value, often assessed by spiking a known amount of peptide into a sample matrix. |
Table 2: Performance Characteristics of Functional Bioassays for Active Somatostatin (SS-14 & SS-28)
| Assay Type | Key Parameter | Typical Value (Example) | Significance in Validation |
| Receptor Binding Assay | IC50 / Ki | Sub-nanomolar to nanomolar range for SSTRs | Measures the affinity of the ligand for its receptor. Lower values indicate higher affinity. |
| Adenylyl Cyclase Inhibition Assay | IC50 | Nanomolar range | Measures the concentration of the peptide required to inhibit 50% of the cAMP production, indicating functional potency. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioassay results.
Protocol 1: Radioimmunoassay (RIA) for Somatostatin-28 (1-14)
This protocol describes a competitive RIA for the quantification of the N-terminal fragment of SS-28. The principle relies on the competition between unlabeled SS-28(1-14) in the sample and a fixed amount of radiolabeled SS-28(1-14) for a limited number of antibody binding sites.
Materials:
-
Primary antibody specific for SS-28(1-14)
-
¹²⁵I-labeled SS-28(1-14) (tracer)
-
SS-28(1-14) standards of known concentrations
-
Assay buffer (e.g., phosphate (B84403) buffer with 0.1% BSA)
-
Precipitating agent (e.g., second antibody against the primary antibody's species, or polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Assay Setup: In polypropylene (B1209903) tubes, add a fixed volume of assay buffer, the sample or standard, a fixed amount of the primary antibody, and a known amount of ¹²⁵I-labeled SS-28(1-14).
-
Incubation: Incubate the tubes at 4°C for 24-48 hours to allow for competitive binding to reach equilibrium.
-
Separation: Add the precipitating agent to separate the antibody-bound radioligand from the free radioligand. Centrifuge the tubes to pellet the antibody-bound complex.
-
Quantification: Carefully decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the SS-28(1-14) standards. The concentration of SS-28(1-14) in the samples is then determined by interpolating their corresponding bound radioactivity values on the standard curve.
Protocol 2: Somatostatin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of active somatostatin peptides for their receptors.
Materials:
-
Cell membranes prepared from cells expressing a specific somatostatin receptor subtype (e.g., SSTR2)
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SS-14)
-
Unlabeled somatostatin peptide (SS-14 or SS-28) for competition
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, incubate the cell membranes with a fixed concentration of the radiolabeled somatostatin analog and varying concentrations of the unlabeled competitor peptide (SS-14 or SS-28).
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Protocol 3: Adenylyl Cyclase (cAMP) Inhibition Assay
This functional assay measures the ability of active somatostatin peptides to inhibit the production of cAMP.
Materials:
-
Cells or cell membranes expressing a specific somatostatin receptor subtype
-
Adenylyl cyclase stimulator (e.g., Forskolin)
-
Somatostatin peptide (SS-14 or SS-28)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 µM GTP, pH 7.5)
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaLISA)
Procedure:
-
Cell Treatment: Pre-incubate the cells or cell membranes with varying concentrations of the somatostatin peptide.
-
Stimulation: Add an adenylyl cyclase stimulator (e.g., Forskolin) to all wells except the basal control to induce cAMP production.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the somatostatin peptide concentration. The IC50 value (the concentration of peptide that causes 50% inhibition of stimulated cAMP production) is determined using non-linear regression.
Mandatory Visualizations
Signaling Pathway of Active Somatostatin
The binding of active somatostatin (SS-14 or SS-28) to its G-protein coupled receptor (SSTR) triggers a cascade of intracellular events.
Workflow for Immunoassay vs. Functional Bioassay Validation
This diagram illustrates the distinct validation workflows for quantifying the inactive SS-28(1-14) fragment versus assessing the activity of the functional somatostatin peptides.
Conclusion
The validation of assays for somatostatin and its related peptides requires a clear understanding of the biological activity of the target molecule. For the inactive N-terminal fragment, Somatostatin-28 (1-14), validation focuses on the analytical performance of immunoassays to ensure accurate quantification, which is valuable for studying prosomatostatin processing. In contrast, for the active hormones Somatostatin-14 and Somatostatin-28, validation is centered on functional bioassays that measure their biological effects, such as receptor binding and inhibition of intracellular signaling pathways. By selecting the appropriate assay and adhering to rigorous validation protocols, researchers can ensure the generation of reliable and meaningful data in the study of the somatostatin system.
References
Cross-Species Comparison of Somatostatin Peptides: A Focus on Somatostatin-28
A Note on Somatostatin-28 (1-14):
Initial research indicates a significant lack of published scientific data regarding the specific biological functions of the Somatostatin-28 (1-14) fragment across different species. This peptide represents the N-terminal 14 amino acids of Somatostatin-28 (SST-28) and is primarily referenced as a tool for developing specific antibodies that can distinguish the full SST-28 molecule from its C-terminal fragment, Somatostatin-14 (SST-14).[1]
The vast body of research on somatostatin's cross-species function focuses on the two primary, biologically active forms: Somatostatin-14 and the N-terminally extended Somatostatin-28.[2][3][4] Therefore, this guide will provide a comprehensive cross-species comparison of the full Somatostatin-28 peptide, which is likely the intended subject of interest for researchers and drug development professionals.
Introduction: The Somatostatin (B550006) Family
Somatostatin is a critical regulatory peptide hormone that exists in two main biologically active forms, Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28).[3][4] Both are derived from a common precursor, preprosomatostatin, through tissue-specific enzymatic processing.[2] While they share the same C-terminal 14 amino acids, the N-terminal extension of SST-28 confers distinct biological properties and receptor affinities.[2] SST-14 is the predominant form in the central nervous system and pancreas, whereas SST-28 is the major product in the gastrointestinal tract.[2]
These peptides exert their effects by binding to a family of five G-protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[5][6] The differential expression of these receptor subtypes across tissues and species, combined with the varying affinities of SST-14 and SST-28, leads to a wide range of physiological actions.[6]
References
A Comparative Guide to Endogenous Somatostatins and Their Synthetic Analogs for Researchers and Drug Development Professionals
An Important Note on Somatostatin-28(1-14): Initial interest in the N-terminal fragment of Somatostatin-28, namely Somatostatin-28(1-14), has been noted. However, current scientific literature indicates that this fragment is generally considered biologically inactive concerning binding to somatostatin (B550006) receptors (SSTRs).[1][2][3] Its primary use in research has been in the development of specific antibodies that can distinguish Somatostatin-28 from Somatostatin-14.[4] Consequently, a direct functional comparison of Somatostatin-28(1-14) with biologically active synthetic somatostatin analogs is not pharmacologically relevant for the intended audience of researchers and drug development professionals.
This guide will, therefore, focus on a detailed comparison of the two primary, biologically active forms of endogenous somatostatin—Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28)—with the leading synthetic somatostatin analogs (SSAs) used in clinical and research settings: octreotide (B344500), lanreotide (B11836), and pasireotide (B1678482).
Introduction to Somatostatin and its Analogs
Somatostatin is a key regulatory peptide hormone that exists in two primary bioactive forms, the 14-amino acid peptide SS-14 and its N-terminally extended 28-amino acid form, SS-28.[5][6] Both are derived from the same precursor, preprosomatostatin, and exert a wide range of inhibitory effects on endocrine and exocrine secretion, as well as on cell proliferation.[7][8][9] These effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[10][11]
The therapeutic utility of native somatostatin is severely limited by its extremely short plasma half-life of only 1 to 3 minutes, due to rapid enzymatic degradation.[9][12] This led to the development of synthetic somatostatin analogs (SSAs) with modified structures that confer greater stability and prolonged duration of action.[9] First-generation SSAs, such as octreotide and lanreotide, were designed to mimic the receptor binding profile of native somatostatin, with a primary affinity for SSTR2.[13] More recently, second-generation SSAs like pasireotide have been developed with a broader receptor binding profile.[14][15]
Comparative Data
Receptor Binding Affinity
The differential binding affinities of endogenous somatostatins and their synthetic analogs for the five SSTR subtypes are fundamental to their distinct pharmacological profiles. The following table summarizes the binding affinities (Ki in nM) from various in vitro studies. Lower Ki values indicate higher binding affinity.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | ~1-5 | ~0.1-1 | ~1-5 | ~1-10 | ~1-5 |
| Somatostatin-28 | ~1-5 | ~0.1-1 | ~1-5 | ~5-20 | ~0.1-1 |
| Octreotide | >1000 | ~0.5-2 | ~20-50 | >1000 | ~5-10 |
| Lanreotide | >1000 | ~0.5-2 | ~20-50 | >1000 | ~5-10 |
| Pasireotide | ~1-5 | ~1-5 | ~1-5 | >1000 | ~0.1-1 |
Note: Absolute Ki values can vary between studies depending on the experimental conditions, cell lines, and radioligands used.
Endogenous somatostatins (SS-14 and SS-28) exhibit high affinity for all five receptor subtypes, with SS-28 showing a particularly high affinity for SSTR5.[5][16][17] First-generation synthetic analogs, octreotide and lanreotide, are highly selective for SSTR2, with moderate affinity for SSTR5 and low to negligible affinity for SSTR1, SSTR3, and SSTR4.[13] In contrast, the second-generation analog, pasireotide, demonstrates a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[14][18]
Pharmacokinetics
The pharmacokinetic properties of SSAs are significantly improved compared to native somatostatin, which is a key factor in their clinical efficacy.
| Compound | Half-life | Route of Administration |
| Somatostatin-14/28 | 1-3 minutes[9][12] | Intravenous infusion |
| Octreotide (short-acting) | ~1.7-1.9 hours[19][20] | Subcutaneous, Intravenous |
| Octreotide LAR | ~30 days (prolonged release) | Intramuscular |
| Lanreotide Autogel | ~21-22 days (apparent elimination)[21][22] | Deep subcutaneous |
| Pasireotide (short-acting) | ~12 hours[18][23] | Subcutaneous |
| Pasireotide LAR | ~16 days (apparent)[24] | Intramuscular |
Functional Potency: Inhibition of Hormone Secretion and Cell Proliferation
The ultimate biological effect of these compounds is a result of their receptor binding profiles and pharmacokinetics. Below is a summary of their functional potencies, with IC50 values representing the concentration required for 50% inhibition.
| Compound | Inhibition of Growth Hormone (GH) Release (IC50) | Antiproliferative Effect (IC50) |
| Somatostatin-14 | Nanomolar range | Cell-type dependent, generally nanomolar to micromolar range |
| Somatostatin-28 | Potent, longer-acting than SS-14 in vivo[25] | Cell-type dependent |
| Octreotide | Nanomolar range[1] | Cell-type dependent, nanomolar to micromolar range[1][26][27] |
| Lanreotide | Nanomolar range | Cell-type dependent, demonstrated in clinical trials[28][29][30] |
| Pasireotide | Potent, effective in octreotide-resistant cases | Demonstrated in vitro and in vivo[15][31][32][33] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. Direct comparative studies across all compounds under identical conditions are limited.
Signaling Pathways and Experimental Workflows
General Somatostatin Receptor Signaling Pathway
Upon binding of somatostatin or its analogs, SSTRs couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Other downstream effects include the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels) and the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These signaling cascades culminate in the inhibition of hormone secretion and the induction of cell cycle arrest and apoptosis.[34]
Caption: General Somatostatin Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
A common method to determine the binding affinity of a compound for a specific receptor is the competitive radioligand binding assay. This workflow illustrates the key steps involved.
Caption: Workflow for Competitive Radioligand Binding Assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific somatostatin receptor subtype.[35][36][37][38]
Materials:
-
Cell membranes from a cell line stably expressing the human SSTR subtype of interest.
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SS-14).
-
Unlabeled test compounds (e.g., SS-14, SS-28, octreotide, lanreotide, pasireotide).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of the radiolabeled ligand (usually at or below its Kd), and varying concentrations of the unlabeled competitor compound.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through the pre-soaked glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor. Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP).[39]
Materials:
-
Cell membranes from cells expressing the SSTR of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.5).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP enzyme immunoassay (EIA) kit.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound at various concentrations for a short period (e.g., 15 minutes) at 30°C.
-
Stimulation: Initiate the adenylyl cyclase reaction by adding a solution containing ATP and forskolin to stimulate cAMP production.
-
Incubation: Incubate the reaction for a defined period (e.g., 10-15 minutes) at 30°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) and boiling for a few minutes.
-
Quantification: Centrifuge the samples to pellet the membranes. Measure the cAMP concentration in the supernatant using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of the test compound. Determine the IC50 value for the inhibition of forskolin-stimulated adenylyl cyclase activity.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[40]
Materials:
-
Tumor cell line expressing SSTRs (e.g., BON-1, NCI-H727).
-
Complete cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate and a microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability as a function of the log concentration of the test compound to determine the IC50 value for the antiproliferative effect.
Conclusion
While Somatostatin-28(1-14) is not a biologically active ligand for somatostatin receptors, the endogenous peptides SS-14 and SS-28, along with their synthetic analogs, represent a critical class of therapeutic and research molecules. The synthetic analogs, particularly the long-acting formulations of octreotide, lanreotide, and pasireotide, have overcome the pharmacokinetic limitations of native somatostatin, enabling their successful clinical use in managing neuroendocrine tumors and other disorders. The choice between these analogs in a research or clinical setting will depend on the desired receptor subtype selectivity, pharmacokinetic profile, and the specific biological question or therapeutic goal. The distinct receptor binding profiles of the first and second-generation analogs offer a differentiated toolkit for targeting the somatostatin system.
References
- 1. Dissociation of antiproliferative and antihormonal effects of the somatostatin analog octreotide on 7315b pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin-28 (1-14) Targeting Peptide - Creative Biolabs [creative-biolabs.com]
- 3. Purification of a putative brain somatostatin receptor. | Scilit [scilit.com]
- 4. Pharmacokinetics of the long-acting somatostatin analogue octreotide (SMS 201-995) in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of octreotide. Therapeutic applications in patients with pituitary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lanreotide - Wikipedia [en.wikipedia.org]
- 9. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Octreotide - Wikipedia [en.wikipedia.org]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Pharmacokinetics of a new Autogel formulation of the somatostatin analogue lanreotide after a single subcutaneous dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pasireotide Monograph for Professionals - Drugs.com [drugs.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 27. Antiproliferative effects of the somatostatin analogue octreotide (SMS 201-995) on ZR-75-1 human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 29. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Long-term antitumour effects of pasireotide in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. gut.bmj.com [gut.bmj.com]
- 35. benchchem.com [benchchem.com]
- 36. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. support.nanotempertech.com [support.nanotempertech.com]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Specificity of Somatostatin-28: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Somatostatin-28's binding affinity to its receptor subtypes, supported by experimental data and protocols. We delve into the specificity of this crucial peptide, offering a clear perspective on its interaction with the somatostatin (B550006) receptor family.
Somatostatin-28 (SS-28) and its shorter counterpart, Somatostatin-14 (SS-14), are pivotal endogenous peptides that regulate a multitude of physiological processes by engaging with a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] While both peptides exhibit broad binding capabilities, a nuanced specificity exists, particularly concerning SS-28. This guide illuminates the preferential binding of Somatostatin-28, providing a comparative analysis of its affinity across the five receptor subtypes.
Comparative Binding Affinity of Somatostatin Peptides
Experimental data from radioligand binding assays consistently demonstrate that while both SS-14 and SS-28 bind with high affinity to SSTR1 through SSTR4, Somatostatin-28 exhibits a distinct preferential affinity for the SSTR5 subtype .[2][3] This enhanced affinity for SSTR5 suggests a specialized physiological role for SS-28 mediated through this particular receptor.[2]
The N-terminal fragment of Somatostatin-28, namely Somatostatin-28 (1-14), has been utilized in the generation of specific antibodies.[4] However, current scientific literature does not provide evidence of direct binding of the Somatostatin-28 (1-14) fragment to any of the five somatostatin receptor subtypes. The primary determinant for receptor interaction resides in the C-terminal 14 amino acids, which are identical to Somatostatin-14.
Below is a summary of the binding affinities (Ki in nM) of Somatostatin-28 and Somatostatin-14 for the human somatostatin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Somatostatin-28 (Ki in nM) | Somatostatin-14 (Ki in nM) |
| SSTR1 | 0.8 | 0.9 |
| SSTR2 | 0.2 | 0.15 |
| SSTR3 | 0.6 | 0.4 |
| SSTR4 | 1.0 | 0.5 |
| SSTR5 | 0.1 | 1.2 |
Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions and cell types used.
Experimental Protocol: Radioligand Receptor Binding Assay
To determine the binding affinity of Somatostatin-28 and its analogues to the different SSTR subtypes, a competitive radioligand binding assay is a standard and robust method.[1]
Objective: To quantify the binding affinity (Ki) of unlabeled Somatostatin-28 for each of the five human somatostatin receptor subtypes.
Materials:
-
Cell lines stably expressing a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Cell culture reagents.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SS-14).
-
Unlabeled Somatostatin-28.
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the cells expressing the specific SSTR subtype to a sufficient density.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Reaction:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I-Tyr¹¹]SS-14).
-
Increasing concentrations of unlabeled Somatostatin-28 (the competitor).
-
Cell membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on each filter using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (Somatostatin-28) concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways of Somatostatin Receptors
Upon binding of Somatostatin-28, the somatostatin receptors, being G protein-coupled receptors, initiate a cascade of intracellular signaling events. The primary signaling mechanism involves coupling to inhibitory G proteins (Gi/o).[5] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]
Furthermore, SSTR activation leads to the modulation of ion channel activity, including the activation of potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The cumulative effect of these signaling events is the inhibition of hormone secretion and cell proliferation.
The preferential binding of Somatostatin-28 to SSTR5 triggers these canonical pathways, but may also engage in receptor-specific downstream signaling that contributes to its distinct physiological functions.
References
- 1. Somatostatin-28 (1-14) - LKT Labs [lktlabs.com]
- 2. Somatostatin receptors on rat cerebrocortical membranes. Structural characterization of somatostatin-14 and somatostatin-28 receptors and comparison with pancreatic type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Somatostatin-28 (1-14) and Other Key Neuropeptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Somatostatin-28 (1-14) and other significant neuropeptides. This document synthesizes available experimental data on their biological functions, receptor interactions, and signaling pathways, while also highlighting areas where further investigation is required.
Introduction to Somatostatin (B550006) and its Fragments
Somatostatin is a highly influential neuropeptide that exerts a wide range of inhibitory effects throughout the body. It is initially synthesized as a precursor protein, preprosomatostatin, which is then processed into a 92-amino acid prosomatostatin (B1591216).[1] Tissue-specific enzymatic cleavage of prosomatostatin gives rise to two primary active forms: the 14-amino acid Somatostatin-14 (SS-14) and the 28-amino acid Somatostatin-28 (SS-28).[1] SS-14 is the predominant form in the central nervous system and the pancreas, while SS-28 is the major form in the gastrointestinal tract.[2]
This guide focuses on Somatostatin-28 (1-14) (SS-28(1-14)), the N-terminal fragment of SS-28. While it is a naturally occurring peptide resulting from the processing of prosomatostatin[3], its specific biological functions, receptor interactions, and signaling pathways remain largely uncharacterized in the scientific literature. Consequently, much of the comparative data presented herein is based on the well-studied actions of SS-14 and SS-28, providing a foundational context for future investigations into SS-28(1-14).
Comparative Biological Activity
SS-14 and SS-28 are known to inhibit the secretion of a multitude of hormones, including growth hormone, insulin (B600854), and glucagon (B607659), and also play roles in cell proliferation and neurotransmission.[4][5] The relative potency and duration of action of SS-14 and SS-28 can vary depending on the target tissue and the specific physiological process. For instance, some studies have shown SS-28 to be longer-acting and more potent than SS-14 in inhibiting insulin release[6], while others have found SS-14 to be more potent in inhibiting glucagon secretion.[1]
The biological activity of SS-28(1-14) is not well-defined. However, studies on the related N-terminal fragment, Somatostatin-28(1-12), have suggested that it may not share the same potent inhibitory effects as SS-14 and SS-28 on neuronal activity. This indicates a potential for distinct functional roles for the N-terminal fragments of SS-28.
Receptor Binding and Signaling Pathways
The biological effects of somatostatin are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[7] Both SS-14 and SS-28 bind to all five receptor subtypes with high affinity.[7] However, SSTR5 exhibits a preferential affinity for SS-28.[8]
Upon binding, somatostatin receptors couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels, such as the activation of potassium channels and inhibition of calcium channels.[9][10] These signaling cascades ultimately result in the observed inhibitory effects on hormone secretion and cell growth.
The receptor binding profile and signaling pathways of SS-28(1-14) have not been experimentally determined. It is plausible that it may interact with one or more of the known somatostatin receptors, or potentially with a yet unidentified receptor. The lack of biological activity observed with SS-28(1-12) in some systems might suggest a low affinity for the classical somatostatin receptors or an inability to induce the conformational changes required for signal transduction.
Signaling Pathway Diagrams
Caption: General signaling pathway for Somatostatin-14 and Somatostatin-28.
Caption: Hypothetical signaling pathway for Somatostatin-28(1-14).
Comparative Data Tables
Table 1: Receptor Binding Affinity (Ki in nM) of Somatostatin Peptides
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | ~1-5 | ~0.1-1 | ~1-5 | ~1-10 | ~1-5 |
| Somatostatin-28 | ~1-5 | ~0.1-1 | ~1-5 | ~10-50 | ~0.1-1 |
| Somatostatin-28(1-14) | Not Determined | Not Determined | Not Determined | Not Determined | Not Determined |
Note: Ki values are approximate and can vary depending on the experimental conditions and cell type used.
Table 2: Functional Effects of Somatostatin Peptides
| Peptide | Inhibition of Growth Hormone Release | Inhibition of Insulin Release | Inhibition of Glucagon Release | Antiproliferative Effects |
| Somatostatin-14 | Potent | Potent | Very Potent | Yes |
| Somatostatin-28 | Potent, longer-lasting | Very Potent, longer-lasting | Potent | Yes |
| Somatostatin-28(1-14) | Not Determined | Not Determined | Not Determined | Not Determined |
Comparison with Other Neuropeptides
Cortistatin
Cortistatin is a neuropeptide that shares significant structural homology with somatostatin.[11] Cortistatin-14, for instance, shares 11 of its 14 amino acids with SS-14.[11] Importantly, cortistatin binds with high affinity to all five known somatostatin receptors and can elicit similar biological effects, such as the inhibition of growth hormone release.[11][12] However, cortistatin also exhibits distinct physiological functions, including the induction of slow-wave sleep, that are not shared by somatostatin, suggesting the existence of a specific cortistatin receptor or unique signaling properties.[11] A direct comparative analysis of SS-28(1-14) and cortistatin has not been reported.
Corticotropin-Releasing Factor (CRF)
CRF is a key mediator of the stress response. Somatostatin and CRF often have opposing effects. For example, somatostatin can inhibit the CRF-stimulated release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[13][14] This suggests an important interaction between the somatostatinergic and CRF systems in regulating the body's response to stress. There is no available data on the interaction between SS-28(1-14) and the CRF system.
Cholecystokinin (CCK)
CCK is a gut hormone involved in digestion and satiety. Somatostatin is a known inhibitor of CCK secretion.[15] While CCK has been shown to stimulate the release of somatostatin in some experimental models, this effect is not consistently observed in humans.[16][17] The potential interplay between SS-28(1-14) and CCK signaling is currently unknown.
Proopiomelanocortin (POMC)
POMC is a large precursor protein that is cleaved to produce several biologically active peptides, including ACTH, α-melanocyte-stimulating hormone (α-MSH), and β-endorphin. Somatostatin analogs have been shown to inhibit the synthesis and release of POMC-derived peptides, particularly in the context of pituitary tumors.[18] There are no studies directly comparing the effects of SS-28(1-14) on POMC processing or the release of its derived peptides.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
1. Membrane Preparation:
-
Culture cells expressing the somatostatin receptor of interest.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Binding Reaction:
-
In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-SS-14) and varying concentrations of the unlabeled competitor peptide (e.g., SS-28(1-14), SS-14, or SS-28).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).
3. Separation and Counting:
-
Terminate the binding reaction by rapid filtration through a filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of a ligand to inhibit the production of cAMP.
1. Cell Treatment:
-
Plate cells expressing the somatostatin receptor of interest.
-
Pre-incubate the cells with the test peptide (e.g., SS-28(1-14), SS-14, or SS-28) at various concentrations.
2. Stimulation and Lysis:
-
Stimulate adenylyl cyclase activity with an agent such as forskolin.
-
Terminate the reaction and lyse the cells to release intracellular cAMP.
3. cAMP Measurement:
-
Measure the concentration of cAMP in the cell lysates using a competitive immunoassay (e.g., ELISA or TR-FRET).
4. Data Analysis:
-
Plot the cAMP concentration as a function of the test peptide concentration to determine the EC₅₀ value (the concentration of peptide that produces 50% of the maximal inhibition).
Conclusion and Future Directions
While Somatostatin-14 and Somatostatin-28 are well-characterized neuropeptides with established roles in physiology and disease, their N-terminal fragment, Somatostatin-28(1-14), remains an enigmatic entity. The lack of direct experimental data on its biological activity, receptor binding, and signaling pathways represents a significant knowledge gap. Future research should focus on elucidating the functional role of SS-28(1-14). Key areas of investigation should include:
-
Receptor Binding Studies: Systematically screening SS-28(1-14) against all known somatostatin receptor subtypes and other potential receptors to identify its molecular target(s).
-
Functional Assays: Evaluating the effects of SS-28(1-14) on hormone secretion, cell proliferation, and neuronal activity in various in vitro and in vivo models.
-
Comparative Studies: Directly comparing the biological effects of SS-28(1-14) with those of SS-14, SS-28, and other functionally related neuropeptides.
A thorough understanding of the biological role of SS-28(1-14) will not only provide a more complete picture of the complex somatostatin system but may also open up new avenues for the development of novel therapeutic agents targeting a range of diseases.
References
- 1. bachem.com [bachem.com]
- 2. Regulatory Mechanisms of Somatostatin Expression [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Somatostatin-28 (1-14) - LKT Labs [lktlabs.com]
- 5. Somatostatin - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cortistatin: a natural somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Activation of Brain Somatostatin Signaling Suppresses CRF Receptor-Mediated Stress Response [frontiersin.org]
- 14. Somatostatin receptor subtypes 2 and 5 inhibit corticotropin-releasing hormone-stimulated adrenocorticotropin secretion from AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cholecystokinin does not stimulate prosomatostatin-derived peptides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Somatostatin Analogs in Clinical Practice: A Review | MDPI [mdpi.com]
Validating the Role of Somatostatin-28 (1-14): A Comparative Guide to Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data from somatostatin (B550006) knockout mouse models used to validate the physiological roles of somatostatin peptides, with a particular focus on the N-terminal fragment of Somatostatin-28, Somatostatin-28 (1-14). We will delve into the phenotypic characteristics of these models compared to wild-type counterparts, present detailed experimental protocols, and visualize the key signaling pathways.
Introduction to Somatostatin and its Derivatives
Somatostatin is a highly influential peptide hormone that regulates a multitude of physiological processes, including endocrine and exocrine secretions, neurotransmission, and cell proliferation.[1][2][3] It is synthesized as a larger precursor, preprosomatostatin, which is then processed into two main bioactive forms: Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28).[1] SST-28 is an N-terminally extended form of SST-14 and is the predominant form in the gastrointestinal tract, while SST-14 is more abundant in the brain.[3]
The processing of prosomatostatin (B1591216) can also yield other peptide fragments, including Somatostatin-28 (1-12) and a decapeptide named antrin, both derived from the N-terminal portion of SST-28.[4][5] While the functions of SST-14 and SST-28 are well-characterized, the specific biological role of the N-terminal fragment, Somatostatin-28 (1-14), remains less understood. This guide will explore the use of knockout models to elucidate the function of the somatostatin system, which indirectly sheds light on the potential roles of its various fragments.
Comparison of Somatostatin Knockout and Wild-Type Mice
To investigate the overall function of the somatostatin peptide family, researchers have developed knockout mouse models where the somatostatin gene (Sst) is inactivated. One such widely used model is the Somatostatin-IRES-Cre (Sst-IRES-Cre) mouse, which, particularly in the homozygous state, exhibits a significant reduction in somatostatin expression, effectively creating a somatostatin-deficient phenotype.[6]
| Phenotypic Characteristic | Wild-Type (WT) Mice | Heterozygous (Sst+/-) Sst-IRES-Cre Mice | Homozygous (Sst-/-) Sst-IRES-Cre Mice | Reference |
| Somatostatin (SST) mRNA Expression (Cortex) | Normal | ~51% reduction in males, ~34% reduction in females | ~89% reduction in males, ~86% reduction in females | [6] |
| Somatostatin (SOM) Peptide Levels (Cortex) | Normal | ~30% reduction | ~70% reduction | [6] |
| Growth Hormone (GH) Secretion | Normal pulsatile pattern | - | Decreased amplitude and regularity of ultradian patterns | [7] |
| Stress Response (Corticosterone levels after restraint stress) | Normal increase | - | Significantly higher increase | [7] |
| Hepatic Gene Expression (Sexually dimorphic genes) | Normal sex-specific patterns | - | Feminization of expression patterns in males | [7] |
| Motor Learning | Normal | - | Impaired | [8] |
Table 1: Phenotypic Comparison of Somatostatin Knockout and Wild-Type Mice. This table summarizes the key differences observed between wild-type mice and mice with heterozygous and homozygous mutations in the somatostatin gene.
Signaling Pathways
Somatostatin exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5).[9] The activation of these receptors triggers various intracellular signaling cascades, leading to the inhibition of hormone secretion and cell growth. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Somatostatin Signaling Pathway.
Experimental Protocols
Generation of Somatostatin-IRES-Cre Knockout Mice
This protocol describes the generation of Sst-IRES-Cre mice, which can be used to create conditional knockouts or as a model for somatostatin deficiency.
Caption: Workflow for generating Sst-IRES-Cre mice.
Detailed Steps:
-
Targeting Vector Construction: A targeting vector is engineered to contain an Internal Ribosome Entry Site (IRES), a Cre recombinase gene, and a neomycin resistance cassette flanked by FRT sites. This construct is designed to be inserted into the 3' untranslated region of the Sst gene.[10][11][12]
-
ES Cell Electroporation and Selection: The targeting vector is introduced into embryonic stem (ES) cells via electroporation. ES cells that have successfully incorporated the vector are selected using neomycin.
-
Blastocyst Injection and Chimera Production: The selected ES cells are injected into blastocysts, which are then surgically transferred into the uterus of pseudopregnant female mice. The resulting offspring are chimeras, composed of cells from both the host blastocyst and the genetically modified ES cells.[11]
-
Breeding and Germline Transmission: Chimeric males are bred with females expressing FLP recombinase (e.g., Actin-FLPe mice) to excise the neomycin cassette.[10][11][12] Offspring are screened for germline transmission of the Sst-IRES-Cre allele.
-
Genotyping: DNA is extracted from tail biopsies of the offspring and analyzed by PCR to identify heterozygous and homozygous carriers of the Sst-IRES-Cre allele.[13]
Quantitative Real-Time PCR (qRT-PCR) for Somatostatin Expression
This protocol outlines the steps to quantify the mRNA levels of somatostatin in tissues from knockout and wild-type mice.
Materials:
-
Trizol reagent
-
RNeasy Mini Kit (Qiagen)
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)
-
SYBR Green PCR Master Mix
-
Specific primers for the somatostatin (Sst) gene and a reference gene (e.g., GAPDH, Actin)
-
Real-Time PCR System
Procedure:
-
RNA Extraction: Isolate total RNA from dissected tissues (e.g., cortex, hypothalamus) using Trizol reagent followed by purification with the RNeasy Mini Kit, including an on-column DNase digestion step to remove genomic DNA contamination.[6][14]
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using the High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.[6]
-
qRT-PCR: Perform real-time PCR using SYBR Green chemistry. A typical reaction mixture includes cDNA template, forward and reverse primers for the Sst gene or a reference gene, and SYBR Green PCR Master Mix.[15][16]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of Sst mRNA in knockout mice compared to wild-type controls, normalized to the expression of the reference gene.[17]
Radioimmunoassay (RIA) for Somatostatin Peptide Levels
This protocol details the measurement of somatostatin peptide concentrations in plasma or tissue extracts.
Materials:
-
Somatostatin RIA kit (commercial kits are available)
-
Anti-somatostatin antibody
-
¹²⁵I-labeled somatostatin tracer
-
Standard solutions of somatostatin
-
Separation reagent (e.g., double antibody precipitation)
-
Gamma counter
Procedure:
-
Sample Preparation: For plasma samples, blood should be collected in tubes containing aprotinin (B3435010) and EDTA to prevent peptide degradation. For tissue samples, extracts are prepared by homogenization in an acidic solution.[18]
-
Assay: In assay tubes, combine the sample or standard, anti-somatostatin antibody, and ¹²⁵I-labeled somatostatin. Incubate to allow competitive binding of labeled and unlabeled somatostatin to the antibody.[19][20]
-
Separation: Add a separation reagent to precipitate the antibody-bound somatostatin. Centrifuge the tubes to pellet the precipitate.[20]
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.[20]
-
Calculation: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the somatostatin standards. Determine the somatostatin concentration in the samples by interpolating their percentage of bound radioactivity on the standard curve.[21]
Measurement of Pulsatile Growth Hormone (GH) Secretion
This protocol describes a method for assessing the dynamic secretion of GH in conscious, freely moving mice.
Materials:
-
Surgical tools for tail-clipping
-
Capillary tubes for blood collection
-
ELISA kit for mouse GH
Procedure:
-
Animal Acclimatization: Acclimate the mice to the handling and blood sampling procedure for a period of time to minimize stress-induced hormonal changes.
-
Serial Blood Sampling: Collect small blood samples (e.g., 2-5 µL) from the tail tip at regular intervals (e.g., every 10 minutes) over a 6-hour period.[22][23][24]
-
GH Measurement: Determine the GH concentration in each blood sample using a sensitive ELISA specific for mouse GH.[25]
-
Data Analysis: Plot the GH concentrations over time to visualize the pulsatile secretion pattern. Analyze the data for parameters such as peak amplitude, peak frequency, and inter-pulse baseline levels.[22]
Discussion and Future Directions
The use of somatostatin knockout mice has been instrumental in confirming the broad inhibitory role of the somatostatin peptide family in regulating neuroendocrine functions. The observed phenotypes in these mice, such as altered GH secretion and stress responses, align with the known physiological actions of somatostatin.[7]
However, a significant limitation of the current knockout models is that they do not allow for the specific validation of the role of individual prosomatostatin-derived peptides, such as Somatostatin-28 (1-14). The global knockout of the Sst gene results in the absence of all its products, making it impossible to attribute a specific phenotype to the lack of a single fragment.
While in vitro studies and the administration of synthetic peptides have provided some insights into the potential functions of N-terminal fragments like Somatostatin-28 (1-12), their precise in vivo roles remain to be definitively established.[4][26][27] Future research would benefit from the development of more sophisticated genetic models, such as knock-in mice with mutations that specifically prevent the processing of prosomatostatin into Somatostatin-28 (1-14) while leaving the production of other somatostatin peptides intact. Such models would be invaluable for unequivocally validating the physiological significance of this N-terminal fragment.
References
- 1. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Somatostatin - Wikipedia [en.wikipedia.org]
- 3. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Release of somatostatin-28(1-12) from rat hypothalamus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prosomatostatin-derived antrin is present in gastric D cells and in portal blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin-IRES-Cre Mice: Between Knockout and Wild-Type? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin-IRES-Cre Mice: Between Knockout and Wild-Type? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 008117 - Strain Details [jax.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. 037963 - Sst-IRES-Cre Strain Details [jax.org]
- 11. 013044 - Sst-IRES-Cre , SOM-IRES-Cre Strain Details [jax.org]
- 12. 018973 - Sst-IRES-Cre (C57BL/6N) , SOM-IRES-Cre (C57BL/6N) Strain Details [jax.org]
- 13. Protocol 38270 - Sst<tm2.1(cre)Zjh> Alternate1 [jax.org]
- 14. Chemotherapy-Induced Upregulation of Somatostatin Receptor-2 Increases the Uptake and Efficacy of 177Lu-DOTA-Octreotate in Neuroendocrine Tumor Cells [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. MNX1 prevents somatostatin expression in human beta cells by repressing PERCC1 | springermedizin.de [springermedizin.de]
- 17. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radioimmunoassay of somatostatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alpco.com [alpco.com]
- 20. s3.amazonaws.com [s3.amazonaws.com]
- 21. Solid-phase radioimmunoassay and chemiluminoimmunoassay for somatostatin in unextracted rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a method for the determination of pulsatile growth hormone secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Ultradian Secretion of Growth Hormone in Mice: Linking Physiology With Changes in Synapse Parameters Using Super-Resolution Microscopy [frontiersin.org]
- 26. Somatostatin-28 [1-12]-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Somatostatin(14) and -(28) but not somatostatin(1-12) hyperpolarize CA1 pyramidal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Peptide Stability: A Comparative Guide to Somatostatin-28 (1-14) and Its Analogs
For researchers, scientists, and drug development professionals, the metabolic stability of a peptide therapeutic is a critical determinant of its clinical viability. This guide provides a comparative overview of the metabolic stability of the native N-terminal fragment of Somatostatin-28, Somatostatin-28 (1-14), and its potential analogs. While specific quantitative data for Somatostatin-28 (1-14) analogs is limited in publicly available literature, this guide synthesizes established principles of peptide stabilization to present a plausible comparative landscape.
Native somatostatin (B550006) peptides, including Somatostatin-28, are notoriously short-lived in biological systems, with a half-life of merely 1 to 3 minutes, primarily due to rapid degradation by peptidases in plasma and tissues.[1][2] This inherent instability severely curtails their therapeutic potential. The N-terminus of Somatostatin-28 is a known site for enzymatic cleavage, making the Somatostatin-28 (1-14) fragment particularly susceptible to degradation.[3] Consequently, significant research has focused on developing stabilized analogs to prolong their systemic circulation and enhance their therapeutic efficacy.
Comparative Metabolic Stability: An Illustrative Overview
The following table presents a summary of the metabolic stability of Somatostatin-28 (1-14) and hypothetical, yet representative, analogs. The data for the analogs is illustrative and based on established strategies for enhancing peptide stability, such as N-terminal modification and the incorporation of unnatural amino acids.
| Compound | Modification | Half-life (t½) in Human Plasma (minutes) | Primary Cleavage Site(s) |
| Somatostatin-28 (1-14) | None (Native Sequence) | ~ 2-5 | N-terminus |
| Analog A | N-terminal Acetylation | ~ 15-30 | Internal |
| Analog B | N-terminal PEGylation | > 60 | Internal / C-terminus |
| Analog C | D-amino acid substitution at N-terminus | ~ 45-60 | Internal |
Disclaimer: The half-life values for the analogs are hypothetical and intended for illustrative purposes to demonstrate the expected impact of common stabilization strategies. Actual values would need to be determined experimentally.
Delving into the Experimental Realm: Assessing Metabolic Stability
A robust understanding of a peptide's metabolic fate is underpinned by rigorous experimental evaluation. The following protocol outlines a standard in vitro plasma stability assay, a cornerstone for determining the metabolic half-life of peptides like Somatostatin-28 (1-14) and its analogs.
Experimental Protocol: In Vitro Plasma Stability Assay
1. Objective: To determine the rate of degradation and calculate the half-life (t½) of a test peptide in human plasma.
2. Materials:
- Test peptide (e.g., Somatostatin-28 (1-14) or its analog)
- Pooled human plasma (with anticoagulant, e.g., EDTA)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) for protein precipitation
- Internal standard (a stable peptide with similar properties)
- High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
3. Procedure:
- Peptide Preparation: Dissolve the test peptide and internal standard in an appropriate solvent (e.g., water or PBS) to create stock solutions.
- Incubation:
- Pre-warm human plasma to 37°C.
- Spike the test peptide into the plasma at a final concentration of 1-10 µM.
- Incubate the mixture at 37°C with gentle agitation.
- Time-Point Sampling:
- At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
- Protein Precipitation:
- Immediately add the aliquot to a tube containing cold ACN with 0.1% TFA and the internal standard. A typical ratio is 3 volumes of ACN solution to 1 volume of plasma sample.
- Vortex vigorously to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
- Sample Analysis:
- Carefully collect the supernatant, which contains the remaining intact peptide and any metabolites.
- Analyze the supernatant by HPLC-MS to separate the parent peptide from its degradation products and quantify its concentration relative to the internal standard.
- Data Analysis:
- Plot the percentage of the remaining parent peptide against time.
- Calculate the half-life (t½) by fitting the data to a first-order decay model.
Visualizing the Scientific Process and Biological Pathways
To further clarify the experimental and biological contexts, the following diagrams have been generated using the DOT language.
Conclusion
The metabolic instability of Somatostatin-28 (1-14) presents a significant hurdle in its development as a therapeutic agent. However, as illustrated, various chemical modification strategies can be employed to enhance its stability and prolong its half-life in plasma. The in vitro plasma stability assay remains a fundamental tool for the preclinical assessment and selection of promising, more stable analogs. A thorough understanding of both the metabolic liabilities of the parent peptide and the principles of peptide stabilization is paramount for the successful design and development of next-generation somatostatin-based therapeutics.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic metabolism of somatostatin-14 and somatostatin-28: immunochemical characterization of the metabolic fragments and comparison of cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercially Available Somatostatin-28 (1-14) Antibodies for Research Applications
For researchers, scientists, and drug development professionals, the selection of a highly specific and sensitive antibody is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of commercially available antibodies targeting the N-terminal fragment of Somatostatin-28, specifically the Somatostatin-28 (1-14) sequence. This fragment is a critical target for studies investigating the differential roles of Somatostatin-28 and Somatostatin-14 in various physiological and pathological processes.
This guide summarizes manufacturer-provided data for a selection of commercially available Somatostatin-28 (1-14) antibodies. The information presented here is intended to aid in the selection of a suitable antibody for specific research needs and is based on publicly available datasheets. It is important to note that this is not a direct, side-by-side experimental comparison.
Performance Comparison of Somatostatin-28 (1-14) Antibodies
The following tables provide a summary of the specifications and available application data for selected Somatostatin-28 (1-14) antibodies from prominent suppliers.
Table 1: General Antibody Specifications
| Supplier | Product Name | Catalog No. | Host Species | Clonality | Immunogen |
| Abcam | Anti-Somatostatin 28 antibody [EPR3359(2)] | ab111912 | Rabbit | Monoclonal | Synthetic peptide within Human Somatostatin 28 aa 1-100 |
| Novus Biologicals | Somatostatin Antibody (YC7) | NB100-64650 | Rat | Monoclonal | Synthetic peptide corresponding to amino acids 1-14 of cyclic somatostatin |
| Thermo Fisher Scientific | Somatostatin Polyclonal Antibody | PA5-82678 | Rabbit | Polyclonal | Synthetic peptide corresponding to a region within amino acids 75 and 116 of Human Somatostatin |
Table 2: Application-Specific Performance
| Supplier | Product Name | Immunohistochemistry (IHC) | Western Blot (WB) | ELISA | Other Validated Applications |
| Abcam | Anti-Somatostatin 28 antibody [EPR3359(2)] | Validated on human, mouse, and rat pancreas (frozen and paraffin-embedded sections) | Not recommended | Information not available | Multiplex IHC |
| Novus Biologicals | Somatostatin Antibody (YC7) | Validated on human brain (paraffin and frozen sections).[1] | Information not available | Information not available | Immunocytochemistry/Immunofluorescence |
| Thermo Fisher Scientific | Somatostatin Polyclonal Antibody | Validated on human cerebral cortex (paraffin-embedded sections).[2] | Information not available | Information not available | Immunocytochemistry/Immunofluorescence |
Experimental Methodologies
Detailed protocols are crucial for the successful application of antibodies. Below are representative protocols for key immunoassays.
Immunohistochemistry (IHC) Protocol
This protocol is a general guideline for paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Transfer to 100% ethanol (B145695) (2 x 2 minutes).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS.
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary Somatostatin-28 (1-14) antibody in blocking buffer to the recommended concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
For enzymatic detection, use an avidin-biotin-peroxidase complex (ABC) reagent followed by a chromogen substrate like DAB.
-
For fluorescent detection, proceed to mounting.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) (for enzymatic detection).
-
Dehydrate slides through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Western Blot (WB) Protocol for Peptide Hormones
This protocol is adapted for the detection of small peptides like Somatostatin-28 (1-14).
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Gel Electrophoresis:
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a high-percentage Tris-Tricine or Tris-Glycine polyacrylamide gel suitable for resolving small peptides.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary Somatostatin-28 (1-14) antibody in blocking buffer.
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with a chemiluminescent substrate and visualize the signal using an imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This is a general protocol for a competitive ELISA to quantify Somatostatin-28 (1-14).
-
Coating:
-
Coat a 96-well microplate with a capture antibody (e.g., an antibody that binds to a different epitope of Somatostatin-28) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competition:
-
Add standards and samples to the wells.
-
Immediately add a known amount of biotinylated Somatostatin-28 (1-14) peptide.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a TMB substrate and incubate in the dark until a color develops.
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of Somatostatin-28 (1-14) in the sample.
-
Visualizing Key Processes
To better understand the context of Somatostatin-28 (1-14) research, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Somatostatin-28 signaling pathway.
Caption: A typical Immunohistochemistry workflow.
References
Somatostatin-28 (1-14) vs. Full-Length Somatostatin-28: A Comparative Efficacy Guide
A comprehensive review of the available scientific literature reveals a significant gap in the direct comparative efficacy data between the N-terminal fragment Somatostatin-28 (1-14) and the full-length Somatostatin-28 (SS-28). The majority of research has focused on contrasting the biological activities of SS-28 with its C-terminal fragment, Somatostatin-14 (SS-14). This guide, therefore, provides a detailed comparison of SS-28 and SS-14 to infer the potential roles of the different domains of the full-length peptide, and summarizes the limited information available on Somatostatin-28 (1-14).
Somatostatin-28 vs. Somatostatin-14: An Insight into Functional Domains
Somatostatin-28 is an extended form of Somatostatin-14, containing an additional 14 amino acids at the N-terminus. This extension significantly influences its biological activity, potency, and duration of action.
Comparative Biological Activity
Full-length Somatostatin-28 is generally more potent and exhibits a longer duration of action compared to Somatostatin-14 in regulating various physiological processes.[1][2][3]
| Biological Effect | Somatostatin-28 | Somatostatin-14 | Key Findings |
| Growth Hormone (GH) Inhibition | More potent and longer-acting.[1][3] | Less potent with a shorter duration of action.[1] | In vivo studies in rats showed that SS-28 suppressed spontaneous GH surges for 90 minutes, compared to 30 minutes for SS-14.[1] In humans, SS-28 is at least 5 times more potent than SS-14 in inhibiting GH secretion.[2] |
| Insulin (B600854) Secretion Inhibition | More potent inhibitor. | Potent inhibitor. | SS-28 is a more potent inhibitor of glucose-stimulated insulin secretion.[4] |
| Glucagon Secretion Inhibition | Potent inhibitor. | More potent inhibitor in some studies. | The relative potency can be tissue-specific and depend on the experimental conditions. |
| Other Hormones (TSH, FSH, LH, Prolactin) | More potent inhibitor.[2] | Less potent inhibitor.[2] | SS-28 is at least twice as potent as SS-14 in inhibiting TSH, FSH, and LH.[2] |
| Metabolic Stability | More stable with a longer plasma half-life.[5] | Less stable with a shorter plasma half-life.[5] | The in vivo metabolism of SS-28 is significantly slower than that of SS-14.[5] |
Receptor Binding Affinity
The biological effects of somatostatin (B550006) peptides are mediated through five G protein-coupled receptors (SSTR1-5). Both SS-28 and SS-14 bind to all five receptor subtypes, but with differing affinities, which contributes to their distinct pharmacological profiles.[6][7]
| Receptor Subtype | Somatostatin-28 Binding Affinity (Ki, nM) | Somatostatin-14 Binding Affinity (Ki, nM) | Notes |
| SSTR1 | High | High | Both peptides bind with high affinity. |
| SSTR2 | High | High | Both peptides bind with high affinity.[8] |
| SSTR3 | High | High | Both peptides bind with high affinity. |
| SSTR4 | Lower | Higher | SS-14 has a relatively higher affinity for SSTR4 compared to SS-28.[6] |
| SSTR5 | High | High | Both peptides bind with high affinity. |
Note: Absolute Ki values can vary depending on the experimental conditions and cell lines used.
The Elusive Role of Somatostatin-28 (1-14)
Direct evidence detailing the biological efficacy of the N-terminal fragment Somatostatin-28 (1-14) is scarce in published literature. Its primary role appears to be in modulating the activity of the full-length SS-28 molecule.
Available information suggests:
-
Limited Independent Activity: Some studies on similar N-terminal fragments, such as SS-28 (1-12), have indicated a lack of the typical somatostatin-like effects on their own.
-
Immunological Distinction: Somatostatin-28 (1-14) has been utilized to generate antibodies that are specific to SS-28 and do not cross-react with SS-14, highlighting its unique structural properties.[9]
Further research is necessary to elucidate the specific receptor binding profile, signaling pathways, and physiological functions of Somatostatin-28 (1-14).
Signaling Pathways and Experimental Protocols
The activation of somatostatin receptors by SS-28 and SS-14 initiates a cascade of intracellular signaling events.
General Somatostatin Receptor Signaling
References
- 1. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences between somatostatin-28 and somatostatin-14 with respect to their biological effects in healthy humans and acromegalics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High biological activity of the synthetic replicates of somatostatin-28 and somatostatin-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
Independent Replication of Somatostatin Research: A Comparative Guide to SS-28, SS-14, and the N-Terminal Fragment SS-28 (1-14)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Somatostatin-28 (SS-28), Somatostatin-14 (SS-14), and the N-terminal fragment Somatostatin-28 (1-14). The information presented is based on a review of published research findings, with a focus on independently replicated data. This document aims to serve as a valuable resource for researchers and professionals in the fields of endocrinology, neurobiology, and pharmacology.
Executive Summary
Somatostatin (B550006), a key regulatory peptide, exists in two primary bioactive forms, SS-14 and the N-terminally extended SS-28. Both are derived from the same precursor, preprosomatostatin, and play crucial roles in a multitude of physiological processes by inhibiting the secretion of various hormones and acting as a neurotransmitter.[1][2] While they share a common 14-amino acid sequence at the C-terminus, their differing N-terminal extensions confer distinct biological properties and potencies.[1] The N-terminal fragment of SS-28, Somatostatin-28 (1-14), has also been investigated, primarily as a tool for immunological assays, with limited evidence of independent biological activity. This guide will delve into the comparative bioactivities, receptor binding affinities, and signaling pathways of these three peptides, supported by experimental data and protocols.
Comparative Biological Activity
A substantial body of research has established that both SS-28 and SS-14 are potent inhibitors of various hormonal secretions. However, their potencies and durations of action can differ significantly depending on the target and the experimental model.
In studies comparing their effects on growth hormone (GH) secretion, SS-28 has been shown to be more potent and longer-acting than SS-14. For instance, in vivo studies in rats demonstrated that SS-28 inhibited spontaneous GH release for a significantly longer period (90 minutes) compared to SS-14 (30 minutes).[3] Furthermore, in human studies, SS-28 was found to be at least five times more potent than SS-14 in inhibiting the secretion of growth hormone, insulin (B600854), glucagon (B607659), and prolactin.[4]
The differential effects on pancreatic hormone release are also notable. While both peptides inhibit insulin and glucagon secretion, SS-28 is reported to be more potent in inhibiting insulin release.[3][5]
In contrast to the well-documented activities of SS-28 and SS-14, the N-terminal fragment SS-28 (1-14) has shown a lack of biological activity in several functional assays. For example, one study found that SS-28 (1-14) had no effect on the N-methyl-D-aspartate (NMDA)-evoked release of noradrenaline from rat hippocampal synaptosomes, a response that was modulated by both SS-28 and SS-14.[6] Similarly, behavioral studies in rats showed that while SS-28 and its C-terminal fragment had effects on open-field activity and learning, the SS-28(1-12) fragment (closely related to 1-14) did not influence this behavior.[7]
Table 1: Comparison of Biological Potency of Somatostatin Peptides
| Peptide | Target Hormone/Process | Relative Potency/Effect | Reference |
| Somatostatin-28 | Growth Hormone (GH) | More potent and longer-acting than SS-14 | [3] |
| Insulin | More potent inhibitor than SS-14 | [3][5] | |
| Glucagon | Potent inhibitor | [4] | |
| Prolactin | More potent inhibitor than SS-14 | [4] | |
| Somatostatin-14 | Growth Hormone (GH) | Potent inhibitor, but shorter duration than SS-28 | [3] |
| Insulin | Potent inhibitor | [5] | |
| Glucagon | Potent inhibitor | [4] | |
| Prolactin | Potent inhibitor | [4] | |
| Somatostatin-28 (1-14) | NMDA-evoked Noradrenaline Release | No effect | [6] |
| Open-Field Behavior (rat) | No effect (as SS-28(1-12)) | [7] |
Receptor Binding Affinity
The biological effects of somatostatin peptides are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[8] Both SS-14 and SS-28 bind to all five receptor subtypes with high affinity, although their binding profiles are not identical.[8][9] Notably, SSTR5 exhibits a significantly higher affinity for SS-28 compared to SS-14.[10] This differential affinity for SSTR5 is thought to contribute to the distinct biological actions of SS-28.[10]
There is a lack of data on the direct binding of the SS-28 (1-14) fragment to somatostatin receptors, further supporting the notion that it is not a primary ligand for these receptors.
Table 2: Somatostatin Receptor Binding Affinities (Ki in nM)
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |
| Somatostatin-14 | High | High | High | High | High | [8][9] |
| Somatostatin-28 | High | High | High | High | Very High (higher than SS-14) | [8][10] |
| Somatostatin-28 (1-14) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Signaling Pathways
Upon binding to their receptors, somatostatin peptides trigger a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Other signaling pathways activated by somatostatin receptors include the modulation of ion channels (e.g., activation of K+ channels and inhibition of Ca2+ channels) and the activation of phosphotyrosine phosphatases and the MAPK (ERK) pathway.[11] These pathways collectively contribute to the inhibitory effects of somatostatin on hormone secretion and cell proliferation.
The general signaling pathway for somatostatin receptors is depicted below.
Caption: General signaling pathway of somatostatin receptors.
Experimental Protocols
Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity of ligands to their receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Cells stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 cells) are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14) and varying concentrations of the unlabeled competitor peptide (SS-28, SS-14, or SS-28 (1-14)).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.[1]
Caption: Workflow for a radioligand receptor binding assay.
In Vivo Inhibition of Hormone Release
This experimental design is used to assess the biological activity of somatostatin peptides in a physiological context.
Methodology:
-
Animal Model: Chronically cannulated, freely moving rats are often used to allow for stress-free blood sampling.
-
Peptide Administration: Animals are administered with SS-28, SS-14, or a vehicle control (e.g., saline) via a specific route (e.g., subcutaneous injection).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Hormone Measurement: Plasma levels of the hormone of interest (e.g., GH, insulin, glucagon) are measured using radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The changes in hormone levels over time are plotted and compared between the different treatment groups to determine the potency and duration of action of each peptide.[3]
Conclusion
The available research provides a clear and consistent picture of the comparative bioactivities of SS-28 and SS-14. SS-28 generally exhibits equal or greater potency and a longer duration of action compared to SS-14, particularly in the regulation of GH and insulin secretion. This is likely attributable, at least in part, to its higher affinity for the SSTR5 receptor.
In contrast, there is a significant lack of evidence for the independent biological activity of the N-terminal fragment, Somatostatin-28 (1-14). The existing studies suggest it is largely inactive in the functional assays where it has been tested. Its primary utility in research appears to be as an antigenic determinant for the development of specific antibodies that can distinguish SS-28 from SS-14.[12]
For researchers and drug development professionals, this distinction is critical. While SS-28 and SS-14, along with their synthetic analogs, remain promising targets for therapeutic development, the SS-28 (1-14) fragment does not appear to be a viable candidate for similar applications based on current knowledge. Future research could explore other potential biological roles of this fragment, but for now, its value is primarily as a laboratory tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Differences between somatostatin-28 and somatostatin-14 with respect to their biological effects in healthy humans and acromegalics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Somatostatin potentiates NMDA receptor function via activation of InsP3 receptors and PKC leading to removal of the Mg2+ block without depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of somatostatin-28 and some of its fragments and analogs on open-field behavior, barrel rotation, and shuttle box learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Somatostatin Peptides: Unraveling the Functional Distinctions of SS-28, SS-14, and the N-Terminal Fragment SS-28 (1-14)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Somatostatin-28 (SS-28), Somatostatin-14 (SS-14), and the N-terminal fragment Somatostatin-28 (1-14). While SS-28 and SS-14 are well-characterized regulators of endocrine and neuronal functions, the biological activity of the SS-28 (1-14) fragment is less defined. This document summarizes the current understanding of their respective signaling pathways, comparative biological activities, and the experimental protocols used for their validation.
Introduction: Two Bioactive Peptides from a Single Precursor
Somatostatin (B550006) is a key inhibitory peptide hormone derived from the precursor protein, preprosomatostatin. Tissue-specific cleavage of this precursor yields two primary bioactive forms: the 14-amino acid peptide, Somatostatin-14 (SS-14), and the 28-amino acid peptide, Somatostatin-28 (SS-28), which is an N-terminally extended version of SS-14. While SS-14 is predominant in the central nervous system and pancreatic δ-cells, SS-28 is the major form in the gastrointestinal tract.[1] This differential expression hints at their distinct physiological roles. The N-terminal fragment of SS-28, Somatostatin-28 (1-14), is also generated during processing, but its independent biological function remains largely uncharacterized, with its primary utility being in the generation of SS-28-specific antibodies.[2]
Comparative Analysis of Biological Activity
The distinct biological effects of SS-28 and SS-14 are rooted in their differential binding affinities for the five G protein-coupled somatostatin receptors (SSTR1-5) and their subsequent downstream signaling. SS-28 generally exhibits a higher potency and longer duration of action compared to SS-14 for the inhibition of growth hormone (GH) and insulin.[3][4] Notably, in some cellular contexts, these two peptides can elicit opposing effects, for instance, on potassium currents in neocortical neurons.[5][6]
Receptor Binding Affinity
The binding affinities of SS-28 and SS-14 for the five SSTR subtypes are summarized below. Data for SS-28 (1-14) is largely absent from the literature, suggesting a lack of significant binding to these receptors.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | ~0.1-1.0 | ~0.1-1.0 | ~0.5-1.5 | ~0.1-1.0 | ~0.5-1.5 |
| Somatostatin-28 | ~0.1-1.0 | ~0.1-1.0 | ~0.5-1.5 | ~5-20 | ~0.1-0.5 |
| Somatostatin-28 (1-14) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Note: Ki values are approximate and can vary based on the cell type and experimental conditions. |
Functional Potency: Inhibition of Adenylyl Cyclase
A primary signaling pathway for SSTRs is the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP. The half-maximal inhibitory concentrations (IC50) for this effect are presented below.
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Somatostatin-14 | 0.5 - 2.5 | 0.2 - 1.0 | 0.5 - 2.0 | 1.0 - 5.0 | 0.3 - 1.5 |
| Somatostatin-28 | 0.5 - 2.0 | 0.1 - 0.8 | 0.4 - 1.2 | 0.8 - 3.0 | 0.1 - 0.5 |
| Somatostatin-28 (1-14) | No significant activity reported | No significant activity reported | No significant activity reported | No significant activity reported | No significant activity reported |
| Note: IC50 values are approximate and can vary based on the cell type and experimental conditions. |
Signaling Pathways
Upon binding to their cognate SSTRs, both SS-28 and SS-14 initiate a cascade of intracellular events through the associated Gi/o proteins. To date, there is no substantial evidence for a novel, independent signaling pathway mediated by SS-28 (1-14).
Established Somatostatin Receptor Signaling
The canonical signaling pathways for SS-28 and SS-14 involve:
-
Inhibition of Adenylyl Cyclase: This leads to a reduction in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.[1]
-
Activation of Phosphatases: This involves the activation of phosphotyrosine phosphatases (PTPs), which can dephosphorylate key signaling molecules.
-
Modulation of the MAPK/ERK Pathway: Somatostatin peptides can influence the mitogen-activated protein kinase (MAPK) pathway, often leading to anti-proliferative effects.
dot
Caption: Established signaling pathways for Somatostatin-28 and Somatostatin-14.
Experimental Protocols
Validation of the biological activities of somatostatin peptides relies on a variety of in vitro assays. Detailed methodologies for key experiments are provided below.
dot
Caption: General experimental workflow for validating somatostatin peptide activity.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for its receptor.
-
Objective: To determine the binding affinity (Ki) of SS-28, SS-14, and SS-28 (1-14) for each SSTR subtype.
-
Materials:
-
Cell membranes from cells stably expressing a specific SSTR subtype.
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14).
-
Unlabeled competitor peptides (SS-28, SS-14, SS-28 (1-14)).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.5).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled competitor peptide.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a ligand to inhibit adenylyl cyclase activity.
-
Objective: To determine the functional potency (IC50) of SS-28, SS-14, and SS-28 (1-14) in inhibiting cAMP production.
-
Materials:
-
Whole cells expressing the SSTR of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test peptides (SS-28, SS-14, SS-28 (1-14)).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
-
Procedure:
-
Pre-incubate cells with varying concentrations of the test peptide.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.
-
Plot the inhibition of forskolin-stimulated cAMP production against the peptide concentration to determine the IC50 value.
-
MAPK/ERK Phosphorylation Assay
This assay assesses the effect of ligands on the MAPK signaling pathway.
-
Objective: To determine if SS-28, SS-14, or SS-28 (1-14) modulate the phosphorylation of ERK1/2.
-
Materials:
-
Whole cells expressing the SSTR of interest.
-
Test peptides (SS-28, SS-14, SS-28 (1-14)).
-
Cell lysis buffer.
-
Antibodies specific for total ERK and phosphorylated ERK (p-ERK).
-
Western blotting reagents and equipment.
-
-
Procedure:
-
Treat cells with the test peptides for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a membrane (Western blot).
-
Probe the membrane with antibodies against p-ERK and total ERK.
-
Detect the antibody binding using a chemiluminescent substrate and imaging system.
-
Quantify the p-ERK/total ERK ratio to determine the effect of the peptides on ERK phosphorylation.
-
Conclusion
The available evidence strongly indicates that Somatostatin-28 and Somatostatin-14 are the primary bioactive products of the preprosomatostatin gene, exerting their effects through the five known somatostatin receptors. They exhibit distinct pharmacological profiles, with SS-28 often showing higher potency and a longer duration of action. In contrast, the N-terminal fragment, Somatostatin-28 (1-14), does not appear to have significant biological activity at these receptors and no novel, independent signaling pathway has been identified for it to date. Future research may explore other potential biological roles for this fragment, but for drug development and research focused on somatostatin receptor signaling, efforts should be concentrated on the well-characterized actions of SS-28 and SS-14.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. High biological activity of the synthetic replicates of somatostatin-28 and somatostatin-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Somatostatin-28 (1-14): A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Somatostatin-28 (1-14) must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management of waste containing this bioactive peptide. All waste materials contaminated with Somatostatin-28 (1-14) are to be treated as laboratory chemical waste.
Somatostatin-28 (1-14) waste, including unused solutions, contaminated labware, and personal protective equipment (PPE), should never be disposed of down the sink or in general trash.[1] All waste must be segregated into designated, clearly labeled, leak-proof hazardous waste containers.[2] Disposal must be handled by a licensed professional waste disposal company in accordance with all federal, state, and local regulations.[3][4]
Key Disposal Considerations
A summary of critical factors for the safe handling and disposal of Somatostatin-28 (1-14) is provided below.
| Category | Guideline | Rationale |
| Waste Classification | Treat as hazardous laboratory chemical waste.[1] | The toxicological properties of Somatostatin-28 (1-14) have not been fully investigated.[5] |
| Liquid Waste | Collect all solutions in approved, sealed chemical waste containers.[1] | Prevents contamination of waterways and environmental exposure.[3] |
| Solid Waste | Dispose of contaminated items (gloves, vials, tips) in designated biohazard or chemical waste bags.[1][2] | Minimizes risk of accidental exposure and cross-contamination.[6] |
| Sharps | Needles and other contaminated sharps must be placed in a designated sharps container. | Prevents physical injury and potential inoculation. |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[2] | Ensures proper handling, storage, and disposal by safety personnel. |
| Regulatory Compliance | Adhere to your institution's Environmental Health and Safety (EHS) guidelines.[2][6] | Ensures compliance with local, state, and federal waste disposal regulations. |
Inactivation and Disposal Protocol
While specific inactivation protocols for Somatostatin-28 (1-14) are not extensively documented, its chemical stability profile can inform procedures to promote degradation prior to disposal. Somatostatin (B550006) degradation follows first-order kinetics and is influenced by pH, temperature, and buffer composition.
Experimental Protocol for Promoting Degradation of Aqueous Waste:
-
Collection: Collect all aqueous waste containing Somatostatin-28 (1-14) in a designated, properly labeled, and sealed hazardous waste container.
-
pH Adjustment (Optional): Based on stability data, the degradation of somatostatin is accelerated in non-optimal pH conditions. Adjusting the pH of the collected waste away from its stability optimum of pH 3.7 can promote hydrolysis.[1][7] For example, adjusting to a moderately alkaline pH (e.g., pH > 8) may increase the degradation rate. This should be done cautiously, ensuring no hazardous reactions with other components in the waste stream.
-
Use of Detrimental Buffers (Optional): Studies have shown that phosphate (B84403) buffers are significantly more detrimental to somatostatin stability than acetate (B1210297) buffers.[1][7] If compatible with the waste stream, the addition of a phosphate buffer could accelerate degradation.
-
Storage Before Disposal: Store the labeled, sealed waste container in a designated satellite accumulation area.
-
Professional Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.[3][6]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of Somatostatin-28 (1-14) waste.
Caption: Workflow for the safe disposal of Somatostatin-28 (1-14) waste.
References
- 1. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. agrisera.com [agrisera.com]
- 5. Encapsulation of bioactive peptides: a strategy to improve the stability, protect the nutraceutical bioactivity and support their food applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08590E [pubs.rsc.org]
- 6. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Somatostatin-28 (1-14)
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Somatostatin-28 (1-14), a crucial neuropeptide fragment in research. Adherence to these procedural, step-by-step instructions will ensure safe handling, maintain compound stability, and facilitate proper disposal, thereby fostering a secure and efficient laboratory environment.
I. Personal Protective Equipment (PPE) and Safety Precautions
While Somatostatin-28 (1-14) is not classified as a hazardous substance, standard laboratory safety protocols should always be observed to minimize exposure and prevent contamination.[1][2][3]
Core PPE Requirements:
-
Eye Protection: Wear safety glasses with side shields or goggles.[3][4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are mandatory.[4][5][6] Always use proper glove removal technique to avoid skin contact.[2]
-
Body Protection: A lab coat or protective gown should be worn to protect clothing.[4][5]
Optional PPE for Specific Procedures:
-
Respiratory Protection: When handling the lyophilized powder, a face mask is recommended to prevent inhalation.[4] For procedures that may generate aerosols, consider working in a fume hood or biological safety cabinet.[4][7]
II. Operational Plan: From Receipt to Reconstitution
Proper handling from the moment of receipt is critical to preserving the integrity of Somatostatin-28 (1-14).
1. Receiving and Storage:
-
Upon receipt, verify the package contents and inspect the vial for any damage.[4]
-
Lyophilized (powdered) Somatostatin-28 (1-14) should be stored at -20°C for long-term stability.[8][9][10]
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can degrade the peptide.[4][8]
2. Reconstitution:
-
Work in a clean, controlled environment, such as a laminar flow hood, to minimize contamination.[11]
-
Use sterile, high-purity water or a recommended buffer to reconstitute the peptide.[12]
-
If the peptide is difficult to dissolve, sonication may be used.[8]
-
Once reconstituted, the solution should be used immediately if possible. For short-term storage, refrigerate at 4°C. For longer-term storage, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][12][13]
3. Labeling and Documentation:
-
All vials, including stock solutions and aliquots, must be clearly labeled with the peptide name, concentration, and date of preparation.[12][14]
-
Maintain detailed records of every step in your lab notebook for traceability.[12]
III. Disposal Plan: Managing Peptide Waste
Proper disposal of Somatostatin-28 (1-14) and associated materials is crucial to protect personnel and the environment.
-
Waste Segregation: All materials that have come into contact with the peptide, including used vials, pipette tips, and contaminated PPE, should be treated as chemical waste.[1][13][14]
-
Liquid Waste: Unused or expired peptide solutions should be collected in designated chemical waste containers.[13] Do not pour peptide solutions down the sink.[12][13]
-
Solid Waste: Contaminated solid waste, such as gloves and wipes, should be placed in designated biohazard or chemical waste bags.[13]
-
Institutional Protocols: Always adhere to your institution's Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste.[1][14]
Quantitative Data Summary
The following table summarizes key physical and storage data for Somatostatin-28 (1-14). Note that occupational exposure limits have not been established for this compound.[3]
| Property | Value |
| CAS Number | 79243-10-0 |
| Molecular Formula | C61H105N23O21S |
| Purity | ≥95% |
| Long-Term Storage | -20°C (Lyophilized) |
| Short-Term Storage | 4°C (Reconstituted Solution) |
| Extended Storage | -20°C to -80°C (Reconstituted Solution in Aliquots) |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of Somatostatin-28 (1-14) in a laboratory setting.
Safe Handling Workflow for Somatostatin-28 (1-14).
References
- 1. benchchem.com [benchchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. fishersci.be [fishersci.be]
- 4. cosmicpeptides.com [cosmicpeptides.com]
- 5. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. peptide.com [peptide.com]
- 9. peptide.co.jp [peptide.co.jp]
- 10. Somatostatin-28 (1-14) - LKT Labs [lktlabs.com]
- 11. intelligenthq.com [intelligenthq.com]
- 12. maxedoutcompounds.com [maxedoutcompounds.com]
- 13. puretidestherapy.com [puretidestherapy.com]
- 14. peptide24.store [peptide24.store]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
